Oxetan-3-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHZBRAXOLUNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676710 | |
| Record name | 1-(Oxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6246-05-5 | |
| Record name | 1-(Oxetan-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxetan-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Oxetan-3-ylmethanamine
Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in modern drug discovery.[1] Its unique physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional geometry, offer medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[1][2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][2] Oxetan-3-ylmethanamine, in particular, serves as a crucial building block for introducing this desirable functionality into a wide range of molecular scaffolds.[3][4] This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, offering practical insights and detailed protocols for researchers in the pharmaceutical and chemical sciences.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound presents unique challenges, primarily due to the inherent strain of the four-membered ring, which can be susceptible to ring-opening under certain reaction conditions.[5][6] Consequently, the selection of a synthetic strategy must carefully consider the stability of the oxetane core. The most prevalent and scalable approaches commence from readily available precursors such as oxetan-3-one, 3-(halomethyl)oxetanes, or oxetane-3-carboxylic acid derivatives.
Route 1: Reductive Amination of Oxetan-3-one
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry, and its application to oxetan-3-one provides a direct and efficient pathway to this compound.[7] This one-pot reaction typically involves the formation of an intermediate imine or enamine from the reaction of the ketone with an amine source, followed by in-situ reduction.
A common variation of this route involves a Henry reaction between oxetan-3-one and nitromethane to yield 3-(nitromethyl)oxetan-3-ol. Subsequent dehydration and reduction of the nitro group affords the target amine.[8]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are frequently employed as they are mild enough to selectively reduce the iminium ion in the presence of the ketone starting material.[9][10] Catalytic hydrogenation using palladium on carbon (Pd/C) is also a viable and often cleaner alternative.[9][11]
-
Amine Source: For the synthesis of the primary amine, ammonia or a protected equivalent is used. Ammonium formate can serve as both the nitrogen and hydrogen source in transfer hydrogenation protocols.[10]
Visualizing the Reductive Amination Pathway
Caption: Reductive amination of oxetan-3-one.
Route 2: Nucleophilic Substitution of 3-(Halomethyl)oxetanes
This strategy relies on the displacement of a halide from a 3-(halomethyl)oxetane with a nitrogen nucleophile. 3-(Bromomethyl)oxetane is a common starting material for this transformation.
Causality Behind Experimental Choices:
-
Nitrogen Nucleophile: Ammonia is the most direct choice for synthesizing the primary amine.[12] However, due to the potential for over-alkylation, protected ammonia equivalents such as sodium azide followed by reduction, or phthalimide followed by hydrazinolysis (the Gabriel synthesis) are often preferred for better control.
-
Reaction Conditions: The reaction with ammonia is typically carried out under pressure in a sealed vessel.[4][11] The Gabriel synthesis and azide-based routes proceed under milder conditions.
Visualizing the Nucleophilic Substitution Pathway
Caption: Nucleophilic substitution approach.
Route 3: Curtius Rearrangement of Oxetane-3-carboxylic Acid Derivatives
The Curtius rearrangement provides an elegant method to convert a carboxylic acid into a primary amine with the loss of one carbon atom. In the context of this compound synthesis, this would typically involve the conversion of an oxetane-3-carboxylic acid derivative to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis. A more direct approach starts from 3-(bromomethyl)oxetane-3-carboxylic acid, which can be converted to the corresponding carbamate and then to the amine.[12]
Causality Behind Experimental Choices:
-
Azide-forming Reagent: Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides.[12]
-
Trapping of the Isocyanate: The intermediate isocyanate is highly reactive and is typically trapped in situ with an alcohol (e.g., benzyl alcohol or t-butanol) to form a stable carbamate, which can then be deprotected to yield the desired amine.[12][13]
Visualizing the Curtius Rearrangement Pathway
Caption: Curtius rearrangement strategy.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reductive Amination | Oxetan-3-one | NH3, NaBH3CN or Pd/C | Direct, one-pot | Potential for over-alkylation |
| Nucleophilic Substitution | 3-(Halomethyl)oxetane | NaN3, LiAlH4 or NH3 | Good yields | Requires handling of azides or high pressure |
| Curtius Rearrangement | Oxetane-3-carboxylic acid | DPPA, ROH | Good for complex substrates | Multi-step, uses potentially explosive intermediates |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Amination of Oxetan-3-one
This protocol is adapted from methodologies described in the literature.[8]
Step 1: Henry Reaction
-
To a solution of oxetan-3-one (1.0 eq) in nitromethane (10 vol), add triethylamine (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess nitromethane, yielding crude 3-(nitromethyl)oxetan-3-ol.
Step 2: Dehydration and Reduction
-
Dissolve the crude 3-(nitromethyl)oxetan-3-ol in a suitable solvent such as methanol.
-
Add a catalyst, for example, palladium on carbon (10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify by distillation or column chromatography.
Protocol 2: Synthesis from 3-(Bromomethyl)oxetane via Azide Intermediate
This protocol is based on established nucleophilic substitution and reduction procedures.
Step 1: Azide Formation
-
Dissolve 3-(bromomethyl)oxetane (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add sodium azide (1.2 eq) and stir the mixture at 60-80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(azidomethyl)oxetane.
Step 2: Reduction of the Azide
-
Dissolve the 3-(azidomethyl)oxetane in a suitable solvent such as THF or ethanol.
-
Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4) in THF or catalytic hydrogenation with Pd/C.
-
If using LiAlH4, perform the reaction at 0 °C to room temperature.
-
After the reaction is complete, quench the reaction carefully (e.g., by the sequential addition of water, 15% NaOH solution, and water).
-
Filter the resulting solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify by distillation.
Conclusion and Future Outlook
The synthesis of this compound is a critical enabling technology for the advancement of medicinal chemistry programs.[3] The choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. While the methods described herein represent robust and well-established approaches, the development of more efficient, greener, and safer synthetic methodologies remains an active area of research. Future innovations may include the use of novel catalytic systems for reductive amination or the development of flow chemistry processes for the safe handling of energetic intermediates. As the demand for oxetane-containing building blocks continues to grow, so too will the importance of elegant and practical synthetic solutions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 5. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 12. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 13. connectjournals.com [connectjournals.com]
An In-depth Technical Guide to Oxetan-3-ylmethanamine (CAS 6246-05-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of Strained Scaffolds in Modern Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to small, strained ring systems to unlock new chemical space. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a uniquely powerful motif.[1][2][3] Its inherent ring strain, polarity, and distinct three-dimensional geometry offer a compelling toolkit for modulating the properties of drug candidates.[3][4] This guide focuses on a key derivative, oxetan-3-ylmethanamine (CAS 6246-05-5) , a versatile building block that bridges the advantageous properties of the oxetane core with the reactive and functional potential of a primary amine.
This document serves as a technical primer for researchers, providing an in-depth analysis of the synthesis, properties, and strategic applications of this compound in contemporary drug discovery.
Structural and Physicochemical Profile
This compound is a colorless to light yellow liquid characterized by an oxetane ring substituted at the 3-position with an aminomethyl group.[5][6] This structure bestows a unique combination of properties derived from both the cyclic ether and the primary amine functionalities.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 6246-05-5 | [5] |
| Molecular Formula | C₄H₉NO | [5][7] |
| Molecular Weight | 87.12 g/mol | [7] |
| Appearance | Colorless to Light yellow clear liquid | [6] |
| Boiling Point | 131 °C | |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [8] |
| LogP (Calculated) | -0.8 to -0.41 | [7][8] |
The molecule's low molecular weight and calculated LogP value indicate high "lead-likeness" and inherent aqueous solubility, which are desirable traits in early-stage drug discovery.[2] The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the oxetane oxygen) allows for complex and favorable interactions with biological targets.[4][5]
The Strategic Value of the Oxetane Motif
The incorporation of an oxetane ring, and by extension this compound, into a molecule is a deliberate strategic choice in medicinal chemistry, often employed to overcome common developmental hurdles.
Bioisosterism and Property Modulation
The oxetane moiety is a proven and effective bioisostere for several common, yet often problematic, functional groups.[1][9][10]
-
gem-Dimethyl Group Replacement : A classic application is replacing a lipophilic gem-dimethyl group. The oxetane ring occupies a similar steric volume but introduces polarity, which can significantly enhance aqueous solubility and disrupt undesirable metabolic pathways.[2][10] Replacing a gem-dimethyl group with an oxetane can boost solubility from 4-fold to over 4000-fold.[2]
-
Carbonyl Surrogate : The oxetane's oxygen atom can mimic the hydrogen-bonding capabilities of a carbonyl group, making it an effective, more stable, and less planar replacement for ketones.[9]
-
Metabolic Blocking : The strained C-O bonds of the oxetane are generally more stable to metabolic enzymes compared to the C-H bonds in an analogous alkyl group, thus serving as an effective metabolic blocker.
Impact on Physicochemical Properties
The introduction of an oxetane has profound and predictable effects on a molecule's properties:[11]
-
Solubility : As a polar motif, it almost invariably increases aqueous solubility.[2]
-
Lipophilicity (LogD) : Oxetane-containing compounds are typically less lipophilic than their alkyl or aryl counterparts, which can reduce off-target toxicity.[2]
-
Basicity (pKa) Modulation : The oxetane's oxygen atom is strongly electron-withdrawing. When placed near an amine, it can significantly lower the amine's basicity (pKa).[2] This is a crucial tool for medicinal chemists to fine-tune a compound's charge state at physiological pH, thereby improving cell permeability and reducing risks like hERG channel inhibition.[2][11]
The following diagram illustrates the strategic role of oxetane as a bioisostere.
Caption: Bioisosteric replacement strategy using the oxetane motif.
Synthesis and Derivatization
While various methods exist for synthesizing oxetane rings, the preparation of this compound for large-scale use has been a subject of focused process chemistry research.[12][13] A common conceptual pathway involves the functionalization of a pre-formed oxetane core, such as oxetan-3-one or a related precursor.
Conceptual Synthetic Workflow
A practical, multi-step synthesis often begins with a more readily available starting material, which is first converted to an oxetane core and then functionalized. For instance, a key intermediate like 3-(bromomethyl)oxetane-3-carboxylic acid can be subjected to a Curtius rearrangement to install the amine functionality.[14]
The diagram below outlines a generalized workflow for synthesizing and utilizing this compound in a drug discovery program.
Caption: General workflow for synthesis and application in drug discovery.
Example Protocol: Derivatization via Amide Coupling
This protocol describes the use of this compound as a nucleophile to be coupled with a carboxylic acid from a lead compound series.
Objective: To synthesize an amide derivative incorporating the oxetane motif.
Materials:
-
Lead Compound-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Activation: To a solution of the carboxylic acid (Lead Compound-COOH) in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 20 minutes.
-
Causality: This step forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack. DIPEA acts as a non-nucleophilic base to neutralize the acid formed.
-
-
Coupling: Add this compound to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Self-Validation: The disappearance of the starting carboxylic acid and the appearance of a new product peak with the expected mass (Mass of Acid + Mass of Amine - 18) confirms the reaction's progress.
-
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[7][8] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[15] Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[16]
-
Storage: Store in a cool, well-ventilated place, away from heat and sources of ignition.[15] It is recommended to store under an inert gas atmosphere as it may be air and heat sensitive.
-
Spill & Disposal: In case of a spill, remove all ignition sources and use absorbent material for cleanup. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]
Conclusion and Future Outlook
This compound (CAS 6246-05-5) is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique ability to confer improved physicochemical properties such as solubility, metabolic stability, and modulated basicity makes it an invaluable building block in modern drug discovery.[1][2][11] As the pressure to develop safer and more effective drugs intensifies, the rational incorporation of strained, sp³-rich scaffolds like the oxetane ring will continue to be a cornerstone of successful medicinal chemistry campaigns. The commercial availability and well-documented utility of this compound position it as a key enabler for innovation in this space, promising to accelerate the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 6246-05-5: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 6246-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6246-05-5 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 13. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 14. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 15. fishersci.fr [fishersci.fr]
- 16. echemi.com [echemi.com]
An In-depth Technical Guide to Oxetan-3-ylmethanamine: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable building block.[1][2] Its unique combination of properties, including its compact size, polarity, and three-dimensional structure, makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[2][3] Oxetan-3-ylmethanamine, in particular, stands out as a versatile intermediate, offering a strategic entry point for the incorporation of the beneficial oxetane motif into a diverse range of molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its reactivity, and its applications as a key building block in drug discovery.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its effective utilization in synthesis and drug design.
Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[4][5] Its key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [6] |
| Molecular Weight | 87.12 g/mol | [6] |
| CAS Number | 6246-05-5 | [6] |
| IUPAC Name | (Oxetan-3-yl)methanamine | [6] |
| Synonyms | 3-(Aminomethyl)oxetane, 3-Oxetanemethanamine | [5][6] |
| Boiling Point | 131 °C | [5] |
| Density | 1.004 g/mL | [5] |
| Refractive Index (n20/D) | 1.458 | [5] |
Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[7] As the carbon chain length increases, water solubility decreases.[7] this compound, with its four carbon atoms and polar oxetane and amine groups, is expected to be soluble in water and polar organic solvents like methanol and ethanol. It is also soluble in a range of common organic solvents such as benzene, ether, and alcohols.[7][8]
Chemical Properties
pKa and Basicity: The basicity of the primary amine in this compound is a critical parameter, influencing its behavior in physiological environments and its reactivity. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base.[9] A key feature of the oxetane ring is its strong electron-withdrawing inductive effect.[2] When positioned alpha to an amine, as is the case in this compound, the oxetane ring significantly reduces the basicity of the amine. It has been shown that an oxetane ring in the alpha position can lower the pKa of the corresponding ammonium ion by approximately 2.7 units compared to an analogous acyclic amine.[1][2] Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[9] Therefore, the pKa of the conjugate acid of this compound is estimated to be in the range of 6.8 to 8.3. This modulation of basicity is a powerful tool in drug design to mitigate issues associated with high basicity, such as hERG channel inhibition.[1]
Part 2: Reactivity and Chemical Transformations
The chemical reactivity of this compound is characterized by the interplay of its primary amine functionality and the strained four-membered oxetane ring.
Reactions of the Primary Amine Group
The primary amine is a versatile functional handle for a variety of chemical transformations, making this compound a valuable building block.
N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in pharmaceuticals. This compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides.
Experimental Protocol: N-Benzoylation of this compound
This protocol describes a general procedure for the N-benzoylation of a primary amine.
Materials:
-
This compound
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Stirring apparatus
-
Cooling bath (ice/water)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(oxetan-3-ylmethyl)benzamide.
Causality Behind Experimental Choices:
-
The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the reactive benzoyl chloride.
-
The reaction is performed at 0 °C initially to control the exothermic reaction between the amine and the acyl chloride.
-
A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[10]
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This compound can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation.[11][12]
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol outlines a general procedure for the reductive amination of an aldehyde with a primary amine using sodium triacetoxyborohydride.[12][13]
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Stirring apparatus
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature.
-
If the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl(oxetan-3-yl)methanamine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.[11][12]
-
DCE is a common solvent for this reaction, but other aprotic solvents like THF can also be used.[11][12]
-
The optional addition of acetic acid can catalyze the formation of the iminium ion, accelerating the reaction, particularly with less reactive carbonyls.[11]
Stability of the Oxetane Ring
The four-membered oxetane ring possesses significant ring strain, which influences its stability and reactivity.
-
Under Basic and Neutral Conditions: The oxetane ring is generally stable under basic and neutral conditions.[14] This allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the oxetane core.[15]
-
Under Acidic Conditions: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[2] The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack. Therefore, reactions involving strong acids should be performed with caution. However, 3,3-disubstituted oxetanes exhibit greater stability even at low pH.[2][16]
Part 3: Synthesis of this compound
A reliable and scalable synthesis is crucial for the widespread use of any building block. This compound can be synthesized through various routes, with the reduction of oxetane-3-carbonitrile being a common approach.
Synthetic Workflow: Synthesis from Oxetane-3-carbonitrile
Caption: A common synthetic route to this compound via reduction of oxetane-3-carbonitrile.
Part 4: Spectroscopic Characterization
The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of the hydrochloride salt of this compound is available.[17] For the free base, the spectrum would be expected to show characteristic signals for the methylene protons of the oxetane ring, the methylene protons adjacent to the amine, and a broad singlet for the amine protons. The protons on the oxetane ring typically appear as multiplets in the range of 4-5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three unique carbon atoms in the molecule. The carbons of the oxetane ring would appear in the ether region of the spectrum.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C-O stretching of the ether in the oxetane ring (around 1100 cm⁻¹).[18]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (87.12 g/mol ).[6]
Part 5: Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the this compound moiety into drug candidates can offer several advantages:
-
Improved Physicochemical Properties: As discussed, the oxetane ring can modulate the pKa of nearby amines, which can be beneficial for optimizing properties like solubility and cell permeability.[1][2]
-
Enhanced Metabolic Stability: The oxetane ring can serve as a metabolically stable replacement for more labile groups.[19]
-
Increased Three-Dimensionality: The non-planar, sp³-rich nature of the oxetane ring can lead to improved binding affinity and selectivity for biological targets by allowing for better exploration of three-dimensional binding pockets.[2]
The use of 3-aminooxetanes is a recurring theme in modern drug discovery, with several oxetane-containing compounds currently in clinical trials for various indications.[20]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of a reactive primary amine and a stable, property-modulating oxetane ring provides a powerful tool for the design and synthesis of novel therapeutic agents with improved physicochemical and pharmacokinetic profiles. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. chemscene.com [chemscene.com]
- 5. 3-Aminomethyl-oxetane | 6246-05-5 [chemicalbook.com]
- 6. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. embibe.com [embibe.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 17. C-Oxetan-3-yl-methylamine hydrochloride(1427195-22-9) 1H NMR spectrum [chemicalbook.com]
- 18. connectjournals.com [connectjournals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Oxetan-3-ylmethanamine: Structure, Synthesis, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of oxetan-3-ylmethanamine, a valuable building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, provides a detailed and validated synthetic protocol, and explores its strategic application in the design of novel therapeutics. The narrative emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific literature.
Introduction: The Rise of the Oxetane Moiety in Medicinal Chemistry
The imperative in modern drug discovery to navigate beyond flat, aromatic structures towards more three-dimensional chemical space has led to the ascendancy of strained ring systems. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention.[1][2] Its unique combination of properties—compactness, polarity, and metabolic stability—makes it an attractive surrogate for commonly used functional groups like gem-dimethyl or carbonyl groups.[2] The incorporation of an oxetane motif can profoundly and favorably influence a drug candidate's physicochemical properties, including aqueous solubility, lipophilicity, and metabolic profile.[1][3]
This compound, in particular, serves as a key exemplar of a versatile, sp³-rich building block. It provides a primary amine handle for straightforward chemical elaboration, allowing for the strategic introduction of the beneficial oxetane core into a lead molecule. This guide will elucidate the fundamental characteristics of this compound, its synthesis, and its role as a powerful tool in the medicinal chemist's arsenal for optimizing drug-like properties.
Structure and Physicochemical Properties of this compound
This compound is characterized by a central, four-membered oxetane ring with a methylamine substituent at the 3-position.[4] This substitution pattern is particularly noteworthy as it avoids the introduction of a new chiral center.[2]
Molecular Formula: C₄H₉NO
Structure:
The oxetane ring itself is nearly planar, a conformation that minimizes ring strain and gauche interactions.[1] The presence of the electronegative oxygen atom imparts a significant dipole moment and influences the electronic properties of adjacent functional groups. A key feature of the 3-substituted oxetane is its ability to act as a strong hydrogen bond acceptor.[3]
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 6246-05-5 | |
| Molecular Weight | 87.12 g/mol | |
| Molecular Formula | C₄H₉NO | |
| Appearance | Colorless to light yellow liquid | [4] |
| SMILES | C1C(CO1)CN | |
| InChIKey | KTHZBRAXOLUNBN-UHFFFAOYSA-N |
Synthesis of this compound: A Field-Proven Protocol
While this compound is commercially available in laboratory-scale quantities, understanding its synthesis is crucial for process development and the preparation of novel analogs. Several synthetic strategies for constructing the oxetane ring have been reported, including intramolecular Williamson etherification and the Paternò–Büchi reaction.[5][6] For the preparation of 3-substituted oxetanes, a common and reliable starting material is oxetan-3-one.[7][8]
The following section details a robust, multi-step synthesis of this compound, adapted from patented industrial methods.[9] This pathway highlights a common strategy involving the formation of a nitrile intermediate followed by reduction.
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a composite of established methodologies and should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.
Step 1: Synthesis of 3-(Nitromethylene)oxetane
-
Rationale: This step involves a Henry (nitroaldol) reaction between oxetan-3-one and nitromethane to form a nitro alcohol intermediate, which is then dehydrated to yield the nitroalkene. This approach is effective for introducing a carbon-nitrogen bond that can be subsequently reduced.
-
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in nitromethane (used in excess as both reactant and solvent) at 0 °C, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess nitromethane.
-
The crude nitro alcohol intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with a dehydrating agent such as methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0 °C to room temperature to afford 3-(nitromethylene)oxetane.[9]
-
Purify the product by column chromatography on silica gel.
-
Step 2: Reduction of 3-(Nitromethylene)oxetane to this compound
-
Rationale: The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve 3-(nitromethylene)oxetane (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to hydrogenation in a Parr shaker or a similar hydrogenation apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 12-24 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure if necessary.
-
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons (typically in the range of 4.0-5.0 ppm) and the aminomethyl group.
-
¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the protonated molecular ion [M+H]⁺ at m/z 88.1.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the ether linkage.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a strategic building block in drug design. The oxetane motif is not merely a passive spacer; it actively modulates the physicochemical properties of the parent molecule.
The Oxetane Moiety as a Bioisostere and Physicochemical Modulator
Medicinal chemists frequently employ bioisosteric replacement to fine-tune the properties of a lead compound. The oxetane ring has emerged as a successful bioisostere for several common functional groups:
-
gem-Dimethyl Group: Replacing a gem-dimethyl group with an oxetane can block a site of metabolic oxidation without the associated increase in lipophilicity, often leading to improved metabolic stability and aqueous solubility.[1][2]
-
Carbonyl Group: The oxetane ring can mimic the hydrogen bonding acceptor properties of a carbonyl group while being metabolically more robust.[2]
-
Morpholine Ring: The piperazine-oxetane scaffold can serve as a more metabolically stable alternative to the morpholine ring.[4]
The introduction of an oxetane can lead to several desirable outcomes:
-
Improved Solubility: The polar nature of the oxetane ring generally enhances the aqueous solubility of a compound.[1]
-
Reduced Lipophilicity: The replacement of lipophilic groups like gem-dimethyl with an oxetane can lower the overall lipophilicity (LogP/LogD) of a molecule, which is often beneficial for its pharmacokinetic profile.[2]
-
Enhanced Metabolic Stability: By blocking metabolically labile positions, the oxetane moiety can increase the half-life of a drug candidate.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of a nearby amine, which can be advantageous for reducing hERG liability and improving cell permeability.[1]
Strategic Use of this compound in Drug Design
This compound provides a direct and efficient way to incorporate the advantageous oxetane motif into a drug candidate via its primary amine functionality. This can be achieved through various common chemical transformations, such as:
-
Reductive amination with aldehydes or ketones
-
Amide bond formation with carboxylic acids
-
Nucleophilic substitution reactions
The following diagram illustrates the strategic role of this compound in drug candidate optimization:
Caption: Role of this compound in drug optimization.
A notable example from the literature that underscores the benefits of the oxetane motif is in the development of mTOR inhibitors. In one case, the incorporation of an oxetane moiety into a tetrahydroquinazoline scaffold led to a derivative with a lower pKa and no hERG inhibition, a significant improvement over the parent compound.[1] While this specific example may not have used this compound directly, it highlights the principle that this building block enables.
Patents in the pharmaceutical industry frequently cite this compound as a key intermediate for the synthesis of a wide range of biologically active molecules, including inhibitors of leukotriene C4 synthase, which have potential applications in treating respiratory and inflammatory diseases.[9] This underscores its recognized value and utility in the field.
Conclusion
This compound is more than just a simple chemical reagent; it is a strategically important building block that empowers medicinal chemists to address common challenges in drug discovery. Its unique structural and electronic properties, conferred by the strained yet stable oxetane ring, allow for the fine-tuning of a drug candidate's physicochemical profile. By providing a readily accessible primary amine handle, it facilitates the incorporation of the oxetane motif, leading to improvements in solubility, metabolic stability, and safety profiles. As the drive for novel, differentiated, and patentable chemical matter continues, the judicious use of building blocks like this compound will undoubtedly play a pivotal role in the successful development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]
- 7. EP2847177A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 8. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks | Semantic Scholar [semanticscholar.org]
- 9. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
An In-depth Technical Guide to Oxetan-3-ylmethanamine: A Cornerstone Building Block in Modern Medicinal Chemistry
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetan-3-ylmethanamine has emerged from the ranks of specialty chemicals to become a pivotal building block in contemporary drug discovery. Its unique combination of a strained, polar oxetane ring and a primary amine functionality offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its nomenclature, strategic applications as a bioisostere, quantifiable impact on critical drug-like properties, and a detailed, field-proven synthetic protocol. The discussion is grounded in its role in enhancing aqueous solubility, tuning amine basicity, and improving metabolic stability, thereby addressing common challenges in lead optimization.
Nomenclature and Identification: Establishing a Common Language
Precise identification is critical in chemical research and development. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. Establishing a clear understanding of its nomenclature is the first step toward its effective application.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1][2]. However, it is frequently listed under several alternative names, which researchers are likely to encounter.
Common Synonyms and Alternative Names: [2][3][4][5][6]
-
3-(Aminomethyl)oxetane
-
3-Oxetanemethanamine
-
1-(Oxetan-3-yl)methanamine
-
(Oxetan-3-yl)methanamine
A comprehensive list of identifiers is provided in Table 1 for unambiguous reference.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 6246-05-5 | [1][2][3] |
| Molecular Formula | C₄H₉NO | [1][2][7] |
| Molecular Weight | 87.12 g/mol | [2][7] |
| IUPAC Name | This compound | [1][2] |
| InChIKey | KTHZBRAXOLUNBN-UHFFFAOYSA-N | [2] |
| SMILES | NCC1COC1 | [1] |
| EC Number | 800-332-3 | [2] |
The Strategic Value of the Oxetane Moiety in Drug Design
The incorporation of small, sp³-rich heterocyclic systems is a cornerstone of modern medicinal chemistry strategy, aimed at escaping "flatland" and improving the druglikeness of lead compounds. The oxetane ring, particularly when introduced via scaffolds like this compound, offers a unique and powerful set of advantages. It is most effectively utilized as a bioisosteric replacement for more common, but often problematic, functional groups.[8][9]
Bioisosterism: A Tool for Property Modulation
Bioisosteres are functional groups that can be interchanged to fine-tune a molecule's properties without negatively impacting its biological activity. The oxetane motif is a validated bioisostere for the gem-dimethyl and carbonyl groups.[8][9]
-
gem-Dimethyl Group Replacement: In lead optimization, metabolically labile C-H bonds are often blocked by introducing a gem-dimethyl group. While effective at preventing oxidation, this strategy invariably increases lipophilicity (logP/logD), which can lead to poor solubility and off-target effects.[4] The oxetane ring occupies a similar steric volume but introduces polarity, making it a less lipophilic and more metabolically stable alternative.[4][5]
-
Carbonyl Group Replacement: The oxetane ring shares key electronic features with a carbonyl group, including a comparable dipole moment and hydrogen bond accepting capabilities.[8][9] Replacing a ketone with a 3,3-disubstituted oxetane can enhance metabolic stability against enzymatic reduction while preserving key binding interactions.[8][9]
The following diagram illustrates this principle of bioisosteric replacement.
Caption: Bioisosteric replacement of common functional groups with an oxetane ring.
Quantifiable Impact on Physicochemical Properties
The theoretical benefits of incorporating oxetane-3-ylmethanamine are substantiated by extensive quantitative data from matched molecular pair analyses. These studies directly compare the properties of molecules before and after the introduction of the oxetane moiety.
Table 2: Impact of Oxetane as a gem-Dimethyl Bioisostere on Aqueous Solubility
| Parent Scaffold Type | Fold Increase in Aqueous Solubility | Reference(s) |
| Lipophilic Open-Chain | 25x to 4000x | [2][4] |
| Polar Cyclic Scaffolds | 4x to 4000x | [2][4] |
Rationale: The replacement of two non-polar methyl groups with a polar ether functionality dramatically improves the molecule's interaction with water, leading to a significant and often game-changing increase in aqueous solubility. This is a critical advantage for improving the oral bioavailability of drug candidates.[4]
Table 3: Impact of α-Oxetane Substitution on Amine Basicity (pKa)
| Amine Type | Parent pKa | Oxetane-Substituted pKa | ΔpKa | Reference(s) |
| Tertiary Alkylamine | ~7.6 | ~5.0 | -2.6 | [8][9] |
| General Primary Amine | ~9.9 | ~7.2 | -2.7 | [9] |
Rationale: The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent (alpha) to an amine, as in this compound, it significantly reduces the electron density on the nitrogen atom.[9] This lowers the amine's basicity (pKa). This is a highly valuable tactic for medicinal chemists to mitigate issues associated with high basicity, such as hERG channel inhibition, poor cell permeability, or excessive off-target binding to acidic receptors.[8]
Synthesis of this compound: A Scalable Protocol
While this compound is commercially available, an understanding of its synthesis is crucial for process development and the creation of novel analogs. The following multi-step protocol is adapted from established patent literature and represents a scalable and robust method for its preparation.[1]
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N,N-dibenzyl-1-(oxetan-3-yl)methanamine (Protected Intermediate)
This synthesis proceeds through several intermediates, culminating in the protected amine, which is then deprotected in the final step. A common route begins with the reduction of a suitable malonate ester followed by cyclization.
-
Starting Material: 2-((Dibenzylamino)methyl)propane-1,3-diol.
-
Procedure:
-
The diol intermediate is first converted to a suitable leaving group, typically by tosylation. The diol is dissolved in a suitable solvent like tetrahydrofuran (THF) and cooled to 0 °C.
-
A base (e.g., lithium bis(trimethylsilyl)amide, LiN(TMS)₂) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl) in THF, maintaining the temperature between 0-5 °C.[1]
-
After the reaction is complete, a base is added to facilitate the intramolecular Williamson ether synthesis (cyclization), forming the oxetane ring. The reaction mixture is heated to drive the cyclization to completion.[1]
-
Workup involves quenching the reaction, extraction with an organic solvent (e.g., methyl tert-butyl ether), and concentration under vacuum to yield crude N,N-dibenzyl-1-(oxetan-3-yl)methanamine.[1]
-
-
Causality and Justification:
-
Dibenzyl Amine: The dibenzyl group serves as an excellent protecting group for the primary amine. It is robust to the reaction conditions of the subsequent reduction and cyclization steps but can be cleanly removed under catalytic hydrogenolysis conditions that do not affect the oxetane ring.[10]
-
Tosylation: The hydroxyl groups of the diol are poor leaving groups. Converting one of them to a tosylate creates an excellent leaving group, which is essential for the subsequent intramolecular Sₙ2 reaction to form the strained four-membered oxetane ring.
-
Step 2: Deprotection to Yield this compound
-
Procedure:
-
The crude N,N-dibenzyl-1-(oxetan-3-yl)methanamine from the previous step is dissolved in methanol (MeOH).
-
A catalyst, typically 10% palladium on carbon (Pd/C, 50% wet), is added to the solution in a hydrogenation vessel.[1]
-
The vessel is pressurized with hydrogen gas (e.g., 300 psi) and agitated at room temperature for 24 hours or until hydrogen uptake ceases.[1]
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or chromatography to yield pure this compound.
-
-
Causality and Justification:
-
Catalytic Hydrogenolysis: This is the method of choice for removing benzyl protecting groups. The C-N bonds of the benzyl groups are readily cleaved by hydrogen in the presence of a palladium catalyst, releasing the primary amine and toluene as a byproduct.[10] This method is mild and highly selective, leaving the stable oxetane ring intact.
-
Applications in Advanced Drug Discovery
The unique properties of this compound make it a valuable building block in various stages of drug discovery, from hit-to-lead to lead optimization. Its primary amine handle allows for versatile derivatization, enabling its incorporation into a wide array of molecular scaffolds.
Use as a Linker Component in PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[11][12] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the geometry of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is an ideal fragment for constructing PROTAC linkers.
-
Solubility Enhancement: Linkers often contain hydrophobic alkyl chains, which can decrease the overall solubility of the PROTAC. Incorporating a polar oxetane unit can counteract this effect.
-
Sp³-Richness and Conformational Rigidity: The three-dimensional, semi-rigid nature of the oxetane ring can help to pre-organize the linker, reducing the entropic penalty of forming the active ternary complex. This can lead to improved degradation efficiency.
-
Vectorial Control: The defined exit vectors from the 3-position of the oxetane ring provide chemists with precise control over the orientation of the two ends of the PROTAC molecule.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for molecular design. Its synonyms and identifiers are well-documented, ensuring clarity in research and procurement. Its true value lies in its role as a bioisostere that provides a predictable and quantifiable method for improving the core physicochemical properties of drug candidates. By enhancing solubility, modulating basicity, and improving metabolic stability, it directly addresses some of the most persistent challenges in drug development. The availability of scalable synthetic routes further cements its status as an indispensable building block for the modern medicinal chemist. As drug discovery moves towards more complex chemical spaces, such as in the design of PROTACs, the utility of compact, polar, and three-dimensional scaffolds like this compound will only continue to grow.
References
- 1. WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes - Enamine [enamine.net]
- 6. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20230405134A1 - Novel protac chimeric compound, and pharmaceutical composition comprising same for preventing, ameliorating, or treating diseases through target protein degradation - Google Patents [patents.google.com]
A Technical Guide to the Commercial Availability of Oxetan-3-ylmethanamine
Introduction: The Rising Prominence of the Oxetane Moiety in Drug Discovery
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can confer improved physicochemical and pharmacokinetic properties upon drug candidates. Among the more recent entrants to the mainstream medicinal chemist's toolbox is the oxetane ring, a four-membered cyclic ether. For many years, this strained ring system was largely overlooked, but it has now emerged as a valuable bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp³ character of a molecule.[3][4]
Oxetan-3-ylmethanamine, in particular, has garnered significant attention as a versatile building block. Its primary amine functionality provides a convenient handle for further chemical modification, allowing for its incorporation into a wide array of molecular architectures. The presence of the oxetane ring can impart favorable properties, such as reduced basicity of the adjacent amine, which can be advantageous for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[5] This guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability and Procurement
This compound (CAS RN: 6246-05-5) is commercially available from a number of suppliers, catering to both laboratory-scale research and larger-scale developmental needs.[6][7][8] It is typically offered as a colorless to light yellow liquid.[8][9] The hydrochloride salt form (CAS RN: 1427195-22-9) is also commercially available for researchers who may prefer a solid, more crystalline material.[10]
When procuring this building block, it is crucial to consider factors such as purity, lead time, and the supplier's ability to provide larger quantities as a project progresses. For early-stage research, numerous chemical suppliers offer small quantities (e.g., grams) with relatively short lead times.[11] For process development and scale-up campaigns, it is advisable to engage with suppliers who have demonstrated manufacturing experience and can provide robust quality management systems.[9]
Here is a summary of representative commercial suppliers for this compound and its hydrochloride salt:
| Product Name | CAS Number | Representative Suppliers | Typical Purity |
| This compound | 6246-05-5 | Sigma-Aldrich, TCI, AChemBlock, Molbase, United States Biological | >95-97%[6][7][8][12] |
| This compound hydrochloride | 1427195-22-9 | Sigma-Aldrich | 96%[10] |
Disclaimer: This table is not exhaustive and is intended to be representative. Researchers should conduct their own due diligence when selecting a supplier.
Synthetic Strategies for this compound
While this compound is commercially available, an understanding of its synthesis is valuable for process development and for the preparation of novel analogs. Several synthetic routes have been reported in the literature and patents, with the choice of route often depending on the desired scale and the availability of starting materials.
A common strategy for the synthesis of 3-substituted oxetanes involves the use of oxetan-3-one as a key intermediate.[13][14] Oxetan-3-one can be prepared from readily available propargylic alcohols.[13] From oxetan-3-one, a variety of synthetic transformations can be employed to introduce the aminomethyl group.
One patented method describes a process for preparing N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates, which can then be deprotected to yield the desired amine.[15] This route often involves the use of a Curtius-type rearrangement of a 3-(bromomethyl)oxetane-3-carboxylic acid derivative.[15]
A Representative Synthetic Workflow
A general and scalable approach to this compound can be envisioned starting from 3-(bromomethyl)oxetane-3-carboxylic acid. The following diagram illustrates a conceptual synthetic workflow.
Caption: A conceptual synthetic workflow for this compound.
Detailed Experimental Protocol (Conceptual)
The following is a conceptual, step-by-step methodology based on literature precedents for the synthesis of this compound.[15] Note: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.
Step 1: Synthesis of Benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
-
To a solution of 3-(bromomethyl)oxetane-3-carboxylic acid in an anhydrous solvent (e.g., toluene), add a suitable base such as triethylamine (TEA).
-
Add diphenylphosphoryl azide (DPPA) portion-wise to the mixture.
-
Heat the reaction mixture to facilitate the formation of the isocyanate intermediate.
-
Add benzyl alcohol to the reaction and continue heating to form the benzyl carbamate.
-
Upon completion, cool the reaction and work up by washing with aqueous solutions to remove impurities.
-
Purify the crude product, for example, by flash chromatography.
Step 2: Synthesis of Benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate
-
In a pressure-rated vessel, dissolve the benzyl N-[3-(bromomethyl)oxetan-3-yl]carbamate in a suitable solvent.
-
Add liquid ammonia to the vessel.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed.
-
Carefully vent the excess ammonia and work up the reaction mixture.
Step 3: Deprotection to this compound
-
Dissolve the benzyl N-[3-(aminomethyl)oxetan-3-yl]carbamate in a suitable solvent such as methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere until the deprotection is complete.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final product.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its application in drug discovery. A suite of analytical techniques should be employed for its characterization.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and assess purity. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and identify any impurities.[16] |
| Gas Chromatography (GC) | An alternative method to HPLC for purity assessment, particularly for volatile compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of key functional groups (e.g., N-H and C-O). |
Applications in Drug Discovery and Medicinal Chemistry
The unique properties of the oxetane ring have led to its incorporation into a number of clinical and preclinical drug candidates.[3][17] The oxetane moiety can act as a hydrogen bond acceptor and can influence the conformation of a molecule, potentially leading to improved binding affinity for its biological target.[3]
This compound is a particularly useful building block as it allows for the introduction of the oxetane motif as a pendant group. This can be a powerful strategy for improving the drug-like properties of a lead compound. For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility and metabolic stability.[1]
The Oxetane Moiety in Modulating Kinase Inhibitor Properties
A key area where oxetanes have shown significant promise is in the development of kinase inhibitors. The oxetane can influence the physicochemical properties of the inhibitor, leading to improved potency, selectivity, and pharmacokinetic profiles.
The following diagram illustrates a simplified signaling pathway involving a hypothetical kinase and how an oxetane-containing inhibitor could modulate its activity.
Caption: Inhibition of a kinase signaling pathway by an oxetane-containing drug.
Conclusion
This compound has established itself as a valuable and commercially accessible building block for drug discovery and development. Its unique structural and physicochemical properties, conferred by the oxetane ring, offer medicinal chemists a powerful tool to optimize the properties of lead compounds. A thorough understanding of its commercial availability, synthetic routes, and applications is essential for researchers aiming to leverage the full potential of this versatile scaffold in the design of next-generation therapeutics.
References
- 1. Oxetanes - Enamine [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. 3-Aminomethyl-oxetane 97% | CAS: 6246-05-5 | AChemBlock [achemblock.com]
- 7. 3-(Aminomethyl)oxetane 97 6246-05-5 [sigmaaldrich.com]
- 8. This compound | 6246-05-5 | TCI Deutschland GmbH [tcichemicals.com]
- 9. China 3-Aminomethyl-oxetane 6246-05-5 Manufacture and Factory | Freemen [sfchemicals.com]
- 10. This compound hydrochloride | 1427195-22-9 [sigmaaldrich.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Oxetan-3-ylmethanamine6246-05-5,Purity96%_United States Biological [molbase.com]
- 13. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]
- 16. jfda-online.com [jfda-online.com]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Oxetan-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Ascendance of the Oxetane Moiety in Modern Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable building block in contemporary medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—offers a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[3][4] Oxetan-3-ylmethanamine, in particular, is a versatile intermediate, incorporating both the beneficial oxetane scaffold and a reactive primary amine. Understanding its stability and requisite storage conditions is paramount to its effective utilization in research and development, ensuring the integrity of this valuable building block and the reliability of downstream applications. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage and handling procedures, and methodologies for its analysis.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [5] |
| Molecular Weight | 87.12 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | Supplier Data |
| Boiling Point | ~131 °C | Supplier Data |
| Density | ~1.014 g/mL at 25 °C | Supplier Data |
| pKa (predicted) | ~9.5 (amine) | ChemAxon |
Chemical Stability Profile
The stability of this compound is governed by the interplay of its two key functional groups: the oxetane ring and the primary aliphatic amine. While the oxetane motif is generally more stable than a highly strained epoxide ring, it is susceptible to ring-opening under certain conditions.[2] The primary amine is a nucleophilic and basic center, prone to oxidation.
Susceptibility to Hydrolysis: The Impact of pH
The oxetane ring exhibits notable stability under neutral and basic conditions. However, it is prone to acid-catalyzed ring-opening, particularly in the presence of strong acids and elevated temperatures.[1][3] For this compound, the primary amine's basicity will result in protonation under acidic conditions, which may influence the rate of ring-opening.
-
Acidic Conditions (pH < 4): In the presence of strong acids, the ether oxygen of the oxetane ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent ring-opening to form a diol. The presence of the aminomethyl group may lead to complex degradation pathways. It is anticipated that significant degradation could occur under strongly acidic conditions, especially with heating.
-
Neutral Conditions (pH 6-8): this compound is expected to be relatively stable in neutral aqueous solutions at ambient temperature.
-
Basic Conditions (pH > 8): The oxetane ring is generally stable under basic conditions, making this a preferred environment for reactions involving the amine functionality where ring integrity is desired.[2]
Caption: Acid-catalyzed hydrolytic degradation of the oxetane ring.
Oxidative Degradation
Primary aliphatic amines are susceptible to oxidation, which can proceed through various mechanisms to yield a range of degradation products, including imines, aldehydes, and N-oxides. The presence of the oxetane ring may influence the oxidative stability of the amine. Common laboratory and atmospheric oxidants can initiate these degradation pathways.
-
Atmospheric Oxidation: Prolonged exposure to air can lead to slow oxidation of the amine functionality.
-
Strong Oxidizing Agents: Reagents such as hydrogen peroxide, peroxy acids, and metal-based oxidants are expected to readily degrade this compound.
Caption: Potential oxidative degradation pathways of the amine group.
Thermal Stability
Photostability
As a saturated aliphatic amine and ether, this compound is not expected to have significant chromophores that absorb in the near-UV and visible regions. Therefore, direct photodegradation is less likely. However, photostability studies according to ICH Q1B guidelines are recommended to confirm its behavior upon exposure to light, especially in the presence of photosensitizers.[7]
Recommended Storage and Handling
Based on available supplier information and the inherent chemical properties of the compound, the following storage and handling procedures are recommended to ensure the long-term stability and purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -10°C | Minimizes thermal degradation and slows down potential oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against atmospheric oxygen and moisture, preventing oxidative degradation and potential side reactions. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to air and moisture. Amber glass provides protection from light. |
| Light Exposure | Store in the dark | Although not expected to be highly photosensitive, protection from light is a good practice for all chemicals. |
Handling Procedures
-
Dispensing: Handle under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.
Chemical Compatibility
Due to its primary amine and ether functionalities, this compound is expected to be incompatible with a range of common laboratory reagents.
| Incompatible Substance Class | Potential Hazard |
| Strong Acids | Exothermic reaction, potential for violent reaction, and ring-opening of the oxetane.[7] |
| Strong Oxidizing Agents | Exothermic reaction, potential for fire or explosion.[7] |
| Acid Anhydrides & Acid Chlorides | Exothermic and potentially vigorous acylation reaction with the primary amine. |
| Aldehydes and Ketones | Formation of imines, potentially with the release of heat. |
| Isocyanates | Exothermic reaction to form ureas. |
It is crucial to consult a comprehensive chemical compatibility chart and the safety data sheet (SDS) before mixing this compound with other chemicals.[7]
Analytical Methodologies for Stability Assessment
To monitor the purity and degradation of this compound, robust analytical methods are essential. The following section outlines proposed methods for stability-indicating analysis.
Stability-Indicating HPLC Method (Proposed)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection (after derivatization) or mass spectrometric (MS) detection would be suitable for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from low to high organic content will likely be necessary to separate the polar starting material from less polar degradation products.
-
Detection:
-
MS Detection (ESI+): Highly sensitive and selective for the amine.
-
UV Detection (with derivatization): As the molecule lacks a strong chromophore, pre-column derivatization with a UV-active agent (e.g., dansyl chloride or FMOC-Cl) can be employed for UV detection.
-
-
Forced Degradation Study Protocol: To validate the stability-indicating nature of the method, a forced degradation study should be performed. The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photodegradation: Exposure to light according to ICH Q1B guidelines.
-
Caption: Workflow for a stability-indicating HPLC method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for identifying volatile impurities and degradation products.
-
Column: A mid-polar column (e.g., DB-5ms or equivalent) is recommended.
-
Injection: Split/splitless injection.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) will be necessary to elute all components.
-
Detection: Mass spectrometry for identification of unknown peaks by library matching and fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of degradation products. Comparison of the NMR spectra of stressed samples with that of the pure compound can reveal changes in the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively identify the structure of unknown degradation products.[8]
Conclusion
This compound is a valuable building block in drug discovery, but its utility is contingent upon a thorough understanding of its stability. This guide has synthesized available information to provide a comprehensive overview of its stability profile, highlighting its sensitivity to strong acids, oxidizing agents, and heat. By adhering to the recommended storage and handling procedures, researchers can ensure the integrity of this compound. The proposed analytical methodologies provide a framework for monitoring its purity and characterizing any potential degradation products, thereby supporting the development of robust and reliable synthetic processes and, ultimately, novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Kinetics and Mechanism of the Thermal Decomposition Reaction of 3,3-Bis(azidomethyl)oxetane/Tetrahydrofuran Copolymer | Semantic Scholar [semanticscholar.org]
- 7. calpaclab.com [calpaclab.com]
- 8. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Modern Oxetane Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has transitioned from a chemical curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique conformational properties and ability to act as a polar replacement for common groups like gem-dimethyl or carbonyls can profoundly enhance key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the principal methodologies for synthesizing this valuable heterocyclic system, grounded in mechanistic understanding and practical, field-proven insights.
Part 1: Intramolecular C–O Bond Formation: The Cyclization of 1,3-Diols
The most classical and widely utilized approach to oxetane synthesis is the intramolecular cyclization of a 1,3-diol derivative, a variant of the Williamson ether synthesis.[1][3][4][5] The core principle involves converting one of the hydroxyl groups into a good leaving group, followed by deprotonation of the remaining hydroxyl to form an alkoxide that displaces the leaving group in an intramolecular SN2 reaction.[3][4]
Mechanistic Considerations & Competing Pathways
While straightforward in concept, this 4-exo-tet cyclization is kinetically less favored compared to the formation of larger rings.[3] The primary competing reaction is the Grob fragmentation, an E2 elimination pathway that is entropically favored and can dominate if the substrate geometry is suitable.[3][4] The success of the cyclization often hinges on stereoelectronic effects and substrate pre-organization that favors the SN2 trajectory over elimination. Bulky substituents at the C2 and C3 positions can promote cyclization through the Thorpe-Ingold effect, which decreases the bond angle and brings the reactive groups closer.[5]
Caption: Competing pathways in the cyclization of 1,3-diol derivatives.
Experimental Protocol: Synthesis of 2-Substituted Oxetanes from 1,3-Diols
This protocol is a representative example of a two-step, one-pot procedure starting from a 1,3-diol, adapted from the work of Mandal and co-workers.[1]
-
Activation of the Primary Alcohol:
-
To a solution of the 1,3-diol (1.0 eq.) in anhydrous acetonitrile (0.2 M) at 0 °C, add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.).
-
Stir the mixture for 10 minutes, then add iodine (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting diol is consumed. The primary alcohol is selectively converted to an iodide via an Appel reaction.
-
-
Intramolecular Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in oil, 1.5 eq.) or potassium tert-butoxide (KOtBu, 1.5 eq.), portion-wise.
-
Stir the reaction at room temperature for 12-18 hours. The base deprotonates the secondary alcohol, and the resulting alkoxide displaces the iodide to form the oxetane.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to yield the desired oxetane.
-
Data Summary: Base and Leaving Group Effects
The choice of base and leaving group is critical for optimizing yield and minimizing side reactions.
| Starting Material | Leaving Group | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| (±)-1-Phenyl-1,3-propanediol | -OTs | NaH | THF | RT | ~60-70% | [1] |
| (±)-1,3-Butanediol Monotosylate | -OTs | KOtBu | t-BuOH | 30 | ~55% | [6] |
| syn-1,3-Diol Derivative | -Br | NaH | THF | RT | High | [1] |
| anti-1,3-Diol Derivative | -Br | NaH | THF | RT | High | [1] |
| Isoprene Oxide Adduct | -OTs | n-BuLi | THF | 0 to RT | High | [7] |
Part 2: [2+2] Photocycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful and atom-economical method for synthesizing oxetanes via the photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[8][9][10][11] This reaction proceeds through the excitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) state, which then interacts with the ground-state alkene.[8][9]
Mechanistic Rationale
-
Photoexcitation: Upon absorption of UV light, the carbonyl compound is promoted from its ground state (S₀) to an excited singlet state (S₁). It can then undergo intersystem crossing (ISC) to the more stable triplet state (T₁).
-
Exciplex Formation: The excited carbonyl interacts with the alkene to form an excited-state complex known as an exciplex.
-
Diradical Intermediate: The exciplex collapses to a 1,4-diradical intermediate. The regioselectivity of the reaction is determined by the formation of the more stable diradical. For example, when an aromatic ketone reacts with an electron-rich alkene, the more stable diradical is formed by bonding the carbonyl oxygen to the more substituted carbon of the alkene.
-
Ring Closure: The diradical intermediate undergoes spin inversion (if formed from a triplet state) and subsequent ring closure to yield the oxetane product.[9]
Caption: Generalized mechanism of the Paternò-Büchi reaction.
Experimental Protocol: Synthesis of 3-(Silyloxy)oxetanes
This general procedure is based on the work of Bach and co-workers for the diastereoselective synthesis of functionalized oxetanes.[12]
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the aromatic aldehyde (1.0 eq.) and the silyl enol ether (1.5 eq.) in a suitable solvent like benzene or acetonitrile (0.1 M).
-
Degas the solution for 15-20 minutes by bubbling argon or nitrogen through it to remove dissolved oxygen, which can quench the triplet excited state.
-
-
Irradiation:
-
Irradiate the solution using a high-pressure mercury lamp (e.g., 150 W) equipped with a Pyrex filter (to cut off wavelengths < 290 nm) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.
-
-
Workup and Purification:
-
Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to afford the 3-(silyloxy)oxetane, typically as a mixture of diastereomers. The cis configuration between the aromatic and silyloxy groups is often favored.[12]
-
Part 3: Modern Catalytic and Alternative Approaches
While classical methods remain valuable, recent years have seen the development of novel strategies that offer improved efficiency, selectivity, and functional group tolerance.
Ring Expansion of Epoxides
The ring expansion of epoxides, often mediated by sulfur ylides, provides a direct route to oxetanes.[1][13] In a key example, trimethyloxosulfonium iodide reacts with a base to form the ylide in situ. This ylide attacks the epoxide, leading to a ring-opened intermediate that subsequently cyclizes to the oxetane with the expulsion of dimethyl sulfoxide (DMSO).[1] This method is particularly effective for synthesizing 2-substituted oxetanes in excellent yields (83–99%).[1]
Formal [2+2] Cycloadditions
Distinct from photochemical cycloadditions, formal [2+2] cycloadditions are typically catalyzed by Lewis acids or bases and proceed through a stepwise double-addition mechanism.[3][4] For instance, Mikami and colleagues developed a catalytic asymmetric synthesis using a chiral Cu(II) complex to react silyl enol ethers with trifluoropyruvate, achieving excellent yields, high cis/trans ratios, and high enantioselectivities.[3][4][14]
Photoredox Catalysis for C-H Functionalization
A cutting-edge approach involves the use of photoredox catalysis to generate radicals from unactivated C-H bonds. Silvi and co-workers demonstrated a method where an aliphatic alcohol undergoes hydrogen atom transfer (HAT) to generate a radical at the γ-position.[15] This radical adds to a vinyl sulfonium salt, and subsequent steps lead to the oxetane precursor, which is then cyclized with a base. This strategy enables the late-stage functionalization of complex molecules into valuable oxetane derivatives.[15]
Caption: Overview of modern catalytic and alternative oxetane syntheses.
Conclusion
The synthesis of oxetanes has evolved significantly, offering a diverse toolbox for chemists in drug discovery and development. Classical methods like the Williamson ether synthesis and the Paternò-Büchi reaction provide reliable access to the oxetane core, while modern catalytic approaches are continually expanding the scope, efficiency, and stereocontrol of these transformations. A thorough understanding of the underlying mechanisms and competing pathways for each methodology is paramount for selecting the optimal synthetic route and successfully incorporating this valuable motif into next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Paterno-Buechi Reaction [organic-chemistry.org]
- 10. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paterno buchi reaction | PPTX [slideshare.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 14. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
The Strategic Incorporation of Oxetan-3-ylmethanamine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Beyond Flatland - The Rise of 3D Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles has led medicinal chemists to explore beyond flat, aromatic structures towards more three-dimensional (3D) scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for fine-tuning the properties of drug candidates.[1][2] This guide focuses specifically on oxetan-3-ylmethanamine , a versatile building block that offers a unique combination of a polar heterocyclic core and a primary amine, enabling its seamless integration into a wide array of molecular architectures.
The strategic incorporation of this compound can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and the basicity of the amine itself.[3][4] It is frequently employed as a bioisosteric replacement for less favorable moieties, such as gem-dimethyl or carbonyl groups, to mitigate metabolic liabilities and improve overall drug-like properties.[3][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and a case study to illustrate the practical utility of this compound in medicinal chemistry.
Synthesis of this compound: A Scalable Protocol
The accessibility of key building blocks is paramount for their widespread adoption in drug discovery programs. While various synthetic routes to this compound have been reported, the following protocol, adapted from patented industrial methods, provides a reliable and scalable approach starting from the commercially available oxetan-3-one.[6]
Synthetic Workflow Overview
The synthesis is a multi-step process that begins with the formation of a nitroalkene intermediate, followed by reduction to the desired primary amine.
References
- 1. What is Fenebrutinib used for? [synapse.patsnap.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Oxetan-3-ylmethanamine: A Versatile Building Block for Optimizing Drug-like Properties
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the strategic design of small molecules with optimal pharmacokinetic and pharmacodynamic profiles is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful and versatile building block for achieving these goals.[1][2] Its unique combination of properties—small size, polarity, metabolic stability, and three-dimensionality—makes it an attractive motif for molecular design.[3][4]
The oxetane moiety is frequently employed as a "modern bioisostere," serving as a strategic replacement for common functional groups like gem-dimethyl and carbonyl moieties.[5][6][7] This substitution can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often resolving liabilities such as poor solubility or rapid metabolic clearance.[3][8]
This application note provides a detailed technical guide for researchers on the strategic incorporation of oxetan-3-ylmethanamine , a key building block, into drug discovery programs. We will explore the rationale behind its use, its impact on physicochemical properties, and provide detailed, field-proven protocols for its application in common synthetic transformations.
Part 1: The Strategic Value of the Oxetane Motif
Bioisosterism and Physicochemical Property Modulation
Bioisosterism is the principle of exchanging one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or to improve its ADME profile.[9][10] The oxetane ring is a prime example of a successful bioisosteric replacement for several key functional groups.[1][4][5]
-
gem-Dimethyl and Carbonyl Surrogate: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity and a hydrogen bond acceptor site.[1] This allows it to block metabolically labile C-H bonds without the associated increase in lipophilicity that a gem-dimethyl group would impart.[3][4] As a carbonyl isostere, the 3-substituted oxetane mimics the dipole moment and hydrogen bond accepting capability but is significantly more stable against metabolic reduction.[5][7]
Caption: Oxetane as a Bioisosteric Replacement.
Impact on ADME Properties
The introduction of an oxetane ring can predictably and beneficially alter a molecule's properties. Matched molecular pair analyses from numerous studies provide quantitative insights into these effects.
-
Solubility: Replacing lipophilic groups with an oxetane can dramatically increase aqueous solubility, with reports showing improvements from 4-fold to over 4000-fold depending on the molecular context.[8][11]
-
Lipophilicity (LogD): The polar nature of the oxetane ring consistently lowers lipophilicity. For instance, replacing a cyclobutane ring with an oxetane has been shown to lower the LogD by approximately 0.8 units.[5] This reduction can be crucial for minimizing off-target effects and improving a compound's overall drug-like profile.[11]
-
Metabolic Stability: Oxetanes are generally robust to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[8] By replacing metabolically vulnerable groups (like benzylic methyl groups) with an oxetane, the metabolic half-life of a compound can be significantly extended.[1][5]
-
Basicity (pKa) Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can substantially lower the basicity of proximal amines.[3] Placing an oxetane adjacent to an amine can reduce its pKa, a critical tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[11]
Table 1: Quantitative Impact of Oxetane Incorporation (Matched-Pair Analysis)
| Property | Comparison Group | Observed Change with Oxetane | Reference |
| Lipophilicity (LogD) | Aminocyclobutane | Decrease of ~0.8 units | [5] |
| Aqueous Solubility | gem-Dimethyl | Increase of 4x to >4000x | [8][11] |
| Metabolic Stability | Carbocyclic Rings | General Improvement | [5] |
| Amine Basicity (pKa) | Proximal Amine | Reduction of ~2.7 units | [11] |
Part 2: Synthetic Protocols and Applications
This compound is a versatile primary amine that serves as an ideal handle for introducing the oxetane motif into a target molecule through robust and well-established chemical reactions.
Representative Synthesis of this compound
While commercially available, understanding the synthesis of this building block is valuable. A common industrial route starts from 3-oxetanone, proceeding through a nitromethylene intermediate which is then reduced.[12]
Caption: Synthetic Workflow for this compound.
Protocol: Amide Bond Formation
Amide coupling is one of the most frequently used reactions in drug discovery.[13] This protocol describes a standard procedure for coupling this compound with a carboxylic acid.
Rationale: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent to activate the carboxylic acid.[14] Hydroxybenzotriazole (HOBt) is added as a catalytic additive to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.[15] A tertiary amine base like Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the acid formed during the reaction.[15]
Experimental Protocol:
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1-0.5 M), add HOBt (0.2 eq.) and EDC·HCl (1.2 eq.).
-
Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may become cloudy as the activated ester forms.
-
Amine Addition: Add a solution of this compound (1.1 eq.) and DIPEA (1.5-2.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired amide.
Caption: Workflow for Amide Coupling Protocol.
Protocol: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone in the presence of a reducing agent.[16][17]
Rationale: This two-step, one-pot process first involves the formation of an imine (or iminium ion) intermediate between the amine and the carbonyl compound.[18] This intermediate is then immediately reduced to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild, selective for imines over carbonyls, and does not require acidic conditions, which could potentially open the strained oxetane ring.[19]
Experimental Protocol:
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1-0.5 M), add 3-4 drops of acetic acid to catalyze imine formation.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃. Stir for 15 minutes, then extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target secondary amine.
Caption: Workflow for Reductive Amination Protocol.
Conclusion
This compound is more than just a building block; it is a strategic tool for fine-tuning the properties of drug candidates. Its ability to act as a polar, metabolically stable bioisostere allows medicinal chemists to systematically address common liabilities in lead optimization, such as poor solubility, high clearance, and undesirable basicity.[3][4] The straightforward application of this amine in robust reactions like amide coupling and reductive amination provides a reliable and efficient path to novel chemical matter. By incorporating the oxetane motif via this compound, researchers can unlock new avenues for developing safer and more effective therapeutics.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 9. baranlab.org [baranlab.org]
- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102875499A - Preparation method of 3-aminomethyl oxetane and its organic acid salts - Google Patents [patents.google.com]
- 13. hepatochem.com [hepatochem.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Incorporation of Oxetane Motifs into Bioactive Molecules
Introduction: The Rise of the Oxetane Motif in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a powerful tool in the medicinal chemist's arsenal.[1][2] Its growing prevalence in drug discovery is attributed to its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure.[1][3] The incorporation of this strained heterocyclic system into bioactive molecules can profoundly influence their physicochemical and pharmacological properties, offering a strategic approach to overcoming common challenges in drug development such as poor solubility and metabolic instability.[4][5] This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical applications of incorporating oxetane motifs, intended for researchers, scientists, and drug development professionals.
Part 1: The Strategic Value of Oxetane Incorporation
The decision to introduce an oxetane into a drug candidate is driven by its ability to act as a versatile bioisostere and a modulator of key drug-like properties.[3][6]
Bioisosterism: A Modern Approach to Lead Optimization
A primary application of the oxetane ring is as a bioisostere for commonly encountered functional groups, enabling the fine-tuning of molecular properties while preserving or enhancing biological activity.[1]
-
gem-Dimethyl Group Replacement: The oxetane moiety can serve as a hydrophilic surrogate for the gem-dimethyl group.[3][7] While occupying a similar steric volume, the oxetane introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically labile C-H bonds, and significantly enhance aqueous solubility.[3][8]
-
Carbonyl Group Mimicry: Oxetanes, particularly 3-substituted derivatives, are effective mimics of carbonyl groups.[9] The oxetane oxygen atom can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, but is generally more resistant to metabolic degradation.[7][9] This substitution can improve the metabolic stability of a compound without sacrificing key binding interactions.[5]
Modulation of Physicochemical Properties: A Predictable Impact
The introduction of an oxetane ring can predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4]
-
Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl with a polar oxetane can lead to a dramatic increase in aqueous solubility.[3][8] This is a critical advantage for improving the oral bioavailability of drug candidates.[3]
-
Lipophilicity (LogD): Molecules containing oxetanes are typically less lipophilic than their gem-dimethyl counterparts.[3][9] A reduction in LogD can be advantageous for minimizing off-target toxicity and improving overall drug-like characteristics.[2]
-
Metabolic Stability: The oxetane ring itself is often metabolically robust, and its incorporation can shield adjacent sites from enzymatic degradation.[5][9] This can lead to a lower intrinsic clearance rate and an improved pharmacokinetic profile.[5]
-
Basicity (pKa) Attenuation: The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of nearby amines.[2][3] Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units, a useful strategy for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[3]
Part 2: Synthetic Strategies for Oxetane Incorporation
The successful integration of oxetane motifs into bioactive molecules hinges on the availability of suitable building blocks and robust synthetic methodologies. While initially hampered by limited synthetic accessibility, significant progress has been made in the preparation of diverse oxetane derivatives.[2][10]
Synthesis of Key Oxetane Building Blocks
The majority of oxetane incorporations rely on a set of key, functionalized building blocks. The stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes demonstrating greater stability.[1][2]
A common and versatile starting material for many oxetane building blocks is oxetan-3-one. Its synthesis can be achieved on a large scale from readily available precursors.[11]
Caption: Synthesis of the key building block, Oxetan-3-one.
From oxetan-3-one, a variety of functionalized building blocks can be prepared, including 3-amino-oxetanes (via reductive amination) and 3-hydroxy-3-substituted oxetanes (via addition of organometallic reagents).[2]
General Protocols for Oxetane Incorporation
The following protocols outline common methods for incorporating oxetane motifs into a target molecule.
Protocol 1: Reductive Amination with Oxetan-3-one
This protocol is widely used for the synthesis of 3-amino-oxetane derivatives.[2]
Materials:
-
Oxetan-3-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 eq) in DCE or THF, add oxetan-3-one (1.1 eq).
-
If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq), if necessary, to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-oxetane.
Protocol 2: Nucleophilic Substitution with a 3-Substituted Oxetane
This method is suitable for attaching the oxetane motif via a nucleophilic displacement reaction.
Materials:
-
3-(bromomethyl)oxetane or 3-(mesyloxymethyl)oxetane (or other suitable leaving group)
-
Nucleophile (e.g., amine, thiol, alcohol)
-
A suitable base (e.g., potassium carbonate, triethylamine, or cesium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF, or DMSO)
-
Standard workup and purification reagents as in Protocol 1.
Procedure:
-
To a solution of the nucleophile (1.0 eq) in a suitable solvent, add the base (1.2-2.0 eq).
-
Add the 3-(halomethyl)oxetane or 3-(sulfonyloxymethyl)oxetane (1.1 eq).
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by silica gel column chromatography.
Caption: General workflow for incorporating oxetane motifs.
Part 3: Case Studies and Data Analysis
The tangible benefits of oxetane incorporation are best illustrated through comparative data from drug discovery programs.
Impact on Physicochemical Properties: A Tabulated Comparison
The following table summarizes the typical changes observed in physicochemical properties upon replacing a gem-dimethyl group with an oxetane moiety.
| Property | gem-Dimethyl Analog | Oxetane Analog | Rationale for Change | Reference |
| Aqueous Solubility | Low | High | Increased polarity and hydrogen bond accepting capability of the oxetane oxygen. | [3][8] |
| Lipophilicity (LogD) | High | Low | The polar oxetane ring reduces overall lipophilicity. | [3][9] |
| Metabolic Stability | Variable (can be a site of metabolism) | Generally High | The oxetane ring is often more resistant to oxidative metabolism. | [5][9] |
| pKa of adjacent amine | ~9.9 | ~7.2 | Inductive electron-withdrawing effect of the oxetane oxygen. | [2][3] |
Case Study: ALDH1A Inhibitors
In the development of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, a pyrazolopyrimidinone lead compound suffered from poor metabolic stability and low aqueous solubility.[6] The strategic incorporation of an oxetane moiety led to a new compound with significantly improved properties.[6]
-
Lead Compound: Good inhibitory activity (IC50 = 0.9 µM) but poor metabolic stability and solubility.[6]
-
Oxetane-containing Analog: Maintained potent inhibition (IC50 = 0.08 to 0.25 µM), excellent selectivity, and significantly improved metabolic stability.[6]
This case highlights how the oxetane motif can be used to rescue a promising lead compound with unfavorable ADME properties.
Part 4: Challenges and Future Directions
Despite the demonstrated advantages, challenges in the application of oxetanes remain. The synthetic accessibility of diverse and complex oxetane building blocks is still an area of active research.[2][10] The inherent ring strain of oxetanes means they can be susceptible to ring-opening under certain acidic or basic conditions, although 3,3-disubstitution generally enhances stability.[1][10]
Future efforts will likely focus on the development of novel, efficient, and scalable syntheses of a wider array of oxetane building blocks. This will expand the toolkit available to medicinal chemists and enable the exploration of new chemical space in drug discovery.[2]
Conclusion
The incorporation of oxetane motifs has become a validated and powerful strategy in modern drug discovery.[1][4] By serving as versatile bioisosteres and modulators of physicochemical properties, oxetanes offer a rational approach to addressing common liabilities in lead optimization. The protocols and data presented in this guide are intended to provide a solid foundation for researchers looking to leverage the unique attributes of this valuable heterocyclic scaffold in their own drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
N-Alkylation of Oxetan-3-ylmethanamine: A Comprehensive Guide to Synthetic Protocols
Introduction: The Strategic Importance of the Oxetane Moiety in Medicinal Chemistry
The oxetane ring has emerged as a valuable structural motif in modern drug discovery, prized for its ability to favorably modulate the physicochemical properties of bioactive molecules.[1][2] Its incorporation can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking sites of metabolism.[2][3] Oxetan-3-ylmethanamine, in particular, serves as a key building block, enabling the introduction of this desirable scaffold into a wide range of molecular architectures. The primary amine functionality of this compound is a versatile handle for N-alkylation reactions, a cornerstone of medicinal chemistry for the synthesis of compound libraries and lead optimization.
This technical guide provides a detailed exploration of robust and reliable protocols for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of these transformations, offering practical, field-proven insights to guide your synthetic endeavors. The protocols described herein are designed to be self-validating, with an emphasis on reaction efficiency, substrate scope, and ease of execution.
Core N-Alkylation Strategies for this compound
The primary amine of this compound can be effectively alkylated through several key synthetic strategies. The choice of method will depend on the nature of the alkylating agent (alkyl, aryl, or heteroaryl) and the overall complexity of the target molecule. The principal transformations covered in this guide are:
-
Reductive Amination: A versatile and widely used one-pot reaction with aldehydes and ketones.
-
Nucleophilic Substitution: A classic approach involving the reaction with alkyl halides.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling for the synthesis of N-aryl and N-heteroaryl derivatives.
The following diagram illustrates the general workflow for these key N-alkylation strategies.
Caption: Key strategies for the N-alkylation of this compound.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly efficient and versatile method for the N-alkylation of primary amines.[2] The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of this compound with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.[3] A key advantage of this one-pot procedure is that it avoids the over-alkylation often observed in direct alkylations with alkyl halides.[3]
Mechanistic Rationale
The success of reductive amination hinges on the use of a reducing agent that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.[3] Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[2][3] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation.[4]
The following diagram outlines the workflow for reductive amination.
Caption: Step-by-step workflow for reductive amination.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Dissolve the reactants in an appropriate solvent such as DCM or DCE (approximately 0.1-0.5 M concentration of the amine).
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to promote imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, so cooling in an ice bath may be necessary for larger-scale reactions.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound derivative.
| Reagent | Equivalents | Role |
| Aldehyde/Ketone | 1.0 - 1.2 | Alkylating agent |
| NaBH(OAc)₃ | 1.5 - 2.0 | Reducing agent |
| Acetic Acid | Catalytic | Promotes imine formation |
| DCM/DCE | Solvent | Reaction medium |
Table 1: Typical Reagent Stoichiometry for Reductive Amination.
Protocol 2: Nucleophilic Substitution with Alkyl Halides
Direct N-alkylation of this compound with alkyl halides via an S(_N)2 reaction is a straightforward approach for the synthesis of secondary and tertiary amines. This method is particularly useful for introducing simple alkyl groups. However, a significant challenge is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the dialkylated product.[3]
Strategies for Selective Mono-alkylation
To favor mono-alkylation, the reaction can be performed using a large excess of the primary amine. However, this is often not practical when dealing with valuable or complex amines like this compound. A more common strategy is to use a slight excess of the amine relative to the alkyl halide and carefully monitor the reaction progress to minimize over-alkylation. The choice of base and solvent is also crucial. A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is typically used to neutralize the hydrogen halide formed during the reaction.
Detailed Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., bromide or iodide) (0.8-1.0 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0-1.2 equivalents) and the base (K₂CO₃ or DIPEA, 2.0-3.0 equivalents) in a suitable solvent such as MeCN or DMF.
-
Add the alkyl halide (1.0 equivalent) to the mixture.
-
Heat the reaction to an appropriate temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and, if necessary, filter off any inorganic salts.
-
If DMF is used as the solvent, dilute the reaction mixture with water and extract the product with EtOAc.
-
If MeCN is used, concentrate the mixture under reduced pressure, then partition the residue between water and EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired mono-alkylated product.
| Parameter | Condition | Rationale |
| Amine:Halide Ratio | 1.0-1.2 : 1.0 | Minimizes dialkylation |
| Base | K₂CO₃, DIPEA | Neutralizes HX byproduct |
| Solvent | MeCN, DMF | Good solubility for reactants |
| Temperature | 50 - 80 °C | Accelerates reaction rate |
Table 2: Key Parameters for Selective Mono-alkylation via Nucleophilic Substitution.
Protocol 3: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This methodology is particularly valuable for the synthesis of N-aryl and N-heteroaryl derivatives of this compound, which are often challenging to prepare using classical methods. The reaction typically involves the coupling of an aryl or heteroaryl halide (or triflate) with the amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5][7]
Mechanistic Considerations and Ligand Choice
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium intermediates.[7] Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the reaction with a broad range of substrates.[7]
The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube or vial, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Add the aryl or heteroaryl halide/triflate (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl or N-heteroaryl derivative.
| Component | Example | Molar Ratio/Loading |
| Palladium Source | Pd₂(dba)₃ | 1-2.5 mol% |
| Ligand | XPhos | 2-5 mol% |
| Base | NaOt-Bu | 1.5-2.0 equiv. |
| Solvent | Toluene | Anhydrous |
Table 3: Typical Reaction Components for Buchwald-Hartwig Amination.
Conclusion and Future Perspectives
The N-alkylation of this compound is a critical transformation for the incorporation of the valuable oxetane motif into drug candidates and chemical probes. The protocols detailed in this guide for reductive amination, nucleophilic substitution, and Buchwald-Hartwig amination provide robust and versatile methods for accessing a wide array of N-alkylated derivatives. As with any chemical transformation, careful optimization of reaction conditions is paramount to achieving high yields and purity, particularly when working with complex substrates. The continued development of novel catalytic systems and methodologies will undoubtedly further expand the synthetic chemist's toolbox for the efficient and selective functionalization of this important building block.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. grokipedia.com [grokipedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Oxetan-3-ylmethanamine as a Strategic Building Block for the Synthesis of Novel Spirocycles
Introduction: The Convergence of Oxetanes and Spirocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is relentless. Two structural motifs that have garnered immense interest for their ability to confer advantageous properties are spirocycles and oxetanes. Spirocycles, by virtue of their rigid, three-dimensional arrangement of atoms, provide access to underexplored chemical space and can improve binding affinity and selectivity by presenting substituents in precise vectors. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for modulating the physicochemical properties of drug candidates.[1][2] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[3][4][5]
This application note focuses on the strategic use of oxetan-3-ylmethanamine (CAS 6246-05-5), a versatile building block that synergistically combines the benefits of the oxetane core with a synthetically accessible primary amine.[6] This unique structure serves as an ideal starting point for the construction of complex spirocyclic systems, enabling the development of next-generation therapeutic agents. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the underlying chemical principles that make this compound an invaluable asset for researchers, scientists, and drug development professionals.
Strategic Value: Physicochemical Property Modulation with the Oxetane Moiety
The decision to incorporate an oxetane ring is a strategic one, aimed at overcoming common challenges in drug development such as poor solubility and rapid metabolic degradation. The oxetane motif often serves as a "magic bullet" for property optimization. Its primary value lies in its role as a polar, rigid bioisostere for commonly used, but often problematic, functional groups like gem-dimethyl and carbonyl groups.[3][7]
The electron-withdrawing nature of the oxetane's oxygen atom has a profound and predictable effect on adjacent functional groups and the overall molecular properties. A summary of these effects, based on extensive matched molecular pair analyses, is presented below.
Table 1: Impact of Oxetane Incorporation on Key Physicochemical Properties
| Property | Effect of Replacing a gem-Dimethyl Group with an Oxetane | Rationale and Causality |
| Aqueous Solubility | Increase by a factor of 4 to >4000.[3][4][5] | The ether oxygen acts as a hydrogen bond acceptor, increasing the polarity and disrupting crystal lattice packing, which significantly enhances interaction with water. |
| Lipophilicity (LogD) | General decrease. | The introduction of the polar ether functionality reduces the overall lipophilic character of the molecule, which can be beneficial for reducing off-target toxicity.[4] |
| Metabolic Stability | General increase. | The oxetane ring can block metabolically susceptible C-H bonds, preventing oxidation by cytochrome P450 (CYP) enzymes.[3][5] |
| Basicity (pKa) | Lowers the pKa of an adjacent amine by ~2.7 units.[4] | The inductive electron-withdrawing effect of the oxetane oxygen reduces the electron density on the nitrogen atom, making it a weaker base. This is crucial for mitigating hERG liability and improving cell permeability. |
Synthetic Strategies & Protocols
This compound provides a primary amine handle that can participate in a wide array of chemical transformations. Its utility in spirocycle synthesis is primarily demonstrated through multi-step sequences that first functionalize the amine and then induce a ring-closing reaction to form the spirocyclic junction at the C3 position of the oxetane.
Below, we detail two robust protocols for the synthesis of novel oxa-spirocycles.
Strategy 1: Pictet-Spengler Reaction for Spiro[oxetane-3,1'-isoquinoline] Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines. By using this compound, we can construct a spirocyclic variant where the oxetane ring is fused at the C1 position of the isoquinoline core. This strategy involves the initial formation of a Schiff base between the amine and an aldehyde, followed by an intramolecular electrophilic substitution.
Caption: Workflow for Spiro[oxetane-3,1'-tetrahydroisoquinoline] Synthesis.
Protocol 1: Synthesis of 2'-Methyl-spiro[oxetane-3,1'-tetrahydroisoquinoline]
-
Rationale: This protocol utilizes a classic and reliable reaction. Trifluoroacetic acid (TFA) is chosen as the catalyst due to its strength in promoting both imine formation and the subsequent cyclization, while being volatile enough for easy removal. Dichloromethane (DCM) is an excellent non-protic solvent for this transformation.
-
Materials:
-
This compound (1.0 eq, 87.12 g/mol )
-
2-(3,4-Dimethoxyphenyl)acetaldehyde (1.05 eq, 180.20 g/mol )
-
Trifluoroacetic acid (TFA) (2.0 eq, 114.02 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 g, 11.48 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere at 0 °C, add 2-(3,4-dimethoxyphenyl)acetaldehyde (2.16 g, 12.05 mmol) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add trifluoroacetic acid (1.7 mL, 22.96 mmol) dropwise. The addition is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) to afford the pure spiro[oxetane-3,1'-(6,7-dimethoxytetrahydroisoquinoline)].
-
Strategy 2: Multi-component Synthesis of Spiro[oxetane-3,2'-oxazolidine] Derivatives
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and operational time. We can adapt known MCRs to incorporate this compound for the synthesis of spiro-oxazolidines, which are valuable scaffolds in medicinal chemistry.[8]
This strategy involves the condensation of an aldehyde (e.g., formaldehyde), this compound (acting as the amine component), and an activated alkyne in the presence of a copper catalyst. The oxetane's C3 carbon becomes the spiro-center.
Caption: Proposed Mechanism for Multi-component Spiro-oxazolidine Synthesis.
Protocol 2: Copper-Catalyzed Synthesis of a Propargylated Spiro[oxetane-3,2'-oxazolidine]
-
Rationale: This protocol leverages the power of copper catalysis to activate the terminal alkyne for nucleophilic addition to an in situ-formed iminium ion. The use of formaldehyde and this compound is designed to create a reactive intermediate that readily undergoes intramolecular cyclization via the oxetane's inherent ring strain and the nucleophilicity of the oxygen atom, which is not directly involved but influences the electronics. Note: This is a conceptual adaptation of known A³ coupling reactions.
-
Materials:
-
This compound (1.0 eq, 87.12 g/mol )
-
Formaldehyde (37% solution in water, 1.2 eq)
-
Phenylacetylene (1.1 eq, 102.13 g/mol )
-
Copper(I) Iodide (CuI) (0.1 eq, 190.45 g/mol )
-
Triethylamine (TEA) (2.0 eq, 101.19 g/mol )
-
Toluene
-
Saturated ammonium chloride solution (aq.)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (0.5 g, 5.74 mmol), toluene (20 mL), and triethylamine (1.6 mL, 11.48 mmol).
-
Add phenylacetylene (0.69 mL, 6.31 mmol) to the mixture.
-
Add Copper(I) Iodide (109 mg, 0.574 mmol).
-
Finally, add the formaldehyde solution (0.52 mL, 6.89 mmol) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to 80 °C and stir for 8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (40 mL) and wash with saturated ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 10-50% ethyl acetate in hexanes) to yield the desired N-propargyl spiro[oxetane-3,2'-oxazolidine] product.
-
Conclusion
This compound stands out as a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its unique structure allows for the direct incorporation of the property-enhancing oxetane motif into complex spirocyclic frameworks. The protocols detailed herein provide reliable and adaptable starting points for researchers to access novel chemical matter. By leveraging established synthetic strategies such as the Pictet-Spengler reaction and multi-component couplings, chemists can efficiently construct diverse libraries of spirocycles, accelerating the discovery of new therapeutic agents with improved drug-like properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 6246-05-5: this compound | CymitQuimica [cymitquimica.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Incorporation of Oxetan-3-ylmethanamine in the Development of HPK1 Inhibitors for Immuno-Oncology
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pursuit of novel cancer treatments has increasingly focused on harnessing the patient's own immune system. Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical intracellular checkpoint, a negative regulator that dampens T-cell activity and allows tumors to evade immune surveillance.[1][2] Inhibiting HPK1 represents a promising therapeutic strategy to unleash a potent anti-tumor immune response.[3][4][5] This guide moves beyond theoretical concepts to provide a detailed, field-proven perspective on the application of a specific, high-value chemical moiety—oxetan-3-ylmethanamine—in the rational design of next-generation HPK1 inhibitors. We will dissect the causal logic behind its use, from its impact on physicochemical properties to its role in optimizing target engagement, and provide robust protocols for validation.
Part 1: The Rationale for Targeting HPK1 in Immuno-Oncology
HPK1: A Brake on Anti-Tumor Immunity
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[6][7] It functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling pathway.[2][3][8] Upon TCR engagement with an antigen presented by cancer cells, a signaling cascade is initiated to activate the T-cell. HPK1 intervenes in this process to attenuate the signal, preventing excessive activation but, in the context of cancer, inadvertently promoting immune tolerance towards the tumor.[4][9]
The HPK1 Signaling Cascade
The primary mechanism of HPK1-mediated immunosuppression involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), an essential adaptor protein in the TCR signalosome.[6][10]
-
Activation: Upon TCR stimulation, HPK1 is recruited to the plasma membrane and activated.[2][11][12]
-
SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at a specific serine residue, Ser376.[9][13]
-
Signal Termination: This phosphorylation event creates a docking site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5][9]
-
Suppressed T-Cell Function: The degradation of SLP-76 effectively dismantles the signaling complex, terminating the activation signal and thereby reducing T-cell proliferation and cytokine production.[8][10]
Pharmacological inhibition of HPK1 kinase activity blocks this phosphorylation, preserving the SLP-76 signalosome and sustaining a robust anti-tumor T-cell response.[4][14]
References
- 1. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 4. researchgate.net [researchgate.net]
- 5. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biofeng.com [biofeng.com]
- 9. benchchem.com [benchchem.com]
- 10. HPK1 Assay Kit | Scientist.com [app.scientist.com]
- 11. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: The Strategic Use of Oxetan-3-ylmethanamine in BACE1 Inhibitors for Alzheimer's Disease
Abstract
The development of effective disease-modifying therapies for Alzheimer's Disease (AD) remains a paramount challenge in modern medicine. The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target due to its rate-limiting role in the production of amyloid-β (Aβ) peptides, the main component of the amyloid plaques found in AD brains.[1][2][3] Despite significant efforts, the clinical development of BACE1 inhibitors has been fraught with difficulties, largely due to off-target effects and an inability to achieve a suitable therapeutic window.[4][5][6] This has driven medicinal chemists to explore novel chemical scaffolds that can impart superior drug-like properties. This document provides an in-depth guide on the strategic incorporation of the oxetan-3-ylmethanamine moiety into BACE1 inhibitors. We will explore the physicochemical advantages conferred by this strained ring system, detail synthetic protocols, and provide standardized methodologies for evaluating inhibitor efficacy.
Introduction: The BACE1 Conundrum in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[4] The "Amyloid Cascade Hypothesis" posits that the accumulation of Aβ peptides is a central event in AD pathogenesis.[6] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process completed by γ-secretase, to generate Aβ peptides.[7] Therefore, inhibiting BACE1 presents a direct mechanism to reduce Aβ production.[3]
However, the path to a successful BACE1 inhibitor has been challenging. Early inhibitors were often large, peptide-based molecules with poor oral bioavailability and inability to cross the blood-brain barrier. While smaller, more potent inhibitors were developed, many failed in late-stage clinical trials due to a combination of factors, including:
-
Lack of Efficacy: Insufficient cognitive improvement in patients.
-
Toxicity & Side Effects: Cognitive worsening, psychiatric adverse events, and liver enzyme elevation have been reported, possibly due to the inhibition of BACE1's other physiological substrates.[4][5][7]
This clinical experience suggests that potent BACE1 inhibition alone is not sufficient. The ideal inhibitor must possess a finely tuned profile of potency, selectivity (over BACE2 and other proteases like Cathepsin D), and outstanding pharmacokinetic (PK) and pharmacodynamic (PD) properties to achieve a therapeutic window that balances Aβ reduction with minimal side effects.[4][5][8]
Enter the Oxetane: A Modern Tool for Medicinal Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in drug design.[9] Its incorporation can favorably modulate key molecular properties.[10][11] The oxetane moiety is a polar, metabolically stable, and three-dimensional structure that can serve as a bioisosteric replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[9][11] Specifically, the this compound fragment offers unique advantages for optimizing BACE1 inhibitors.
The this compound Moiety: Rationale and Application
The strategic use of this compound is rooted in its ability to confer multiple benefits simultaneously, addressing several of the key challenges in BACE1 inhibitor design.
Physicochemical and Pharmacokinetic Advantages
-
Improved Solubility: The inherent polarity of the oxetane's ether oxygen acts as a strong hydrogen bond acceptor, which can significantly improve the aqueous solubility of a parent molecule—a common hurdle for brain-penetrant drugs.[10][12]
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a compound's half-life and reduce the potential for generating reactive metabolites.[13]
-
Reduced Lipophilicity: While improving polarity, the compact nature of the oxetane ring allows it to replace larger, more lipophilic groups (like a gem-dimethyl group) without a significant increase in molecular weight, helping to maintain a balance of properties needed for blood-brain barrier penetration.[13]
-
Modulation of Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine.[11] This is a critical feature in drug design, as reducing the basicity of amines can decrease off-target ion channel interactions (e.g., hERG) and improve cell permeability.
Structural and Mechanistic Insights
The active site of BACE1 is relatively large and plastic. The this compound moiety can be strategically positioned to interact with the S1' and S2' subsites of the enzyme. Its defined three-dimensional vector allows for precise orientation of substituents to maximize interactions with key residues, such as Thr72, in the active site.[14]
Application Protocols
The following protocols provide methodologies for the synthesis of an oxetane-containing building block and the subsequent evaluation of inhibitor potency.
Protocol 1: Synthesis of N-Boc-oxetan-3-ylmethanamine
This protocol outlines a representative synthesis of a protected this compound building block, starting from commercially available oxetan-3-one. This protected amine is a versatile intermediate for incorporation into larger molecules via standard coupling chemistries.
Causality Behind Experimental Choices:
-
Reductive Amination: This is a classic and efficient method for converting a ketone to an amine. Using ammonium acetate provides the ammonia source in situ. Sodium cyanoborohydride (NaBH₃CN) is chosen as the reducing agent because it is mild and selectively reduces the imine intermediate in the presence of the starting ketone.
-
Boc Protection: The resulting primary amine is protected with a di-tert-butyl dicarbonate (Boc₂O) group. The Boc group is ideal for this purpose as it is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid), making it orthogonal to many other protecting groups used in complex molecule synthesis.
Step-by-Step Methodology:
-
Step A: Synthesis of this compound
-
To a solution of oxetan-3-one (1.0 eq) in methanol (0.5 M) in a round-bottom flask, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Wash the remaining aqueous layer with dichloromethane (3x).
-
Basify the aqueous layer to pH >12 with 6M NaOH and extract the product with dichloromethane (5x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product is often used directly in the next step without further purification.
-
-
Step B: Boc Protection
-
Dissolve the crude this compound from Step A in dichloromethane (0.3 M).
-
Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.1 eq) dissolved in a small amount of dichloromethane.
-
Stir the reaction at room temperature for 4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Boc-oxetan-3-ylmethanamine.
-
Protocol 2: In Vitro BACE1 FRET-Based Enzymatic Assay
This protocol describes a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human BACE1 enzyme.
Principle of the Assay: The assay utilizes a peptide substrate containing a fluorophore and a quencher.[15] In its intact state, the quencher suppresses the signal from the fluorophore via Fluorescence Resonance Energy Transfer (FRET).[16] Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to enzyme activity.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Sodium Acetate, pH 4.5.[17] Prepare by dissolving sodium acetate in dH₂O and adjusting the pH with acetic acid.
-
BACE1 Enzyme Solution: Thaw recombinant human BACE1 on ice. Dilute to the final working concentration (e.g., 7.5-10 ng/µL) in cold Assay Buffer just before use.[18] Avoid repeated freeze-thaw cycles.
-
FRET Substrate Solution: Prepare a stock solution of the BACE1 peptide substrate in DMSO. Dilute to the final working concentration (e.g., 50 µM) in Assay Buffer. Protect from light.
-
Test Compound Plate: Prepare serial dilutions of test compounds in 100% DMSO in a 96-well plate. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
-
Assay Procedure (96-well black plate):
-
Add 70 µL of Assay Buffer + Substrate master mix to all wells except the "Blank" wells.[18]
-
Add 10 µL of diluted test compounds to "Test Inhibitor" wells.
-
Add 10 µL of DMSO-containing buffer (vehicle control) to "Positive Control" (100% activity) and "Blank" wells.
-
Add 90 µL of Assay Buffer only to the "Blank" wells.[18]
-
Pre-incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 Enzyme Solution to all wells except the "Blank" wells.[18]
-
Immediately place the plate in a fluorescence plate reader set to kinetic mode.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) every 60 seconds for 20-30 minutes.[16]
-
Determine the initial reaction velocity (slope of the linear phase) for each well.
-
Subtract the average velocity of the negative control from all other wells.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (vehicle).
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Aβ Reduction Assay
This assay validates that an inhibitor can penetrate the cell membrane and engage BACE1 in a physiological context to reduce the production of Aβ peptides.
Principle of the Assay: A human cell line (e.g., SH-SY5Y neuroblastoma or HEK293) engineered to overexpress human APP is treated with the test compound.[17][19] The amount of Aβ40 and Aβ42 secreted into the culture medium is then quantified, typically by a sandwich ELISA or electrochemiluminescence (ECL) assay.[20]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells stably expressing human APP695 in appropriate media (e.g., DMEM/F12 with 10% FBS and selection antibiotic).
-
Plate cells in a 96-well culture plate at a density that will result in ~90% confluency after 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture media.
-
Aspirate the old media from the cells and replace it with 100 µL of media containing the test compounds or vehicle control.
-
Incubate the cells for 16-24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any cell debris.
-
Analyze the supernatant for Aβ40 and Aβ42 levels using a commercially available ELISA kit according to the manufacturer's instructions.
-
In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) on the cells remaining in the plate to ensure that the observed reduction in Aβ is not due to cytotoxicity.
-
-
Data Analysis:
-
Generate a standard curve for the Aβ ELISA.
-
Calculate the concentration of Aβ40/Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle-treated control wells and calculate the percent reduction.
-
Plot the percent reduction against log[Inhibitor] and fit the data to determine the EC₅₀ value.
-
Data Presentation
Quantitative data from inhibitor profiling should be summarized clearly to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative Data for Oxetane-Containing BACE1 Inhibitors
| Compound ID | R-Group on Oxetane-Amine | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | Selectivity (BACE2/BACE1) | Cellular Aβ40 EC₅₀ (nM) |
| Ref-Cpd-1 | Isopropyl (non-oxetane) | 15.2 | 450 | 30x | 95.8 |
| OX-1 | H (parent oxetane) | 5.1 | 380 | 75x | 22.5 |
| OX-2 | 4-Fluorophenyl | 1.8 | 290 | 161x | 8.3 |
| OX-3 | Pyridin-2-yl | 2.5 | 400 | 160x | 11.2 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Perspectives
The development of BACE1 inhibitors has been a lesson in the complexities of targeting enzymes with multiple physiological roles. The clinical failures have underscored that extreme potency is not the sole determinant of success; rather, a highly optimized balance of efficacy, safety, and pharmacokinetics is required.[4][8]
The this compound moiety represents a sophisticated tool for medicinal chemists to achieve this balance. Its ability to improve solubility, enhance metabolic stability, and fine-tune basicity addresses many of the liabilities that plagued earlier generations of BACE1 inhibitors.[11][13] By leveraging such advanced chemical scaffolds, researchers can design next-generation inhibitors with a higher probability of achieving the necessary therapeutic window. Future work should focus on using these building blocks to develop inhibitors that achieve moderate, sustained BACE1 inhibition in the brain, potentially offering a safer and more effective strategy for the long-term treatment and prevention of Alzheimer's disease.[5]
References
- 1. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 2. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BACE Inhibitor Clinical Trials for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? | MDPI [mdpi.com]
- 7. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. connectjournals.com [connectjournals.com]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
"oxetan-3-ylmethanamine in the synthesis of A2A receptor antagonists"
Application Notes & Protocols
Topic: Oxetan-3-ylmethanamine in the Synthesis of A₂A Receptor Antagonists
Introduction: The Adenosine A₂A Receptor as a Therapeutic Target
The Adenosine A₂A receptor (A₂A R) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes.[1] In pathological conditions such as inflammation or hypoxia, extracellular adenosine levels rise, activating A₂A R.[1] This activation triggers a signaling cascade via a coupled Gs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2][3] This pathway ultimately exerts a powerful immunosuppressive effect, which can be detrimental in the context of cancer, where it allows tumors to evade the immune system.[1][4] Consequently, the development of A₂A R antagonists has become a major focus in immuno-oncology and for the treatment of neurodegenerative disorders.
However, developing potent, selective, and drug-like A₂A R antagonists presents significant challenges, primarily related to achieving favorable pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Medicinal chemists are increasingly turning to novel chemical building blocks to overcome these hurdles.
The Strategic Incorporation of Oxetane Moieties in Drug Design
In modern medicinal chemistry, small, saturated heterocycles are invaluable tools for optimizing drug candidates. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly advantageous motif.[5][6] Its incorporation is a strategic tactic to imbue molecules with desirable, "drug-like" properties.[5][7]
Key Advantages of the Oxetane Motif:
-
Improved Solubility: The polar nature of the oxetane's ether oxygen acts as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility when replacing non-polar groups like a gem-dimethyl moiety.[8][9]
-
Reduced Lipophilicity: Introduction of an oxetane typically lowers the molecule's lipophilicity (LogD), which can reduce off-target effects and improve the overall safety profile.[8][10]
-
Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic oxidation, serving to block potential sites of metabolism by cytochrome P450 enzymes.[8][10]
-
Basicity (pKa) Attenuation: The electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity of adjacent amine groups.[8] This is a critical tool for mitigating liabilities such as hERG channel inhibition or poor cell permeability.
-
Vectorial Exit into 3D Space: As a non-planar, sp³-rich scaffold, the oxetane ring introduces three-dimensionality to otherwise flat molecules, which can lead to improved target engagement and selectivity.[7]
For these reasons, building blocks like This compound are highly sought after for the synthesis of next-generation therapeutics, including A₂A R antagonists. Its structure provides a synthetically tractable handle (the primary amine) attached to a beneficial physicochemical modulator (the oxetane ring).
Application Protocol: Synthesis of an A₂A Antagonist Precursor via Amide Coupling
This section details a representative protocol for the synthesis of a key intermediate in the development of A₂A R antagonists. The procedure involves the coupling of this compound with a carboxylic acid-functionalized heterocyclic core, a common strategy in the assembly of these antagonists.[11][12]
Reaction Scheme:
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Heterocyclic Core-COOH | 250.0 | 250 | 1.0 | 1.0 |
| This compound | 87.12 | 105 | 1.2 | 1.2 |
| HATU | 380.23 | 456 | 1.2 | 1.2 |
| DIPEA | 129.24 | 259 (340 µL) | 2.0 | 2.0 |
| Anhydrous DMF | - | 10 mL | - | - |
Note: The "Heterocyclic Core-COOH" is a generic representation of various scaffolds used in A₂A antagonist design, such as pyrazolopyrimidines or benzothiazoles.[11][12]
Step-by-Step Experimental Protocol
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the Heterocyclic Core-COOH (250 mg, 1.0 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask and stir at room temperature until all solids are dissolved.
-
Reagent Addition: To the stirred solution, add this compound (105 mg, 1.2 mmol), followed by HATU (456 mg, 1.2 mmol).
-
Scientist's Note (Causality): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling agent. It activates the carboxylic acid by forming a highly reactive acyl-uronium intermediate, which is readily susceptible to nucleophilic attack by the primary amine of this compound.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 340 µL, 2.0 mmol) dropwise to the reaction mixture. The solution may turn slightly yellow.
-
Scientist's Note (Causality): DIPEA is a non-nucleophilic organic base. Its role is to scavenge the proton released during the reaction, maintaining a basic environment that facilitates the nucleophilic attack and prevents the protonation and deactivation of the amine starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.
-
Workup - Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with 25 mL of ethyl acetate.
-
Workup - Washing: Combine all organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution, and finally with 50 mL of brine.
-
Scientist's Note (Trustworthiness): The aqueous washes are critical for removing residual DMF, unreacted amine, and salts generated during the reaction, which is a crucial step for obtaining a clean crude product before purification.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of 0-10% methanol in dichloromethane, to afford the pure amide product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass will correspond to the sum of the fragments minus the mass of water.
Visualizing the Biological and Synthetic Context
To fully appreciate the application, it is essential to understand both the biological pathway being targeted and the experimental workflow.
The A₂A Receptor Signaling Pathway
Activation of the A₂A receptor by adenosine initiates an immunosuppressive cascade. Antagonists block this initial step.
Caption: A₂A Receptor signaling pathway and point of antagonist intervention.
Synthetic Workflow Diagram
The protocol described follows a logical and verifiable progression from starting materials to the final, characterized compound.
Caption: General experimental workflow for the synthesis of an A₂A antagonist precursor.
Conclusion and Outlook
The strategic use of oxetane-containing building blocks, specifically this compound, represents a significant advancement in the design of A₂A receptor antagonists. The oxetane motif provides a powerful handle to fine-tune critical physicochemical properties, enhancing solubility, metabolic stability, and overall drug-likeness. The synthetic protocol outlined here provides a robust and reproducible method for incorporating this valuable moiety. As the quest for more effective immuno-oncology agents continues, the intelligent application of such modern building blocks will be paramount in translating potent molecules into successful clinical candidates.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxetanes - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of Oxetan-3-ylmethanamine in Electrophilic Reactions
Introduction: The Strategic Value of Oxetan-3-ylmethanamine in Drug Discovery
The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision to favorably modulate key physicochemical and pharmacokinetic properties.[3][4] When compared to more common functionalities like gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere, the oxetane moiety introduces polarity and three-dimensionality while often improving aqueous solubility and metabolic stability.[5][6][7]
This compound, in particular, is a highly valuable building block. It presents a primary amine nucleophile tethered to the desirable oxetane scaffold. This primary amine is a versatile handle for a wide array of synthetic transformations, allowing for its seamless integration into diverse molecular architectures. The electron-withdrawing nature of the oxetane oxygen also serves to lower the basicity (pKa) of the adjacent aminomethyl group, a feature that can be exploited to mitigate liabilities associated with high basicity, such as hERG channel inhibition.[1]
These application notes provide an in-depth guide to the key reactions of this compound with common classes of electrophiles. The protocols described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for leveraging this powerful building block in their synthetic campaigns.
N-Acylation: Formation of Oxetane-Containing Amides
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in pharmaceutical synthesis.[8] The reaction of this compound with acylating agents provides a direct route to amides bearing the beneficial oxetanyl group.
Mechanism and Rationale: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acyl chloride or anhydride). A non-nucleophilic base, commonly triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) or tetrahydrofuran (THF) are common aprotic solvents that are inert to the reaction conditions and effectively solubilize the reactants.
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol: Synthesis of N-(Oxetan-3-ylmethyl)benzamide
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 100 mg, 1.15 mmol).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.2 M solution, ~5.8 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 eq., 240 µL, 1.73 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add benzoyl chloride (1.1 eq., 147 µL, 1.27 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
Data Summary: N-Acylation Examples
| Electrophile (Acyl Chloride) | Product Structure | Typical Yield |
| Benzoyl chloride | N-(Oxetan-3-ylmethyl)benzamide | 85-95% |
| Acetyl chloride | N-(Oxetan-3-ylmethyl)acetamide | 80-90% |
| Cyclopropanecarbonyl chloride | N-(Oxetan-3-ylmethyl)cyclopropanecarboxamide | 82-92% |
| 4-Fluorobenzoyl chloride | 4-Fluoro-N-(oxetan-3-ylmethyl)benzamide | 88-96% |
N-Sulfonylation: Accessing Oxetane-Substituted Sulfonamides
Sulfonamides are a privileged scaffold in medicinal chemistry, present in numerous antibacterial, diuretic, and anti-inflammatory drugs.[9][10] Reacting this compound with sulfonyl chlorides provides direct access to this important functional group.
Mechanism and Rationale: The mechanism is analogous to N-acylation. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is also typically performed in the presence of a non-nucleophilic base like TEA or pyridine in an aprotic solvent. The choice of base can be critical; pyridine is often used as it can also serve as the solvent and is effective at catalyzing the reaction.
Caption: Simplified mechanism for N-sulfonylation of a primary amine.
Experimental Protocol: Synthesis of N-(Oxetan-3-ylmethyl)-4-methylbenzenesulfonamide
-
Preparation: Add this compound (1.0 eq., e.g., 100 mg, 1.15 mmol) to a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M solution, ~5.8 mL).
-
Base Addition: Add triethylamine (1.5 eq., 240 µL, 1.73 mmol).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Electrophile Addition: Add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq., 241 mg, 1.27 mmol) in a minimal amount of anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours (overnight). Monitor for completion by TLC or LC-MS.
-
Quenching: Quench the reaction by adding 1 M aqueous HCl.
-
Extraction: Transfer to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash sequentially with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution. Purify the crude solid by recrystallization or flash column chromatography to afford the pure sulfonamide.
Data Summary: N-Sulfonylation Examples
| Electrophile (Sulfonyl Chloride) | Product Structure | Typical Yield |
| p-Toluenesulfonyl chloride | N-(Oxetan-3-ylmethyl)-4-methylbenzenesulfonamide | 80-90% |
| Methanesulfonyl chloride | N-(Oxetan-3-ylmethyl)methanesulfonamide | 75-85% |
| Benzenesulfonyl chloride | N-(Oxetan-3-ylmethyl)benzenesulfonamide | 82-92% |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro-N-(oxetan-3-ylmethyl)benzenesulfonamide | 85-95% |
Reductive Amination: Controlled N-Alkylation
Reductive amination is a powerful and highly controlled method for forming C-N bonds, converting aldehydes and ketones into secondary or tertiary amines.[11][12] It is often preferred over direct alkylation with alkyl halides as it avoids the common issue of over-alkylation.[13]
Mechanism and Rationale: The reaction proceeds in two main stages within a single pot.[11][14] First, the primary amine (this compound) condenses with the carbonyl group of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine intermediate. This equilibrium is often favored under weakly acidic conditions. Second, a mild and selective reducing agent, present in the reaction mixture, reduces the imine (or its protonated iminium ion form) to the final amine product.[14]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation.[15] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. This selectivity ensures a clean and high-yielding reaction.
Experimental Protocol: Synthesis of N-Benzyl(oxetan-3-yl)methanamine
-
Preparation: In a round-bottom flask, dissolve this compound (1.2 eq., e.g., 119 mg, 1.37 mmol) and benzaldehyde (1.0 eq., 100 µL, 0.98 mmol) in 1,2-dichloroethane (DCE, approx. 0.1 M solution, ~10 mL).
-
Acid Catalyst (Optional but Recommended): Add acetic acid (1-2 drops) to catalyze imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., 311 mg, 1.47 mmol) portion-wise over 10 minutes. Effervescence may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to yield the desired secondary amine.
Data Summary: Reductive Amination Examples
| Electrophile (Carbonyl) | Product Structure | Typical Yield |
| Benzaldehyde | N-Benzyl(oxetan-3-yl)methanamine | 75-90% |
| Acetone | N-Isopropyl(oxetan-3-yl)methanamine | 65-80% |
| Cyclohexanone | N-Cyclohexyl(oxetan-3-yl)methanamine | 70-85% |
| 4-Pyridinecarboxaldehyde | N-((Pyridin-4-yl)methyl)(oxetan-3-yl)methanamine | 70-88% |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanes - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. brieflands.com [brieflands.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Use of Hepatitis B Virus Core Protein Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Hepatitis B Therapy
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, affecting millions worldwide and being a primary cause of liver cirrhosis and hepatocellular carcinoma.[1] Current antiviral therapies, primarily nucleos(t)ide analogues (NAs), effectively suppress viral replication but rarely lead to a complete cure. This is largely due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes.[1][2] The HBV core protein (Cp) is a multifunctional protein crucial for several key steps in the viral lifecycle, including the assembly of the viral capsid, packaging of the pregenomic RNA (pgRNA), and reverse transcription.[1] This central role makes it an attractive target for novel antiviral strategies.
Core protein allosteric modulators (CpAMs) represent a promising new class of direct-acting antivirals that target the HBV core protein.[3] These small molecules bind to a hydrophobic pocket at the interface between Cp dimers, inducing a conformational change that disrupts the normal process of capsid assembly.[4] This guide provides a comprehensive overview of the mechanisms of action of CpAMs and detailed protocols for their in vitro and in vivo characterization, including methods for assessing their impact on the viral lifecycle and profiling potential resistance mutations.
Mechanism of Action: Disrupting the Core of the Virus
CpAMs exert their antiviral activity through distinct mechanisms, broadly categorized into two main classes:
-
Class I CpAMs (Capsid Assembly Accelerators): These molecules promote the premature and aberrant assembly of empty viral capsids.[1] This rapid assembly process sequesters core protein dimers, preventing the encapsidation of the pgRNA-polymerase complex, a critical step for viral replication.[1][5]
-
Class II CpAMs (Capsid Assembly Disruptors): This class of modulators leads to the formation of non-capsid polymers and aggregates that are unstable and prone to degradation.[1] This effectively prevents the formation of functional nucleocapsids.[1]
Beyond their primary effects on capsid assembly, some CpAMs have been shown to have additional antiviral activities. For instance, certain heteroaryldihydropyrimidine (HAP) derivatives can induce the misassembly of the precore protein, leading to a reduction in the secretion of the hepatitis B e-antigen (HBeAg), a viral protein associated with immune tolerance.[3] Furthermore, some CpAMs can even induce the disassembly of already formed capsids, suggesting a role in disrupting the stability of the viral core at multiple stages of the lifecycle.[6][7]
Experimental Workflows and Protocols
A thorough evaluation of CpAMs requires a suite of in vitro and in vivo assays to characterize their efficacy, mechanism of action, and potential for resistance development. The following sections provide detailed protocols for key experiments.
Diagram: Overall Experimental Workflow for CpAM Characterization
References
- 1. What are HBV core protein modulators and how do they work? [synapse.patsnap.com]
- 2. Cell-based cccDNA reporter assay combined with functional genomics identifies YBX1 as HBV cccDNA host factor and antiviral candidate target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Inhibition of Hepatitis B e Antigen by Core Protein Allosteric Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of hepatitis B virus core protein residues critical for capsid assembly, pgRNA encapsidation and resistance to capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capsid Allosteric Modulators Enhance the Innate Immune Response in Hepatitis B Virus–Infected Hepatocytes During Interferon Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis B virus core protein allosteric modulators can distort and disrupt intact capsids | eLife [elifesciences.org]
- 7. An Assembly-activating Site in the Hepatitis B Virus Capsid Protein can also Trigger Disassembly - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Oxetan-3-ylmethanamine
<-48>
Introduction
Oxetan-3-ylmethanamine and its derivatives are increasingly vital building blocks in medicinal chemistry. The incorporation of the oxetane motif can lead to significant improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The primary amine handle allows for a variety of subsequent chemical transformations, most commonly amide bond formations and reductive aminations, making it a versatile scaffold in drug discovery programs.[3]
However, the strained four-membered ring, while imparting desirable properties, also presents unique challenges during synthesis.[1] The oxetane ring is susceptible to ring-opening under certain conditions, particularly strongly acidic environments, which can lead to undesired side products and diminished yields.[4] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing reactions involving this compound, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in this compound to common laboratory conditions? The stability of the oxetane ring is often misunderstood. It is more stable than a three-membered epoxide ring but less stable than a five-membered tetrahydrofuran (THF) ring.[4] Its reactivity is highly dependent on the reaction conditions. Generally, the ring is stable to neutral and basic conditions, even at elevated temperatures.[5][6] However, it is most susceptible to decomposition under strongly acidic conditions (both Brønsted and Lewis acids), which can catalyze nucleophilic ring-opening.[7][4][8]
Q2: What is the effect of the oxetane ring on the basicity of the primary amine? The oxetane ring possesses a significant inductive electron-withdrawing effect. When positioned alpha to an amine, as in this compound, it can reduce the pKa of the amine's conjugate acid (pKaH) by approximately 1.9 units.[7] This makes the amine less basic than a comparable acyclic primary amine. This reduced basicity is a critical factor to consider when selecting bases and reaction conditions for coupling reactions.
Q3: What are the recommended storage and handling conditions for this compound? this compound should be stored at room temperature in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO2 and moisture. It is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times during handling.
Q4: How can I monitor the progress of a reaction involving this compound? The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable stain, such as ninhydrin, which specifically visualizes primary amines as a colored spot. Disappearance of the this compound spot indicates consumption.
-
LC-MS: This is the preferred method for quantitative analysis. It allows for monitoring the disappearance of starting materials and the appearance of the product, confirming its identity by its mass-to-charge ratio (m/z).[10]
Troubleshooting Guide: Common Reactions
This section addresses specific issues encountered during the two most common applications of this compound: amide coupling and reductive amination.
Amide Coupling (N-Acylation)
Amide bond formation is a cornerstone of drug synthesis. The general reaction involves coupling this compound with a carboxylic acid using a coupling agent.
Problem 1: Low or No Yield of the Desired Amide Product
// Nodes Start [label="Low Amide Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity & Integrity\nof Starting Materials\n(Amine, Acid, Reagents)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckActivation [label="Is Acid Activation Inefficient?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoichiometry [label="Review Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Is the Base Inappropriate?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolventTemp [label="Review Solvent & Temperature", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions Sol_Activation [label="Switch to a stronger coupling agent\n(e.g., HATU, HBTU, COMU).\nAdd HOBt or DMAP (cat.).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Stoichiometry [label="Use slight excess (1.1-1.2 eq)\nof acid and coupling agent.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Use a non-nucleophilic, sterically\nhindered base (e.g., DIPEA, 2,6-lutidine).\nEnsure ≥2 equivalents are used.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_SolventTemp [label="Use polar aprotic solvent (DMF, NMP).\nModerately increase temperature (e.g., to 40-50 °C),\nmonitoring for decomposition.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> CheckPurity; CheckPurity -> CheckActivation [label="If pure"]; CheckActivation -> CheckStoichiometry [label="No"]; CheckActivation -> Sol_Activation [label="Yes"]; CheckStoichiometry -> CheckBase [label="If correct"]; CheckStoichiometry -> Sol_Stoichiometry [label="If incorrect"]; CheckBase -> CheckSolventTemp [label="No"]; CheckBase -> Sol_Base [label="Yes"]; CheckSolventTemp -> Sol_SolventTemp; } }
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The reduced nucleophilicity of this compound requires robust activation of the carboxylic acid. Standard carbodiimides like DCC or EDC may not be sufficient.
-
Inappropriate Base Selection: The choice of base is critical. Common amine bases like triethylamine (TEA) can be nucleophilic enough to compete with the desired reaction. Furthermore, if the carboxylic acid starting material is an HCl salt, insufficient base will result in protonation of the oxetane amine, rendering it non-nucleophilic.[12]
-
Suboptimal Solvent and Temperature: The reaction may be kinetically slow at room temperature.
| Parameter | Standard Condition | Optimized Condition for Difficult Couplings | Rationale |
| Coupling Agent | EDC, DCC | HATU, HBTU, T3P | Provides higher degree of acid activation.[11][14] |
| Base | Triethylamine (TEA) | DIPEA, 2,6-Lutidine | Non-nucleophilic and sterically hindered to prevent side reactions.[13] |
| Solvent | Dichloromethane (DCM) | DMF, NMP, Acetonitrile | Better solvation of reactants and intermediates.[10][13] |
| Temperature | Room Temperature | 40 - 60 °C | Overcomes higher activation energy barriers. |
Problem 2: Formation of an Unknown Side Product with M+18 Mass
This observation strongly suggests the addition of water, which is a classic indicator of oxetane ring-opening to form a 1,3-diol. This is typically caused by overly acidic conditions.
Potential Cause & Solution:
-
Acid-Catalyzed Ring Opening: The coupling reaction generates one equivalent of acid. If the base is not efficient at scavenging this acid, the local pH can drop, leading to protonation of the oxetane oxygen and subsequent nucleophilic attack by water during workup.[5]
-
Solution: Ensure the base (e.g., DIPEA) is added along with the amine. Use a slight excess of the base (2.2-2.5 equivalents) to maintain basic conditions throughout the reaction. Perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) instead of water alone to neutralize any residual acid.
-
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[3][15]
Problem 1: Low Yield of the Desired Secondary Amine
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Formation: The first step of the reaction is the condensation of the amine and carbonyl to form an imine (or its protonated iminium ion). This equilibrium can be unfavorable.
-
Solution: Add a dehydrating agent, such as powdered 4Å molecular sieves, to the reaction mixture to sequester the water formed and drive the equilibrium towards the imine.[15] For sluggish reactions, adding a catalytic amount of a mild acid (e.g., acetic acid) can catalyze iminium ion formation, but this must be done cautiously to avoid oxetane ring-opening.
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion.[15] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic cyanide waste.[15] Avoid harsh reducing agents like LiAlH₄, which can cleave the oxetane ring.[5]
-
-
Competitive Reduction of the Carbonyl: If the reducing agent is too reactive or added prematurely, it can reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine.
-
Solution: Pre-stir the aldehyde/ketone, this compound, and any additives (molecular sieves, acetic acid) for 30-60 minutes to allow for imine formation before adding the reducing agent.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Reducing Agent | NaBH₄ | Na(OAc)₃BH (STAB) | Milder and more selective for the iminium ion over the carbonyl.[15] |
| Solvent | Methanol (MeOH) | 1,2-Dichloroethane (DCE), THF | Aprotic solvents prevent competitive reduction pathways. |
| Additive | None | 4Å Molecular Sieves | Removes water to drive imine formation equilibrium.[15] |
| pH Control | None | Catalytic Acetic Acid (optional) | Catalyzes imine formation, but must be used with caution. |
Problem 2: Formation of a Tertiary Amine Side Product
This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde/ketone.
Potential Cause & Solution:
-
Stoichiometry and Reaction Rate: If the secondary amine product forms quickly and an excess of the carbonyl compound is present, over-alkylation is likely.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the carbonyl compound. Add the reducing agent portion-wise over time to keep the concentration of the newly formed secondary amine low, minimizing its chance to react further.
-
Exemplary Protocol: Amide Coupling with HATU
This protocol describes a robust method for coupling this compound with a generic carboxylic acid.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and HATU (1.1 eq). Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Activation: Add DIPEA (2.5 eq) to the stirring solution. The solution may change color (typically to yellow). Allow the mixture to stir at room temperature for 5-10 minutes to ensure complete formation of the activated HOBt-ester.
-
Amine Addition: Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40 °C.
-
Monitoring: Monitor the reaction progress by LC-MS until the this compound has been consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product. Note: If the product shows instability on silica, consider using basic alumina for purification.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Technical Support Center: Purification of Oxetan-3-ylmethanamine Derivatives
Welcome to the technical support center for the purification of oxetan-3-ylmethanamine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The unique physicochemical properties of the oxetane ring, while beneficial for medicinal chemistry, can introduce specific challenges during purification.[1][2][3] This resource provides troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
I. Understanding the Core Challenges
The purification of this compound derivatives is often complicated by a combination of factors inherent to their structure:
-
Basicity of the Amine: The primary amine group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and sometimes irreversible adsorption.[4][5]
-
Polarity: The presence of both the polar oxetane ring and the amine group can result in high water solubility and complex behavior in biphasic systems, making liquid-liquid extractions challenging.
-
Oxetane Ring Stability: The strained four-membered oxetane ring can be susceptible to ring-opening under strongly acidic conditions or high temperatures, leading to the formation of impurities.[6][7]
-
Volatility: Low molecular weight derivatives can be volatile, posing challenges for purification techniques that require high temperatures or vacuum.
II. Frequently Asked Questions (FAQs)
Q1: My this compound derivative is streaking badly on my silica gel column. What's causing this and how can I fix it?
A1: This is a classic issue when purifying basic amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface causes the streaking.[4][5]
-
Recommended Solution 1: Mobile Phase Modification. Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. Common choices include:
-
Triethylamine (TEA): Typically 0.1-1% (v/v)
-
Ammonium Hydroxide: A few drops in the mobile phase reservoir.
-
-
Recommended Solution 2: Alternative Stationary Phases. If mobile phase modification is insufficient, consider using a different stationary phase:
Q2: I'm struggling to remove a polar, water-soluble impurity from my product. My liquid-liquid extractions are not effective. What should I do?
A2: The high polarity of your this compound derivative can lead to poor partitioning between aqueous and organic layers.
-
Recommended Solution 1: Salt Formation and Extraction. Convert your amine into its hydrochloride salt by washing the organic layer with dilute hydrochloric acid (e.g., 1M HCl).[8] The salt will be highly water-soluble and will partition into the aqueous phase, leaving less polar impurities in the organic layer. You can then regenerate the free amine by basifying the aqueous layer with a base like NaOH and extracting it with an organic solvent.[9]
-
Recommended Solution 2: Reversed-Phase Chromatography. For highly polar compounds, reversed-phase chromatography is often more effective than normal-phase. Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Q3: I'm observing decomposition of my oxetane-containing compound during purification. How can I minimize this?
A3: The oxetane ring can be sensitive to acidic conditions and heat.[6][7]
-
Recommended Solution 1: Avoid Strong Acids. If possible, avoid using strong, non-volatile acids during workup and purification. If an acid wash is necessary, use it at low temperatures and for a short duration.
-
Recommended Solution 2: Temperature Control. Keep all purification steps at or below room temperature. When evaporating solvents, use a rotary evaporator with a water bath set to a low temperature.
-
Recommended Solution 3: pH Control. Maintain a neutral or slightly basic pH throughout the purification process to prevent acid-catalyzed ring-opening.
III. Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil and won't crystallize | - Presence of impurities- Compound is a low-melting solid or liquid at room temperature | - Purify by column chromatography first. - Form a salt: Convert the amine to a hydrochloride or other salt, which is often a crystalline solid.[10] Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent.[10] |
| Multiple spots on TLC after column chromatography | - Co-elution of impurities- On-column decomposition | - Optimize your chromatography: Try a different solvent system or a different stationary phase (e.g., amine-functionalized silica).- Check for decomposition: Run a TLC of your crude material and compare it to the post-column fractions to see if new spots have appeared. |
| Low recovery from the purification process | - Irreversible adsorption to silica gel- Loss of volatile product during solvent evaporation | - Use a less retentive stationary phase like amine-functionalized silica.- Evaporate solvents at low temperature and reduced pressure. |
| Product appears discolored (yellow or brown) | - Oxidation of the amine- Presence of colored impurities | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon). - Treat a solution of the compound with activated carbon and then filter to remove colored impurities. |
IV. Experimental Protocols
Protocol 1: Purification by Flash Chromatography using a Modified Mobile Phase
This protocol is suitable for moderately polar this compound derivatives that exhibit streaking on standard silica gel.
Methodology:
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM).
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes or ethyl acetate).
-
Mobile Phase Preparation: Prepare your elution solvent system (e.g., a gradient of ethyl acetate in hexanes). Add 0.5% (v/v) of triethylamine to both the polar and non-polar solvents.
-
Loading: Load your sample onto the column.
-
Elution: Run the column with your prepared mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the water bath temperature below 30°C.
Protocol 2: Purification via Salt Formation and Recrystallization
This protocol is ideal for compounds that are difficult to purify by chromatography or for obtaining highly pure, crystalline material.
Methodology:
-
Dissolution: Dissolve the crude amine in a suitable organic solvent such as diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: The hydrochloride salt will often precipitate as a white solid. If not, you may need to cool the solution in an ice bath or add a non-polar anti-solvent like hexanes.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) and allow it to cool slowly to form crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum.
V. Visualized Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Workflow for Purification via Salt Formation
Caption: A streamlined workflow for the purification of amines via salt formation and recrystallization.
VI. References
-
Knize, M. G., & Pais, P. (2000). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 139-169.
-
Pais, P., & Knize, M. G. (2000). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 139–169.
-
Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130547.
-
ResearchGate. (n.d.). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods | Request PDF.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
-
Burkhard, J. A., et al. (2017). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 8(12), 1267–1272.
-
BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
Zhang, Q., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130547.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
-
Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
-
University of Alberta. (n.d.). Isolation (Recovery).
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
-
Biotage. (2023). Is there an easy way to purify organic amines?
-
ResearchGate. (n.d.). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
BenchChem. (2025). Identifying and removing amine impurities from Benzonitrile.
-
Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.
-
Wikipedia. (n.d.). Oxetane.
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
-
Enamine. (n.d.). Oxetanes.
-
Reddit. (2024). Amine workup : r/Chempros.
-
Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.
-
Sigma-Aldrich. (n.d.). 3-(Aminomethyl)oxetane 97 6246-05-5.
-
ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters.
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
-
Progress in Chemistry. (2018). Synthesis of Oxetanes.
-
Elektronische Hochschulschriften der LMU München. (n.d.). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof.
-
ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.
-
Beilstein Journal of Organic Chemistry. (2022). Oxetanes: formation, reactivity and total syntheses of natural products.
-
BenchChem. (n.d.). (S)-Oxetan-2-ylmethanamine | 2091328-57-1.
-
BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of (S)-oxetan-2-ylmethanamine.
-
ResearchGate. (n.d.). Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Oxetanes - Enamine [enamine.net]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Isolation (Recovery) [chem.ualberta.ca]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Navigating Reactions with Oxetan-3-ylmethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetan-3-ylmethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions with this versatile building block. Our aim is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted byproducts, ensuring the integrity and success of your synthetic endeavors.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable primary amine building block in medicinal chemistry, prized for its ability to introduce a polar, three-dimensional oxetane motif. However, the inherent ring strain of the four-membered ether and the nucleophilicity of the primary amine can lead to a unique set of side reactions. A thorough understanding of these potential pitfalls is the first step toward successful and reproducible chemistry.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary stability concern when working with this compound?
The principal stability issue is the susceptibility of the oxetane ring to acid-catalyzed ring-opening .[1][2] This is particularly problematic under strongly acidic conditions, which are sometimes employed in amide coupling reactions or during aqueous work-ups. The protonated oxetane becomes highly electrophilic and susceptible to nucleophilic attack, leading to the formation of a 1,3-diol.
Q: What is the structure of the ring-opened product?
Under acidic aqueous conditions, this compound will hydrolyze to form 2-(aminomethyl)propane-1,3-diol .
Caption: Acid-catalyzed hydrolysis of this compound.
FAQ 2: Can this compound dimerize or polymerize?
Yes, dimerization and polymerization are potential side reactions, often initiated by the aforementioned ring-opening. Once the oxetane ring of one molecule is opened to form the reactive diol, the primary amine of a second molecule of this compound can act as a nucleophile, attacking the protonated oxetane of another molecule. This can lead to the formation of dimers and higher-order oligomers or polymers.[3][4] This is particularly a concern at elevated temperatures and under conditions that favor ring-opening.
Caption: Proposed dimerization of this compound.
Section 2: Troubleshooting Common Reactions
This section provides detailed troubleshooting guides for two of the most common transformations involving this compound: amide coupling and reductive amination.
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. However, when coupling carboxylic acids with this compound, several side products can arise.
Problem 1: Low Yield of the Desired Amide and Presence of a Major Side Product.
Potential Cause A: Ring-Opening of the Oxetane Moiety.
Many standard amide coupling protocols utilize acidic additives or generate acidic byproducts, which can lead to the ring-opening of the oxetane.[1]
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: Opt for coupling reagents that operate under neutral or mildly basic conditions. Reagents like HATU, HBTU, or COMU are generally good choices, but the choice of base is critical.[5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acids present without acting as a competing nucleophile.
-
Avoid Acidic Additives: If possible, avoid additives like HCl or TFA salts of the amine. If the starting material is a salt, it should be neutralized before the coupling reaction.
-
Work-up Conditions: Perform aqueous work-ups under neutral or slightly basic conditions to prevent post-reaction ring-opening.
-
Potential Cause B: Formation of N-Acylurea.
Carbodiimide-based coupling reagents like EDC and DCC can react with the activated carboxylic acid to form a stable N-acylurea byproduct, which is unreactive towards the amine.[6]
-
Troubleshooting Steps:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearranging to the N-acylurea.[7]
-
Alternative Coupling Reagents: Switch to a phosphonium-based (e.g., PyBOP) or a uronium/aminium-based (e.g., HATU) coupling reagent, which are less prone to this side reaction.[5]
-
Table 1: Common Amide Coupling Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low to No Product | Incomplete activation of the carboxylic acid. | Use a more powerful coupling reagent (e.g., HATU, COMU).[5] |
| Oxetane ring-opening. | Use neutral or basic conditions; avoid strong acids.[1] | |
| Multiple Products | Formation of N-acylurea. | Add HOBt or HOAt when using carbodiimides.[7] |
| Dimerization/Polymerization. | Use dilute conditions and control the temperature. |
Troubleshooting Guide: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. When reacting this compound with an aldehyde or ketone, the following issues may arise.
Problem 2: Formation of a Tertiary Amine (Over-alkylation).
Potential Cause: Reaction of the desired secondary amine product with another molecule of the aldehyde/ketone.
Primary amines can undergo reductive amination twice, leading to the formation of a tertiary amine. This is a common issue in reductive amination.[8][9]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the amine (this compound) relative to the carbonyl compound.
-
Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed and then reduced in a separate step. This can sometimes offer better control.[1]
-
Choice of Reducing Agent: Mild reducing agents like sodium triacetoxyborohydride (STAB-H) are often preferred for one-pot reductive aminations as they are less likely to reduce the starting carbonyl compound.[1][2]
-
Problem 3: Presence of an Alcohol Side Product.
Potential Cause: Reduction of the Carbonyl Starting Material.
The reducing agent can sometimes reduce the starting aldehyde or ketone to the corresponding alcohol before it has a chance to form the imine with the amine.[10]
-
Troubleshooting Steps:
-
Selective Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9]
-
pH Control: For some reducing agents, maintaining a slightly acidic pH (around 5-6) can favor imine formation and subsequent reduction over carbonyl reduction. However, be cautious of causing oxetane ring-opening.
-
Pre-formation of the Imine: Allow the aldehyde/ketone and this compound to stir together to form the imine before adding the reducing agent.
-
Table 2: Common Reductive Amination Issues and Solutions
| Issue | Potential Cause | Recommended Action |
| Low to No Product | Incomplete imine formation. | Add a catalytic amount of a weak acid (e.g., acetic acid), but monitor for ring-opening. |
| Inactive reducing agent. | Use fresh, high-quality reducing agent. | |
| Over-alkylation | Reaction of the secondary amine product. | Use an excess of this compound.[8] |
| Alcohol Byproduct | Reduction of the starting carbonyl. | Use a selective reducing agent like NaBH(OAc)₃.[9] |
Section 3: Experimental Protocols
The following are general, illustrative protocols. Researchers should always optimize conditions for their specific substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃) to remove any acidic residues before drying and concentrating.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB-H)
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or dichloromethane (DCM)) under an inert atmosphere, add a catalytic amount of acetic acid (optional, and with caution).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent, then dry and concentrate the organic layer.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. radtech.org [radtech.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. connectjournals.com [connectjournals.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing the Reactivity of the Primary Amine in Oxetan-3-ylmethanamine
Welcome to the technical support center for oxetan-3-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for managing the reactivity of the primary amine while preserving the integrity of the valuable oxetane ring.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of the primary amine in this compound?
The primary amine in this compound exhibits typical nucleophilic and basic properties characteristic of a primary alkylamine. It readily participates in a wide range of reactions, including:
-
Acylation: Formation of amides with acid chlorides, anhydrides, and carboxylic acids (using coupling agents).
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.[1]
-
Alkylation: Nucleophilic substitution with alkyl halides, though this can lead to over-alkylation.[1]
-
Reductive Amination: Condensation with aldehydes and ketones to form imines, which are subsequently reduced to secondary or tertiary amines.[1]
-
Boc-Protection: Easily protected with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding carbamate.
The primary challenge lies in selecting reaction conditions that are compatible with the strained oxetane ring.
Q2: How stable is the oxetane ring under common reaction conditions for primary amines?
The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions.[2] Generally, it is more stable than an epoxide but less stable than a tetrahydrofuran (THF) ring.[2]
-
Stable under: Mildly basic and neutral conditions, many standard catalytic hydrogenations, and reactions with many common oxidizing agents.[2]
-
Susceptible to opening under:
-
Strongly acidic conditions: Protic acids can protonate the oxetane oxygen, facilitating nucleophilic attack and ring cleavage.[2]
-
Certain Lewis acids: Can coordinate to the oxetane oxygen and promote ring-opening.
-
Harsh reducing agents: Lithium aluminum hydride (LiAlH₄) has been reported to decompose the oxetane core.[2]
-
High temperatures: Can favor decomposition pathways, especially in the presence of reactive reagents.
-
Q3: What are the recommended protecting groups for the primary amine of this compound?
The choice of protecting group is critical to ensure compatibility with subsequent reaction steps and facile, orthogonal removal. The most common and recommended protecting groups are carbamates due to their stability and predictable cleavage conditions.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA in DCM, HCl in dioxane) | Stable to most nucleophiles and bases; easily removed. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic conditions; orthogonal to Boc and Cbz. |
Q4: How does the oxetane ring influence the basicity and nucleophilicity of the primary amine?
The oxetane ring is an electron-withdrawing group due to the electronegativity of the ring oxygen. However, its influence on the distant primary amine of the aminomethyl group is modest. The pKa of the conjugate acid is expected to be slightly lower than that of a simple alkylamine like butylamine, but it remains a competent nucleophile and base for most synthetic transformations. Its reactivity is generally predictable and aligns with that of other primary amines.
Troubleshooting Guide
Problem 1: Low yield or incomplete conversion during acylation or sulfonylation.
You are attempting to form an amide or sulfonamide with this compound, but the reaction stalls or provides a low yield of the desired product.
Probable Cause
-
Inappropriate Base: The use of a nucleophilic base (e.g., triethylamine in excess, pyridine) can compete with the primary amine in reacting with the electrophile. For sterically hindered electrophiles, the base may not be strong enough to effectively scavenge the acid byproduct (e.g., HCl), leading to the formation of the unreactive ammonium salt of the starting material.
-
Steric Hindrance: The electrophile (acyl chloride or sulfonyl chloride) might be sterically bulky, slowing down the reaction rate.
-
Side Reaction: The acid byproduct (HCl) can protonate the starting amine, rendering it non-nucleophilic.
Recommended Solutions
-
Optimize Base Selection: Switch to a non-nucleophilic, sterically hindered base. This prevents the base from competing as a nucleophile and ensures efficient acid scavenging.
-
Recommended Bases: Diisopropylethylamine (DIPEA or Hünig's base), 2,6-lutidine.
-
-
Control Stoichiometry and Addition:
-
Use a slight excess (1.1-1.2 equivalents) of the acylating or sulfonylating agent.
-
Add the electrophile slowly to a cooled solution (0 °C) of the amine and base to control the exotherm and minimize side reactions.
-
-
Solvent and Temperature:
-
Use an inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
If the reaction is sluggish at 0 °C, allow it to warm to room temperature and stir for several hours or overnight.
-
Workflow for Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low acylation yield.
Problem 2: Formation of multiple products during N-alkylation.
Attempting to mono-alkylate the primary amine with an alkyl halide results in a mixture of starting material, mono-alkylated product, and di-alkylated product.
Probable Cause
-
Over-alkylation: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine. This is a common issue with direct alkylation of primary amines.[1]
Recommended Solutions
-
Use Reductive Amination: This is the most reliable method for controlled mono-alkylation.
-
Step 1: Condense this compound with the corresponding aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, DCM).
-
Step 2: Reduce the intermediate imine in situ with a mild reducing agent.
-
Recommended Reducing Agents: Sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN). These are milder than NaBH₄ and selective for the iminium ion over the carbonyl group.
-
-
Employ a Protecting Group Strategy:
-
Protect the primary amine (e.g., as a sulfonamide or a Boc-carbamate).
-
Perform the alkylation on the protected nitrogen. Note: Alkylating a Boc-carbamate is generally not feasible; this strategy is more suited for sulfonamides (e.g., nosyl or tosyl group).
-
Deprotect to reveal the mono-alkylated secondary amine.
-
Problem 3: Evidence of oxetane ring-opening during the reaction.
NMR or mass spectrometry analysis of the crude reaction mixture shows byproducts with masses corresponding to the addition of the nucleophile/solvent and a molecular formula inconsistent with the starting oxetane structure.
Probable Cause
-
Acidic Conditions: The reaction conditions have become too acidic, leading to protonation of the oxetane oxygen and subsequent nucleophilic attack. This can be caused by the accumulation of acid byproducts (e.g., HCl from an acyl chloride) without a sufficient base.
-
Strong Reducing Agents: Use of powerful hydrides like LiAlH₄ can attack the oxetane ring.[2]
-
High Temperatures: Elevated temperatures can promote ring strain-driven decomposition pathways.
Recommended Solutions
-
Maintain pH Control: Ensure the reaction medium remains neutral or mildly basic. If an acid is generated, use at least one equivalent of a non-nucleophilic base (e.g., DIPEA) to scavenge it.
-
Choose Reagents Carefully:
-
For reductions of amides or nitriles adjacent to the oxetane, avoid LiAlH₄. Consider alternatives like borane-THF complex (BH₃·THF) or AlH₃ at low temperatures.[2]
-
When acidic conditions are required (e.g., Boc deprotection), use carefully controlled conditions (e.g., 4M HCl in dioxane at 0 °C to RT for a short duration) and monitor the reaction closely by TLC or LC-MS.
-
-
Temperature Management: Conduct reactions at the lowest temperature that allows for a reasonable reaction rate. Use an ice bath for highly exothermic reactions.
Decision Tree for Protecting Group Selection
Caption: Decision tree for selecting an amine protecting group.
Experimental Protocol: Boc-Protection of this compound
This protocol provides a reliable method for protecting the primary amine, a common first step before further functionalization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the stirred solution. Note: Boc₂O can be a solid or liquid depending on the ambient temperature. If solid, it can be added in one portion. If liquid, add it dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). This removes any unreacted Boc₂O and aqueous-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tert-butyl (oxetan-3-ylmethyl)carbamate.
-
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
Technical Support Center: Enhancing the Solubility of Oxetane-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions and foundational knowledge for improving the aqueous solubility of oxetane-containing compounds. We will move beyond simple protocols to explore the causal relationships behind experimental choices, ensuring you can effectively troubleshoot and optimize your discovery campaigns.
Section 1: Foundational Understanding - The "Why" of Oxetanes and Solubility
The oxetane ring, a four-membered cyclic ether, has become a valuable scaffold in modern medicinal chemistry.[1] Its popularity stems from its unique ability to modulate key physicochemical properties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[2][3]
Incorporating an oxetane is not merely about adding a polar group; it's a strategic bioisosteric replacement that can fundamentally alter a molecule's interaction with its aqueous environment and biological targets.[1] The strained four-membered ring gives the endocyclic oxygen atom's lone pairs increased accessibility, making oxetanes more effective hydrogen bond acceptors than other cyclic ethers and competitive with many carbonyl functional groups.[3] This, combined with its three-dimensional structure, allows the oxetane moiety to disrupt crystal lattice packing and improve solvation.[4]
Section 2: Frequently Asked Questions (FAQs) - Core Concepts & Predictive Strategies
This section addresses common questions regarding the strategic incorporation of oxetanes to enhance solubility and other drug-like properties.
Q1: When should I consider introducing an oxetane into my lead compound?
You should consider incorporating an oxetane when your lead compound suffers from poor aqueous solubility, particularly if it possesses common functional groups like a gem-dimethyl or a carbonyl moiety.[5][6] Oxetanes serve as excellent bioisosteres for these groups, often providing a substantial boost in solubility while maintaining or improving other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] It is also a valuable strategy when you need to reduce the basicity of a nearby amine or block a site of metabolic oxidation.[2][7]
Q2: What is the expected magnitude of solubility improvement?
The improvement is highly dependent on the structural context of the parent molecule.[6][8] Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[1][5] The most dramatic increases are typically observed in highly lipophilic scaffolds.[5]
Q3: How does an oxetane moiety affect lipophilicity (LogD)?
Generally, oxetane-containing molecules are less lipophilic than their gem-dimethyl counterparts.[1] This reduction in LogD is beneficial for reducing off-target toxicity and improving overall drug-like properties without the corresponding increase in lipophilicity that might come from adding other polar groups.[1][4]
Q4: My compound has a basic amine with a high pKa, leading to off-target effects (e.g., hERG inhibition). Can an oxetane help?
Absolutely. This is a key application of the oxetane motif. The oxetane's oxygen atom has a strong electron-withdrawing effect, which can significantly reduce the basicity of adjacent amines.[1][4] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units.[1] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[1][9]
Q5: Are oxetane rings stable? I'm concerned about potential ring-opening.
This is a valid concern. The stability of the oxetane ring is strongly linked to its substitution pattern.[4] While the ring can be susceptible to opening under strongly acidic conditions, 3,3-disubstituted oxetanes are generally robust and demonstrate enhanced tolerance to external conditions.[4][8] Recent drug discovery campaigns have successfully incorporated oxetanes into numerous clinical candidates, demonstrating their viability.[2][7]
Section 3: Troubleshooting Guide - Experimental & Formulation Issues
This section provides actionable solutions to specific problems you may encounter in the lab.
Problem 1: I replaced a gem-dimethyl group with an oxetane, but the solubility improvement is minimal.
Causality: While often effective, the oxetane-for-gem-dimethyl swap is not a universal solution. The overall topology of the molecule and its intermolecular interactions in the solid state play a crucial role.[10] If the parent molecule's insolubility is dominated by strong, planar stacking interactions that the oxetane's 3D structure cannot sufficiently disrupt, the improvement may be modest.
Troubleshooting Steps:
-
Analyze Crystal Packing: If possible, obtain a crystal structure of your parent compound. Low solubility often results from planar structures and strong intermolecular hydrogen bonds.[11] Understanding these forces can guide your next move.
-
Consider an Alternative Isostere: Spirocyclic oxetanes, such as 2-oxa-6-aza-spiro[3.3]heptane, can be even more effective solubilizing groups than simple oxetanes, sometimes supplanting morpholine in their efficacy.[5][8]
-
Introduce Flexible Polar Groups: If the oxetane is solvent-exposed, consider adding a conformationally flexible substituent with a polar group (e.g., a hydroxyethoxy group) onto the oxetane ring itself or another part of the molecule.[11] This strategy increases the entropic gain in solution and further disrupts crystal packing.[11]
-
Evaluate Formulation Strategies: If further structural modification is not feasible, the compound becomes a candidate for formulation-based solubility enhancement (see Problem 3).
Problem 2: My oxetane-containing compound is precipitating out of solution during my biological assay.
Causality: This indicates that you are exceeding the compound's thermodynamic solubility in the assay buffer. This can be due to buffer composition (pH, salts), the presence of organic co-solvents (like DMSO) from your stock solution, or temperature effects.
Troubleshooting Steps:
-
Determine Kinetic vs. Thermodynamic Solubility: First, measure the solubility of your compound in the specific assay buffer you are using. This will define your true concentration limits.
-
Adjust DMSO Concentration: Minimize the final concentration of DMSO in the assay. A high percentage of co-solvent can cause a supersaturated solution that is prone to precipitation when diluted into the aqueous buffer. Aim for a final DMSO concentration of <1%, if possible.
-
Utilize Solubilizing Excipients: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer.[12] Cyclodextrins can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility.[12][13]
-
pH Modification: If your compound has an ionizable group, ensure the pH of your assay buffer is optimized for maximum solubility. For basic compounds, a lower pH is generally better, while acidic compounds are more soluble at higher pH.[12][14]
Problem 3: My final oxetane compound has promising activity but is still too insoluble for in vivo studies. What are my formulation options?
Causality: The intrinsic aqueous solubility of the crystalline solid is insufficient for the required dosing. At this stage, formulation science provides several avenues to increase the apparent solubility and/or dissolution rate.[15]
Troubleshooting Workflow:
This workflow outlines common formulation strategies when structural modifications are exhausted.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Oxetane Rings in Experimental Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. The oxetane ring, a four-membered cyclic ether, presents a fascinating duality in modern chemistry. It can act as a stable, polar motif to enhance the physicochemical properties of drug candidates—improving solubility, metabolic stability, and lipophilicity.[1][2][3][4] Conversely, its inherent ring strain (approximately 25.5 kcal/mol) makes it a useful reactive intermediate for synthetic transformations.[5][6]
This guide is structured as a series of troubleshooting questions and in-depth answers to help you navigate the practical challenges of working with oxetane-containing compounds. We will delve into the causality behind their stability and reactivity under both acidic and basic conditions, providing you with the expert insights needed to ensure the integrity of your molecules throughout your experimental workflows.
Part 1: Stability and Reactivity Under Acidic Conditions
The anecdotal belief that all oxetanes are categorically unstable to acid is a common misconception.[7] While the ring is susceptible to acid-catalyzed opening, its stability is highly dependent on a predictable set of structural and environmental factors.
FAQ 1: My oxetane-containing compound is degrading during an acidic workup or chromatography. What is happening and why?
Answer: The degradation you are observing is most likely an acid-catalyzed ring-opening of the oxetane. This process is driven by the significant ring strain of the four-membered ether.[5]
The Mechanism:
-
Protonation: The ether oxygen of the oxetane, being a Lewis base, is protonated by the acid (Brønsted or Lewis) in your medium.[8] This protonation significantly weakens the C-O bonds and makes the ring's α-carbons highly electrophilic.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water, an alcohol from your solvent, or even a halide from the acid itself) attacks one of the α-carbons. This attack proceeds via an SN2 or SN1-like mechanism, leading to the cleavage of a C-O bond and relieving the ring strain.
-
Product Formation: The typical product of this reaction with water as the nucleophile is a 1,3-diol.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Oxetan-3-ylmethanamine and Structurally Related Cyclic Amines
An In-depth Technical Resource for Researchers in Drug Discovery and Chemical Synthesis
In the landscape of modern medicinal chemistry, small, strained heterocyclic scaffolds are of paramount importance. The oxetane ring, in particular, has emerged as a valuable motif, offering a unique combination of properties including improved solubility, metabolic stability, and conformational rigidity, which can be favorably exploited in drug design. Oxetan-3-ylmethanamine, with its primary amine functionality appended to the strained four-membered ether ring, represents a key building block for the introduction of this desirable scaffold. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.
To provide a richer context for interpretation and to highlight the unique spectral features of this compound, we present a comparative analysis with three structurally related cyclic amines: the four-membered carbocycle, cyclobutylamine; the five-membered heterocyclic analogue, tetrahydrofurfurylamine; and the nitrogen-containing four-membered heterocycle, azetidine-3-ylmethanamine. This guide is intended for researchers, scientists, and drug development professionals who utilize these building blocks and require a thorough understanding of their spectroscopic signatures for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data: A Comparative Overview
The following tables summarize the key spectroscopic data for this compound and its selected structural analogues.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | -NH₂ | ~1.5 (broad s) | br s | - |
| -CH₂-N | ~2.8 - 2.9 | d | ~7.0 | |
| -CH- | ~3.0 - 3.2 | m | - | |
| -CH₂-O (axial) | ~4.4 - 4.5 | t | ~6.5 | |
| -CH₂-O (equatorial) | ~4.6 - 4.7 | t | ~6.0 | |
| Cyclobutylamine [1][2] | -NH₂ | 1.15 (broad s) | br s | - |
| -CH-N | 3.45 | quintet | 8.0 | |
| -CH₂- (ring, α) | 1.95 - 2.10 | m | - | |
| -CH₂- (ring, β) | 1.60 - 1.75 | m | - | |
| Tetrahydrofurfurylamine [3][4] | -NH₂ | 1.25 (broad s) | br s | - |
| -CH₂-N | 2.65 - 2.80 | m | - | |
| -CH-O | 3.85 - 4.00 | m | - | |
| -CH₂-O | 3.65 - 3.80 | m | - | |
| -CH₂- (ring) | 1.75 - 2.00 | m | - | |
| -CH₂- (ring) | 1.40 - 1.60 | m | - | |
| Azetidine-3-ylmethanamine | -NH₂ | ~1.4 (broad s) | br s | - |
| -CH₂-N | ~2.7 - 2.8 | d | ~7.0 | |
| -CH- | ~3.0 - 3.2 | m | - | |
| -CH₂-N (ring) | ~3.5 - 3.7 | t | ~7.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ) ppm |
| This compound | -CH₂-N | ~45-50 |
| -CH- | ~35-40 | |
| -CH₂-O | ~75-80 | |
| Cyclobutylamine [1][2] | -CH-N | 51.5 |
| -CH₂- (ring, α) | 32.0 | |
| -CH₂- (ring, β) | 14.5 | |
| Tetrahydrofurfurylamine [3][4] | -CH₂-N | 45.8 |
| -CH-O | 78.5 | |
| -CH₂-O | 68.2 | |
| -CH₂- (ring) | 29.5 | |
| -CH₂- (ring) | 26.0 | |
| Azetidine-3-ylmethanamine | -CH₂-N | ~45-50 |
| -CH- | ~30-35 | |
| -CH₂-N (ring) | ~55-60 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-O Stretch |
| This compound | ~3300-3400 (two bands) | ~2850-2950 | ~1600 | ~980 (ring) |
| Cyclobutylamine [5][6] | 3360, 3280 | 2850-2950 | 1590 | - |
| Tetrahydrofurfurylamine [3][4][7] | 3360, 3280 | 2850-2950 | 1595 | 1070 |
| Azetidine-3-ylmethanamine | ~3300-3400 (two bands) | ~2850-2950 | ~1600 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 87 | 57, 44, 30 |
| Cyclobutylamine [8][9] | 71 | 56, 43, 30 |
| Tetrahydrofurfurylamine | 101 | 82, 70, 30 |
| Azetidine-3-ylmethanamine | 86 | 56, 43, 30 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of this compound: The proton NMR spectrum of this compound is characterized by several key features. The protons of the oxetane ring appear in a region distinct from those of more common cyclic ethers due to the ring strain. The two methylene groups on the oxetane ring are diastereotopic, and their protons typically appear as two sets of triplets around 4.4-4.7 ppm.[10][11] The methine proton at the 3-position is coupled to the adjacent methylene protons of the ring and the aminomethyl group, resulting in a complex multiplet around 3.0-3.2 ppm. The protons of the aminomethyl group appear as a doublet around 2.8-2.9 ppm, coupled to the methine proton. The amine protons themselves typically present as a broad singlet around 1.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.
Comparison with Analogues:
-
Cyclobutylamine: The carbocyclic analogue shows the methine proton attached to the nitrogen at a similar downfield position (~3.45 ppm), but the ring protons are significantly more shielded, appearing at ~1.6-2.1 ppm.[1][2]
-
Tetrahydrofurfurylamine: The five-membered ring of tetrahydrofurfurylamine is less strained, and its ring protons resonate at higher field compared to the oxetane. The protons on the carbon adjacent to the oxygen appear around 3.6-4.0 ppm.[3][4]
-
Azetidine-3-ylmethanamine: The presence of a nitrogen atom in the ring significantly influences the chemical shifts of the ring protons, which are generally found at a lower field than in oxetane due to the electronegativity of nitrogen.
¹³C NMR of this compound: The carbon spectrum provides a clear fingerprint of the molecule. The carbons of the oxetane ring are notably deshielded, with the two equivalent methylene carbons appearing around 75-80 ppm due to their attachment to the electronegative oxygen atom.[12] The methine carbon is found further upfield at approximately 35-40 ppm, and the aminomethyl carbon resonates in the typical range for an aliphatic amine at about 45-50 ppm.
Comparison with Analogues:
-
Cyclobutylamine: The carbons of the cyclobutane ring are significantly more shielded, with the methine carbon at ~51.5 ppm and the methylene carbons at ~32.0 and ~14.5 ppm.[1][2]
-
Tetrahydrofurfurylamine: The carbons of the five-membered ring in tetrahydrofurfurylamine show distinct chemical shifts, with the carbon bearing the aminomethyl group being the most downfield of the ring carbons (excluding the one next to oxygen).[3][4]
-
Azetidine-3-ylmethanamine: The carbons adjacent to the ring nitrogen in azetidine-3-ylmethanamine are expected to be in the 55-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorptions for a primary amine and a cyclic ether.[13][14][15][16][17]
-
N-H Stretching: Two distinct bands are observed in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.
-
C-H Stretching: The aliphatic C-H stretching vibrations appear in the 2850-2950 cm⁻¹ range.
-
N-H Bending: A characteristic bending vibration (scissoring) for the primary amine is found around 1600 cm⁻¹.
-
C-O Stretching: A strong absorption band around 980 cm⁻¹ is characteristic of the C-O-C stretching of the strained oxetane ring.[18][19]
Comparison with Analogues: All three analogues also exhibit the characteristic N-H stretching and bending vibrations of a primary amine. The key difference lies in the C-O stretching band, which is present in tetrahydrofurfurylamine (around 1070 cm⁻¹) but absent in cyclobutylamine and azetidine-3-ylmethanamine.[3][4][5][6][7] The position of the C-O stretch in tetrahydrofurfurylamine is at a higher wavenumber compared to oxetane, reflecting the difference in ring strain.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 87. The fragmentation pattern will be dictated by the presence of the amine and the oxetane ring.[20][21]
-
Alpha-Cleavage: The most prominent fragmentation pathway for primary amines is alpha-cleavage, which involves the loss of a hydrogen radical to form an iminium ion. For this compound, this would lead to a fragment at m/z 86. Another alpha-cleavage can result in the loss of the oxetanyl group to give a fragment at m/z 30 ([CH₂NH₂]⁺).
-
Ring Opening: The strained oxetane ring can undergo fragmentation. A common pathway is the loss of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da) via ring opening and rearrangement, leading to fragments at m/z 57 or 43.
Comparison with Analogues:
-
Cyclobutylamine: The molecular ion appears at m/z 71. Alpha-cleavage leads to a base peak at m/z 56, and other significant fragments are observed at m/z 43 and 30.[8][9]
-
Tetrahydrofurfurylamine: The molecular ion is at m/z 101. The base peak is often at m/z 30 due to alpha-cleavage. Fragmentation of the tetrahydrofuran ring leads to characteristic ions at m/z 70 and 82.
-
Azetidine-3-ylmethanamine: With a molecular weight of 86, its fragmentation will also be dominated by alpha-cleavage, leading to a prominent peak at m/z 30. Fragmentation of the azetidine ring will also contribute to the spectrum.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
FT-IR Spectroscopy
Caption: Workflow for obtaining an FT-IR spectrum of a neat liquid sample.
Mass Spectrometry (Electron Ionization)
Caption: General workflow for obtaining an EI mass spectrum.
Conclusion
The spectroscopic analysis of this compound reveals a unique set of spectral features that are a direct consequence of its strained heterocyclic structure and the presence of the primary amine functionality. By comparing its NMR, IR, and MS data with those of cyclobutylamine, tetrahydrofurfurylamine, and azetidine-3-ylmethanamine, we can appreciate the subtle yet significant influence of ring size, heteroatom identity, and strain on the spectroscopic properties of these important building blocks. This guide provides a foundational reference for chemists working with these compounds, enabling more confident and accurate structural characterization and analysis.
References
- 1. Cyclobutylamine(2516-34-9) 13C NMR [m.chemicalbook.com]
- 2. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-Tetrahydrofurfurylamine | C5H11NO | CID 2734124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclobutylamine [webbook.nist.gov]
- 6. Cyclobutylamine(2516-34-9) IR Spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Cyclobutylamine [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]
- 20. Video: Mass Spectrometry of Amines [jove.com]
- 21. GCMS Section 6.15 [people.whitman.edu]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Oxetan-3-ylmethanamine: A Comparative Approach
In the landscape of modern drug discovery, the strategic incorporation of small, strained heterocyclic scaffolds has emerged as a powerful tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane ring has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles.[1] Oxetan-3-ylmethanamine, a key building block, provides a valuable entry point for introducing this privileged motif. A thorough understanding of its structural features through nuclear magnetic resonance (NMR) spectroscopy is paramount for researchers in medicinal chemistry and drug development.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparative perspective with its structural analog, oxetan-3-ylmethanol, and its hydrochloride salt. We will delve into the rationale behind chemical shift assignments, explore the impact of protonation on the spectra, and provide detailed experimental protocols to ensure the acquisition of high-quality data.
The Structural Significance of the Oxetane Moiety
The four-membered oxetane ring possesses a significant degree of ring strain, which influences its geometry and reactivity.[2] This strain, however, does not preclude its stability under a wide range of chemical conditions, making it an attractive component in drug design.[2] The oxygen atom within the ring acts as a hydrogen bond acceptor, a property that can be fine-tuned by the substitution pattern on the ring. The 3-substituted pattern, as seen in this compound, directs functionality away from the more sterically hindered positions adjacent to the oxygen atom.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum of a molecule provides a detailed map of the electronic environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) are key parameters for structural elucidation.
This compound (Free Base) vs. This compound Hydrochloride
A crucial aspect of analyzing amine-containing compounds is understanding the effect of pH on their NMR spectra. The protonation state of the amine nitrogen significantly influences the chemical shifts of neighboring protons.
Expected ¹H NMR Spectral Data:
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₂- (ring) | ~4.5 - 4.7 | m |
| -CH- (ring) | ~3.2 - 3.5 | m | |
| -CH₂-NH₂ | ~2.8 - 3.0 | d | |
| -NH₂ | ~1.5 - 2.5 (broad) | s | |
| This compound HCl | -CH₂- (ring) | ~4.6 - 4.8 | m |
| -CH- (ring) | ~3.5 - 3.8 | m | |
| -CH₂-NH₃⁺ | ~3.1 - 3.3 | d | |
| -NH₃⁺ | ~8.0 - 8.5 (broad) | s |
Causality of Chemical Shift Differences: The downfield shift of the protons on the carbon adjacent to the nitrogen (-CH₂-NH₃⁺) in the hydrochloride salt is a direct consequence of the inductive effect of the positively charged nitrogen atom. This positive charge withdraws electron density from the neighboring atoms, deshielding the protons and causing them to resonate at a higher frequency. Similarly, the protons on the oxetane ring, particularly the methine proton (-CH-), are also expected to experience a slight downfield shift upon protonation of the amine. The amine protons themselves exhibit a significant downfield shift and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.
Comparative Analysis with Oxetan-3-ylmethanol
To further contextualize the NMR spectrum of this compound, a comparison with its corresponding alcohol analog, oxetan-3-ylmethanol, is highly instructive. The replacement of the amino group with a hydroxyl group alters the electronic environment and, consequently, the chemical shifts of the neighboring protons.
¹H NMR Spectral Data for Oxetan-3-ylmethanol:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂- (ring) | 4.65 | t |
| -CH- (ring) | 3.45 | m |
| -CH₂-OH | 3.85 | d |
| -OH | Variable (broad) | s |
Key Observational Points: The methylene protons of the oxetane ring in oxetan-3-ylmethanol appear as a triplet, suggesting coupling to the two adjacent methine protons. In contrast, the corresponding protons in this compound are expected to show a more complex multiplet due to coupling with both the methine proton and the diastereotopic protons of the aminomethyl group. The protons of the hydroxymethyl group in oxetan-3-ylmethanol are observed at a more downfield position compared to the aminomethyl protons in the free base of this compound, reflecting the higher electronegativity of oxygen compared to nitrogen.
¹³C NMR Spectral Analysis: A Carbon Skeleton Perspective
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. While experimental ¹³C NMR data for this compound and its hydrochloride salt were not found in the conducted searches, we can predict the approximate chemical shifts based on known data for similar structures and substituent effects.
Predicted ¹³C NMR Spectral Data:
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| This compound | -CH₂- (ring, C2/C4) | ~72 - 76 |
| -CH- (ring, C3) | ~35 - 40 | |
| -CH₂-NH₂ | ~45 - 50 | |
| This compound HCl | -CH₂- (ring, C2/C4) | ~71 - 75 |
| -CH- (ring, C3) | ~34 - 39 | |
| -CH₂-NH₃⁺ | ~43 - 48 | |
| Oxetan-3-ylmethanol | -CH₂- (ring, C2/C4) | ~74 |
| -CH- (ring, C3) | ~40 | |
| -CH₂-OH | ~65 |
Rationale for Predicted Shifts: The carbons of the oxetane ring (C2 and C4) are expected to resonate at a relatively downfield position due to the deshielding effect of the adjacent oxygen atom. The methine carbon (C3) will appear further upfield. The aminomethyl carbon in the free base is anticipated to be in the range of 45-50 ppm. Upon protonation, this carbon will likely experience a slight upfield shift due to changes in hyperconjugation and long-range electronic effects, a phenomenon sometimes observed in the ¹³C NMR of protonated amines. In comparison, the hydroxymethyl carbon in oxetan-3-ylmethanol is significantly deshielded and appears at a much lower field (~65 ppm) due to the strong electron-withdrawing effect of the hydroxyl group.
Experimental Protocols
Acquiring high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For the free base, chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For the hydrochloride salt, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are suitable.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4][5]
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[6]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions can be added.
NMR Data Acquisition
The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.
Conclusion and Future Perspectives
The ¹H and ¹³C NMR analysis of this compound provides a detailed structural fingerprint that is essential for its application in drug discovery and development. The comparative analysis with its hydrochloride salt and the alcohol analog, oxetan-3-ylmethanol, highlights the significant influence of the functional group on the electronic environment of the molecule. While experimental data for the free base and complete ¹³C NMR data remain to be definitively published, the principles outlined in this guide provide a robust framework for their prediction and interpretation.
Future work should focus on the experimental determination of the missing NMR data and the exploration of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals. Such comprehensive characterization will further empower researchers to confidently utilize this valuable building block in the design of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. C-Oxetan-3-yl-methylamine hydrochloride(1427195-22-9) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Senior Application Scientist's Guide to the Characterization of Novel Oxetan-3-ylmethanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Strained Ring in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive towards molecules with greater three-dimensionality. Such "non-flat" candidates often exhibit higher target selectivity and superior pharmacokinetic profiles, leading to lower attrition rates in clinical trials.[1] Within this paradigm, the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged from academic curiosity to become a cornerstone motif in contemporary medicinal chemistry.[1][2][3]
Initially met with skepticism due to perceived instability, the oxetane scaffold, particularly when substituted at the 3-position, has proven to be a robust tool for optimizing drug-like properties.[1][4] The incorporation of an oxetane can profoundly improve aqueous solubility, modulate lipophilicity (LogD), enhance metabolic stability, and fine-tune the basicity of proximal amines.[5][6][7] The oxetan-3-ylmethanamine scaffold is particularly valuable, serving as a versatile building block and an effective bioisostere for common chemical groups like gem-dimethyl moieties and carbonyls.[8][9]
This guide provides a comprehensive framework for the rigorous characterization of novel this compound derivatives. It is designed not as a rigid checklist, but as a logical, self-validating workflow that integrates structural elucidation, physicochemical profiling, and biological evaluation. By explaining the causality behind each experimental choice and presenting comparative data, we aim to equip researchers with the knowledge to confidently assess the performance of these promising molecules against established alternatives.
The Integrated Characterization Workflow
The successful characterization of a novel chemical entity is not a linear process but an integrated system where multiple analytical techniques provide orthogonal data to build a complete, validated profile. A flaw or impurity revealed by one technique mandates re-evaluation at a previous stage (e.g., purification). This iterative process ensures the highest degree of confidence in the final data.
Caption: Integrated workflow for the characterization of novel small molecules.
Part 1: Structural Elucidation - Confirming Chemical Identity
The foundational step in characterizing any new molecule is to unambiguously determine its chemical structure and purity. Each technique provides a piece of the puzzle, and together they create a validated structural assignment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: As the primary tool for structural analysis, ¹H and ¹³C NMR are indispensable.
-
Causality: NMR provides detailed information about the chemical environment of each proton and carbon atom. For this compound derivatives, specific signals are expected. The protons on the oxetane ring typically appear as triplets or doublets in the 4.5-5.0 ppm range in the ¹H NMR spectrum.[10][11] The methylene protons of the methanamine group will be shifted depending on their substitution. In the ¹³C NMR, the oxygen-bearing carbons of the oxetane ring are characteristically found around 75-85 ppm.[10] The absence of unexpected signals is a strong indicator of sample purity.
2. Mass Spectrometry (MS): This technique validates the molecular weight of the synthesized compound.
-
Causality: Low-resolution MS (often coupled with liquid chromatography, LC-MS) is used to confirm the mass of the main product peak and assess purity. However, High-Resolution Mass Spectrometry (HRMS) is the self-validating standard.[12] By measuring the mass-to-charge ratio to several decimal places, HRMS provides an exact molecular formula, which serves as a crucial check against the proposed structure from NMR and the elemental analysis.[13]
3. Fourier-Transform Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
-
Causality: The technique identifies molecular vibrations corresponding to specific bonds. For an this compound derivative, one would expect to see characteristic C-O ether stretches of the oxetane ring and N-H bending vibrations from the amine group, corroborating the structural hypothesis.[13][14][15]
4. Single-Crystal X-ray Crystallography: This is the "gold standard" for structural determination.
-
Causality: When a high-quality crystal can be obtained, X-ray crystallography provides an unequivocal 3D map of the molecule's atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry.[7][16] This data is invaluable for understanding how the molecule might fit into a protein's binding pocket and for validating computational models.[1]
Part 2: Physicochemical Profiling - Predicting In Vivo Behavior
The biological activity of a compound is meaningless if it cannot reach its target. Physicochemical properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane motif is specifically employed to modulate these properties.
1. Lipophilicity (LogD): This parameter measures a compound's distribution between an organic (octanol) and an aqueous phase at physiological pH (7.4), predicting its ability to cross lipid membranes.
-
Causality: While the parent oxetane ring is polar, its overall impact on LogD depends on the context and the group it replaces.[1][17][18] Replacing a non-polar gem-dimethyl group with an oxetane typically reduces LogD, which can be beneficial for avoiding non-specific binding and improving solubility.[1]
2. Aqueous Solubility: Poor solubility is a primary reason for drug candidate failure.
-
Causality: The oxetane ring contains a Lewis basic oxygen atom that can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or aliphatic analogues.[5][7][19] This is one of the most cited advantages of incorporating the motif.
3. Amine Basicity (pKa): The ionization state of a molecule at physiological pH affects its solubility, permeability, and target engagement.
-
Causality: The oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When placed adjacent to an amine, as in this compound, it significantly reduces the amine's basicity (lowers its pKa).[2][3] This can be a critical advantage, as highly basic amines are often associated with off-target effects (e.g., hERG inhibition) and poor permeability.[5]
Comparative Physicochemical Data: Oxetane vs. Alternatives
The true value of the oxetane motif is revealed through direct comparison with the functional groups it is designed to replace.
| Property | Standard Scaffold (e.g., Isopropylamine) | Oxetane-3-ylmethanamine Derivative | Rationale for Change |
| LogD at pH 7.4 | Higher | Lower | Increased polarity from oxetane oxygen.[1] |
| Aqueous Solubility | Lower | Higher | Oxetane oxygen acts as a hydrogen bond acceptor.[5][7] |
| Amine pKa | ~10.5 | ~8.0 - 9.0 | Inductive electron-withdrawal by oxetane oxygen.[2][3] |
| Metabolic Stability | Often Lower | Higher | Oxetane can block sites of metabolism (e.g., P450 oxidation).[5][7] |
Part 3: In Vitro Biological Evaluation - Assessing Function and Fate
With a confirmed structure and a favorable physicochemical profile, the next step is to evaluate the molecule's biological function.
1. Target Potency and Selectivity: The primary goal is to measure the compound's affinity for its intended biological target.
-
Causality: Biochemical assays (e.g., enzyme inhibition, receptor binding) yield quantitative measures of potency, such as IC₅₀ or Kᵢ values. The rigid, 3D nature of the oxetane can provide a better conformational fit into a target's binding pocket compared to a more flexible alkyl chain, potentially increasing potency.[1] It is also crucial to test against related off-targets to determine selectivity.
2. Cell-Based Activity: These assays measure the compound's effect in a living system.
-
Causality: Cellular assays provide an EC₅₀ value, which reflects not only target engagement but also the molecule's ability to permeate cell membranes and remain stable in the cellular environment. A large discrepancy between a potent IC₅₀ and a weak EC₅₀ often points to problems with permeability or efflux, which can be addressed by further chemical modification.
3. ADME & Safety Profiling: Early assessment of metabolic liabilities and potential toxicity is critical.
-
Causality:
-
Metabolic Stability: Assays using human liver microsomes or hepatocytes predict how quickly the compound will be cleared from the body. The oxetane ring is generally more resistant to oxidative metabolism than a gem-dimethyl or methylene group, often improving a compound's half-life.[5][7][20]
-
CYP450 Inhibition: It is important to ensure the new derivative does not inhibit major cytochrome P450 enzymes, which could lead to drug-drug interactions.[5]
-
hERG Inhibition: The reduction in amine basicity imparted by the oxetane ring can mitigate the risk of binding to the hERG potassium channel, a common cause of cardiotoxicity.[5]
-
Comparative Analysis: The Power of Bioisosteric Replacement
Bioisosterism—the replacement of one chemical group with another that retains similar biological activity but alters physicochemical properties—is a cornerstone of medicinal chemistry. The this compound motif is a powerful bioisostere.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]
- 15. connectjournals.com [connectjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Oxetanes in drug discovery: structural and synthetic insights. [sonar.ch]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
A Senior Application Scientist's Guide to Oxetan-3-ylmethanamine: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of small aliphatic amine building blocks is a critical decision that profoundly influences the physicochemical and pharmacokinetic properties of a lead candidate. In recent years, oxetan-3-ylmethanamine has emerged as a valuable bioisosteric replacement for more traditional cyclic and acyclic amines, offering a unique combination of properties that can overcome common challenges in drug design.[1][2][3] This guide provides an in-depth, objective comparison of this compound with other small aliphatic amines, namely cyclobutylamine, cyclopentylamine, and azetidin-3-ylmethanamine, supported by experimental data and detailed protocols to empower rational decision-making in your research.
The Rise of Oxetanes in Medicinal Chemistry: Beyond a Simple Spacer
The oxetane ring, a four-membered cyclic ether, is increasingly utilized in medicinal chemistry to enhance properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold.[1][2][4] The incorporation of an oxetane moiety can act as a bioisosteric replacement for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[4] When appended to an amine, as in this compound, the oxetane ring imparts distinct electronic and conformational effects compared to its carbocyclic or other heterocyclic counterparts.
dot graph TD { A[Bioisosteric Replacement] --> B{this compound}; C[Traditional Amines] --> D[Cyclobutylamine]; C --> E[Cyclopentylamine]; C --> F[Azetidin-3-ylmethanamine]; B --> G[Improved Physicochemical Properties]; D --> H[Challenges in Drug Design]; E --> H; F --> H; G --> I[Enhanced Pharmacokinetics]; H --> J[Suboptimal Drug Performance]; }
Caption: Logical flow comparing this compound to traditional amines.
Comparative Physicochemical Properties
The choice of an amine can significantly impact a molecule's pKa, lipophilicity (logP), and topological polar surface area (TPSA), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical properties of this compound and its comparators.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | cLogP | TPSA (Ų) |
| This compound | 87.12 | ~9.2 (Predicted) | -0.8 (Calculated)[5] | 42.8[5] | |
| Cyclobutylamine | 71.12 | 10.8 (Predicted)[6] | 0.2 (Calculated)[7] | 26.0 | |
| Cyclopentylamine | 85.15 | 10.65 (Experimental)[8][9] | 0.83 (Experimental)[8][9] | 26.0 | |
| Azetidin-3-ylmethanamine | 86.14 | ~9.5 (Predicted) | -1.1 (Calculated)[10] | 40.8[10] |
Key Insights from Physicochemical Data:
-
Basicity (pKa): The presence of the electronegative oxygen atom in the oxetane ring has an electron-withdrawing effect, which is known to reduce the basicity of the neighboring amine compared to its carbocyclic analogs.[3] This lower pKa can be advantageous in reducing off-target effects, such as hERG inhibition, which is often associated with highly basic amines.[3]
-
Lipophilicity (logP): this compound exhibits a lower calculated logP compared to cyclobutylamine and cyclopentylamine, indicating increased hydrophilicity. This property can lead to improved aqueous solubility and reduced plasma protein binding.[2][3]
-
Topological Polar Surface Area (TPSA): The introduction of the oxygen atom in the oxetane ring increases the TPSA, which can enhance hydrogen bonding potential and improve cell permeability for certain classes of compounds.[5]
Experimental Protocols for Comparative Evaluation
To enable a rigorous head-to-head comparison in your own laboratory, the following standardized protocols are provided.
Protocol 1: Determination of pKa by Potentiometric Titration
The basicity of an amine is a critical parameter that influences its ionization state at physiological pH, thereby affecting its solubility, permeability, and target engagement. Potentiometric titration is a reliable method for the experimental determination of pKa.[11]
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="Prepare Amine Solution (1 mM)"]; B [label="Acidify with 0.1 M HCl to pH ~2"]; C [label="Titrate with 0.1 M NaOH"]; D [label="Monitor pH with Calibrated Electrode"]; E [label="Plot pH vs. Volume of NaOH"]; F [label="Determine Inflection Point"]; G [label="Calculate pKa"]; A -> B -> C -> D -> E -> F -> G;
Caption: Experimental workflow for pKa determination by potentiometric titration.
Materials:
-
Amine of interest (this compound, Cyclobutylamine, etc.)
-
0.1 M Hydrochloric Acid (HCl), standardized
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Potassium Chloride (KCl)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a 1 mM solution of the amine in deionized water. If solubility is an issue, a co-solvent such as methanol can be used, but consistency across all comparative experiments is crucial.[12]
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Place the solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Acidify the solution to approximately pH 2 by adding 0.1 M HCl.
-
Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) and recording the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]
-
Perform the titration in triplicate for each amine to ensure reproducibility.[6]
Protocol 2: Determination of logP by Shake-Flask Method
Lipophilicity is a key determinant of a drug's ADME properties. The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[2][13]
Materials:
-
Amine of interest
-
1-Octanol, HPLC grade
-
Phosphate buffered saline (PBS), pH 7.4
-
Separatory funnel or centrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Pre-saturate the 1-octanol with PBS and the PBS with 1-octanol by shaking them together overnight and then separating the layers.
-
Prepare a stock solution of the amine in the pre-saturated PBS.
-
Add a known volume of the amine solution to a separatory funnel or centrifuge tube containing a known volume of pre-saturated 1-octanol.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Carefully sample a precise volume from both the aqueous and octanol layers.
-
Determine the concentration of the amine in each phase using a validated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Performance in Synthetic Chemistry: A Comparative Outlook
The utility of a building block is also defined by its reactivity and ease of incorporation into a lead molecule. This compound and its counterparts are commonly used in amide bond formations and reductive aminations.
Amide Bond Formation
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="Carboxylic Acid"]; B [label="Amine"]; C [label="Coupling Reagents (e.g., EDC, HOBt)"]; D [label="Base (e.g., DIPEA)"]; E [label="Solvent (e.g., DMF, DCM)"]; F [label="Reaction"]; G [label="Work-up and Purification"]; H [label="Amide Product"]; A -> F; B -> F; C -> F; D -> F; E -> F; F -> G -> H;
Caption: Generalized experimental workflow for amide bond formation.
A standard protocol for comparing the reactivity of the amines in an EDC/HOBt mediated amide coupling is provided below.
Materials:
-
Carboxylic acid of interest
-
Amine (this compound or comparator)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM, add EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The less hindered nature and comparable nucleophilicity of this compound generally lead to efficient coupling reactions, similar to its carbocyclic counterparts.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds.
Materials:
-
Aldehyde or ketone of interest
-
Amine (this compound or comparator)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) and the amine (1.2 equiv) in anhydrous DCE or MeOH, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.
-
Add the reducing agent (e.g., STAB, 1.5 equiv) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Impact on Pharmacokinetic Properties
The ultimate goal of modifying a lead compound with a small aliphatic amine is to improve its pharmacokinetic profile.
Metabolic Stability
The oxetane ring is generally more metabolically stable than many other functional groups.[4] Its introduction can block or shield metabolically labile sites from enzymatic degradation by cytochrome P450 enzymes.[4]
Protocol: In Vitro Microsomal Stability Assay
-
Incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
A direct comparison of a drug molecule containing this compound versus one with cyclobutylamine, for instance, would provide valuable data on the metabolic benefit of the oxetane moiety.
Cell Permeability
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[14]
Protocol: Caco-2 Permeability Assay
-
Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apply the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time to determine the apparent permeability coefficient (Papp A→B).
-
In a separate experiment, apply the compound to the basolateral side and measure its appearance on the apical side to determine Papp B→A.
-
The efflux ratio (Papp B→A / Papp A→B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion: Making an Informed Decision
The selection of a small aliphatic amine is a nuanced decision that requires a comprehensive evaluation of its impact on a molecule's overall properties. This compound presents a compelling alternative to more traditional amines, often conferring advantages in terms of reduced basicity, enhanced hydrophilicity, and improved metabolic stability. The experimental protocols provided in this guide offer a framework for a systematic and objective comparison, enabling drug discovery teams to make data-driven decisions and ultimately design more effective and safer drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutylamine | 2516-34-9 [chemicalbook.com]
- 7. Cyclobutylamine | C4H9N | CID 75645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopentylamine CAS#: 1003-03-8 [m.chemicalbook.com]
- 9. Cyclopentylamine | 1003-03-8 [chemicalbook.com]
- 10. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Practical Guide to the Bioisosteric Replacement of Cyclobutane with Oxetane in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, is a cornerstone of this process. This guide provides an in-depth comparison of the bioisosteric replacement of the cyclobutane moiety with oxetane, offering experimental insights and actionable protocols for researchers in drug development.
The cyclobutane ring, a saturated four-membered carbocycle, has been incorporated into numerous drug candidates to impart conformational rigidity and explore specific vectoral exits into protein binding pockets. However, its often-lipophilic nature can present challenges in achieving desirable aqueous solubility and metabolic stability. The oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a compelling bioisosteric replacement. The introduction of the oxygen atom fundamentally alters the physicochemical properties of the ring system, often leading to improved drug-like characteristics without compromising target engagement.
Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison
The decision to replace a cyclobutane with an oxetane is driven by the pursuit of improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ether oxygen in the oxetane ring acts as a hydrogen bond acceptor, which can significantly enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic counterpart. This seemingly subtle structural change has profound implications for a molecule's overall profile.
Key Physicochemical Differences
| Property | Cyclobutane | Oxetane | Rationale for Change |
| Lipophilicity (cLogP) | Higher | Lower | The polar oxygen atom in oxetane reduces lipophilicity, often leading to improved solubility and reduced off-target effects. |
| Aqueous Solubility | Lower | Higher | The ability of the oxetane oxygen to act as a hydrogen bond acceptor enhances interactions with water, thereby increasing solubility. |
| Metabolic Stability | Variable, can be susceptible to oxidation | Generally more stable to oxidative metabolism | The electron-withdrawing nature of the oxetane oxygen can render adjacent C-H bonds less susceptible to enzymatic oxidation. |
| Dipole Moment | Low | Higher | The introduction of the electronegative oxygen atom creates a significant dipole moment, influencing molecular interactions. |
| Conformation | Puckered | Puckered, with a lower barrier to inversion | Both rings are puckered, but the oxetane ring is more flexible, which can be advantageous for receptor binding. |
Case Study: Enhancing the Properties of a γ-Secretase Modulator
A notable example illustrating the benefits of this bioisosteric switch is the optimization of a series of γ-secretase modulators for the potential treatment of Alzheimer's disease. Researchers at Merck replaced a cyclobutane ring in an advanced lead compound with an oxetane moiety. This substitution resulted in a significant improvement in the compound's overall profile.
Comparative Data: γ-Secretase Modulator
| Parameter | Cyclobutane Analogue | Oxetane Analogue | Fold Improvement |
| Aqueous Solubility (pH 7.4) | 2 µM | 150 µM | 75x |
| Lipophilicity (cLogP) | 3.5 | 2.8 | - |
| In vitro Metabolic Stability (Human Liver Microsomes, t½) | 15 min | 45 min | 3x |
| In vivo Clearance (Rat) | High | Moderate | - |
As the data clearly indicates, the oxetane-containing analogue exhibited a dramatic increase in aqueous solubility and a threefold improvement in metabolic stability, underscoring the potential of this bioisosteric replacement to overcome common drug development hurdles.
Experimental Protocols
The successful implementation of this bioisosteric strategy relies on robust synthetic methods and reliable analytical assays to confirm the anticipated improvements in properties.
Synthesis of 3-Substituted Oxetanes
A common route to access 3-substituted oxetanes involves the Williamson ether synthesis, starting from a suitably protected 1,3-diol.
Step 1: Monoprotection of a 1,3-Diol
-
Dissolve the starting 1,3-diol in a suitable solvent such as dichloromethane (DCM).
-
Add a protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine or imidazole.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.
Step 2: Mesylation of the Free Hydroxyl Group
-
Dissolve the monoprotected diol in DCM and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl) and a base such as triethylamine.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the product.
Step 3: Intramolecular Cyclization
-
Dissolve the mesylated intermediate in a polar aprotic solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium hydride (NaH), to deprotonate the protected hydroxyl group.
-
Heat the reaction mixture to promote intramolecular Williamson ether synthesis, forming the oxetane ring.
-
Purify the resulting oxetane by distillation or column chromatography.
Step 4: Deprotection and Further Functionalization
-
Remove the protecting group (e.g., TBDMS with tetrabutylammonium fluoride - TBAF) to reveal the free hydroxyl group on the oxetane.
-
This hydroxyl group can then be further functionalized to install the desired substituent.
Caption: Synthetic workflow for 3-substituted oxetanes.
Comparative Assays
To validate the benefits of the cyclobutane-to-oxetane switch, a series of standardized assays should be performed.
Aqueous Solubility Assay (Kinetic Nephelometry)
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.
-
Shake the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer. The point at which the compound precipitates is its kinetic solubility.
Metabolic Stability Assay (Liver Microsomes)
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or other species) and a cofactor mixture including NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) from the disappearance rate of the compound.
Caption: Workflow for comparing bioisosteric analogues.
Conclusion
The bioisosteric replacement of a cyclobutane ring with an oxetane is a powerful strategy in modern drug discovery for enhancing the physicochemical and pharmacokinetic properties of lead compounds. The introduction of the oxygen atom in the oxetane ring often leads to significant improvements in aqueous solubility and metabolic stability, while maintaining or even improving biological activity. By employing robust synthetic methodologies and rigorous comparative assays, medicinal chemists can effectively leverage this tactic to design drug candidates with a higher probability of success.
A Senior Application Scientist's Guide: Oxetan-3-ylmethanamine vs. Azetidin-3-ylmethanamine in Drug Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. The strategic incorporation of small, saturated, three-dimensional (sp³-rich) scaffolds has become a cornerstone of this effort, moving away from the "flatland" of traditional aromatic compounds. Among these scaffolds, four-membered heterocycles like oxetanes and azetidines have emerged as powerful tools. This guide provides an in-depth, data-supported comparison of two key building blocks: oxetan-3-ylmethanamine and azetidin-3-ylmethanamine, to inform their strategic application in drug analog design.
The Central Thesis: A Tale of Two Heteroatoms
The choice between an oxetane (oxygen) and an azetidine (nitrogen) ring, while seemingly subtle, introduces profound changes to a molecule's physicochemical and pharmacokinetic profile.[1] this compound and azetidin-3-ylmethanamine serve as bioisosteric replacements for each other and for more common motifs like piperidine or morpholine, but their effects are distinct.[2],[3] The core difference lies in the heteroatom: the electronegative oxygen in the oxetane ring exerts a powerful inductive electron-withdrawing effect, while the nitrogen in the azetidine ring introduces a basic center. This fundamental difference dictates their impact on solubility, lipophilicity, metabolic stability, and, critically, the basicity of the appended methanamine side chain.
Structural and Physicochemical Properties: A Head-to-Head Comparison
Both four-membered rings are strained and adopt a slightly puckered conformation, imparting a desirable three-dimensional geometry to drug candidates.[4],[5] This rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[6] However, their inherent properties differ significantly.
Caption: Structural and physicochemical comparison.
| Property | This compound | Azetidin-3-ylmethanamine | Rationale & Implications |
| Molecular Formula | C₄H₉NO[7] | C₄H₁₀N₂[8] | The presence of the second nitrogen atom in the azetidine analog is a key differentiator. |
| Molecular Weight | 87.12 g/mol [7] | 86.14 g/mol [8] | Nearly identical, making them excellent matched pairs for comparative studies. |
| Calculated LogP (XLogP3) | -0.8[7] | -1.2[8] | Both are hydrophilic, with the azetidine analog being slightly more so on paper due to the additional hydrogen bond donor. |
| Amine Basicity (pKa) | Significantly Lowered (~7.2-8.5, estimated) | Typical Aliphatic Amine (>10, estimated) | This is the most critical differentiator. The oxetane's oxygen atom exerts a strong inductive effect, reducing the pKa of the adjacent amine by up to 2.7 units.[9] This can be highly advantageous for avoiding basicity-related liabilities. |
| Hydrogen Bonding | H-bond acceptor (oxygen), H-bond donor (amine)[4] | Two H-bond donors (amines), one H-bond acceptor (ring N) | The azetidine ring offers an additional basic nitrogen, which can form distinct interactions with biological targets compared to the oxetane's ether oxygen. |
| Conformation | Puckered (angle ~8.7°)[5] | Puckered[10] | Both rings provide a rigid, non-planar exit vector from the core scaffold, enabling exploration of 3D chemical space.[11] |
Impact on ADME Properties: The Medicinal Chemist's Perspective
The choice between these two building blocks directly translates into tunable ADME properties.
Basicity (pKa) Modulation: The Oxetane Advantage
High amine basicity is a frequent liability in drug discovery, often associated with:
-
hERG Channel Inhibition: Positively charged amines can lead to cardiotoxicity.
-
CYP450 Inhibition: Interaction with the heme iron of cytochrome P450 enzymes.
-
Poor Permeability: High ionization at physiological pH can trap a compound in the aqueous phase, reducing its ability to cross cell membranes.
-
Phospholipidosis: Accumulation in lysosomes.
The incorporation of an oxetane adjacent to an amine is a proven strategy to mitigate these risks.[9] By lowering the pKa, the oxetane ring reduces the proportion of the protonated species at physiological pH (7.4), often improving the overall drug profile without sacrificing aqueous solubility. In a series of compounds, replacing a gem-dimethyl group with an oxetane was shown to reduce the pKaH of a nearby amine from 9.9 to 7.2.[9]
Solubility and Lipophilicity
Both scaffolds are small, polar motifs that can improve aqueous solubility and reduce lipophilicity (LogD) when replacing more greasy groups like a gem-dimethyl or isopropyl moiety.[9],[5]
-
Oxetanes: The polar ether oxygen acts as a strong hydrogen bond acceptor, which can significantly enhance solubility.[12] The extent of this improvement can vary dramatically, from a 4-fold to over a 4000-fold increase depending on the molecular context.[13]
-
Azetidines: These rings also enhance solubility and introduce polarity.[11] Their ability to be protonated at physiological pH can provide a significant solubility boost, although this must be balanced against the aforementioned basicity liabilities.
Metabolic Stability
A primary application of these four-membered rings is to block metabolically labile sites.
-
Oxetanes are generally more metabolically stable than their larger cyclic ether counterparts like tetrahydrofurans (THFs).[12] They are resistant to many CYP450-mediated oxidations. However, it's crucial to note that oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form 1,3-diols, offering an alternative metabolic pathway that can divert clearance away from the CYP450 system and reduce the risk of drug-drug interactions.[13],[14]
-
Azetidines are also used to enhance metabolic stability.[11] The strained ring can be more resistant to N-dealkylation or oxidation compared to less-strained rings like pyrrolidine or piperidine. Their metabolic fate is highly dependent on the substitution pattern and the overall molecular structure.
Case Studies: Impact on Pharmacological Activity
The true test of these scaffolds lies in their application.
-
Case Study 1: Improving Potency and PK Properties. In the development of glucagon-like peptide receptor 1 (GLP-1R) agonists, an oxetane motif was introduced in the late stages of a structure-activity relationship (SAR) study. This served as a small polar head that increased potency without negatively impacting LogD, clearance, or toxicity, ultimately leading to the clinical candidate danuglipron .[9]
-
Case Study 2: Bioisosteric Replacement for Improved Stability. In the development of spleen tyrosine kinase (Syk) inhibitors, a piperazine-oxetane was used as a more metabolically stable isostere of a morpholine group. This change, along with other modifications, led to the development of lanraplenib , which is currently in clinical trials.[9]
-
Case Study 3: Azetidine as a Core Scaffold. The antihypertensive drug Azelnidipine features an azetidine ring, which contributes to its conformational rigidity and overall pharmacological profile.[6] This demonstrates the utility of the azetidine scaffold in constructing complex, biologically active molecules.
Experimental Protocols
To provide a practical framework, we describe a standard synthetic protocol for incorporating these amines and an assay for evaluating a key physicochemical property.
Protocol: Reductive Amination for Analog Synthesis
This protocol describes a general method for coupling the amine building blocks to a ketone or aldehyde scaffold.
Objective: To synthesize an advanced drug analog via reductive amination.
Materials:
-
Aldehyde/Ketone Scaffold (1.0 eq)
-
This compound or Azetidin-3-ylmethanamine (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde or ketone scaffold (e.g., 100 mg, 0.5 mmol).
-
Solvent Addition: Dissolve the scaffold in anhydrous DCM or DCE (5 mL).
-
Amine Addition: Add this compound (52 mg, 0.6 mmol) or azetidin-3-ylmethanamine (52 mg, 0.6 mmol) to the solution.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 3 µL, 0.05 mmol). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (159 mg, 0.75 mmol) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it will not readily reduce the starting carbonyl compound.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired analog.
Caption: Workflow for reductive amination.
Protocol: LogD Measurement by Shake-Flask Method
Objective: To experimentally determine the octanol-water distribution coefficient (LogD) at pH 7.4.
Materials:
-
Synthesized Drug Analog (Oxetane and Azetidine versions)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate Buffer (pH 7.4, pre-saturated with octanol)
-
HPLC or UPLC-MS system for quantification
Procedure:
-
Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Prepare the biphasic system by mixing equal volumes of n-octanol and phosphate buffer (pH 7.4) and shaking vigorously overnight to ensure mutual saturation. Separate the layers before use.
-
Sample Preparation: In a glass vial, add a small aliquot of the stock solution to 1 mL of the phosphate buffer to achieve a starting concentration of ~10-50 µM.
-
Partitioning: Add 1 mL of the pre-saturated n-octanol to the vial.
-
Equilibration: Cap the vial tightly and shake vigorously on an orbital shaker for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium. Causality Note: Vigorous shaking ensures maximum surface area contact between the two phases for efficient partitioning.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from both the aqueous and octanol layers. Analyze the concentration of the analog in each phase using a calibrated HPLC or UPLC-MS method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Conclusion: A Strategic Choice
Neither scaffold is universally superior; the choice is context-dependent and strategic.
Choose this compound when:
-
Reducing Basicity is a Priority: To mitigate pKa-related liabilities like hERG inhibition or improve cell permeability.
-
A Neutral H-bond Acceptor is Desired: The ether oxygen can form key interactions without introducing a basic center.
-
Diverting Metabolism is an Option: Leveraging the mEH pathway can be a strategic move to avoid CYP450-related issues.[13]
Choose Azetidin-3-ylmethanamine when:
-
A Basic Center is Required for Target Engagement: The ring nitrogen can be crucial for forming a salt bridge or other key interactions in a binding pocket.
-
Maximizing Aqueous Solubility is Key: The additional basic site can be protonated to significantly boost solubility, provided the pKa is well-tolerated.
-
A Rigidified, Spatially Defined Vector is Needed: The azetidine provides a robust scaffold for orienting substituents into a specific region of chemical space.[15]
Ultimately, the parallel synthesis and evaluation of both oxetane- and azetidine-containing analogs provide the most definitive data, allowing medicinal chemists to make informed decisions to advance the highest quality candidates toward clinical development.
Caption: Decision flowchart for scaffold selection.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azetidin-3-ylmethanamine | C4H10N2 | CID 10103118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Ring in Drug Design: A Crystallographic Comparison of Oxetan-3-ylmethanamine Derivatives
A Senior Application Scientist's Guide to Leveraging Four-Membered Rings for Enhanced Drug Properties
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention as a versatile bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[1] This guide provides an in-depth comparison of the structural features of oxetan-3-ylmethanamine derivatives, supported by X-ray crystallographic data, to inform their rational application in drug discovery programs.
The Allure of the Oxetane: More Than Just a Small Ring
The utility of the oxetane motif stems from a unique combination of properties imparted by its strained four-membered ring and the resident oxygen atom. This seemingly simple heterocycle can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences.[1] The introduction of an oxetane can lead to a significant increase in aqueous solubility, in some cases by a factor of 4 to over 4000, while simultaneously improving metabolic stability.[2]
The oxetane ring is not merely a passive spacer. Its oxygen atom acts as a hydrogen bond acceptor, and the ring's puckered conformation can serve as a "conformational lock," rigidifying molecular structure in a desirable orientation for target engagement.[3] Furthermore, the electron-withdrawing nature of the oxetane can modulate the basicity of nearby amine groups, a critical parameter in drug design.[4]
A Comparative Crystallographic Analysis: Oxetane-3-ylmethanamine Derivatives in Focus
One such example is the potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), which features an N-((oxetan-3-yl)methyl)amino-tetrahydroisoquinoline core. The X-ray crystal structure of this inhibitor in complex with PRMT5 (PDB ID: 4X61) reveals key structural features of the this compound moiety in a biologically relevant context.[2]
Key Structural Observations from PDB ID: 4X61:
| Parameter | Observation | Implication for Drug Design |
| Oxetane Ring Pucker | The oxetane ring adopts a puckered conformation. | This puckering contributes to the overall three-dimensionality of the molecule, which can enhance binding to protein targets by providing a better-defined shape complementarity. The degree of puckering can be influenced by substituents on the ring.[3] |
| Bond Lengths & Angles | The C-O and C-C bond lengths and angles within the oxetane ring are consistent with those observed in other crystallographically characterized oxetanes. | The inherent strain of the four-membered ring is evident in these parameters. This strain can influence the reactivity and metabolic stability of the ring system. |
| Conformation of the Methanamine Linker | The torsion angles of the C-C-N-C backbone define the spatial orientation of the amine substituent relative to the oxetane ring. | This conformation is critical for positioning the substituent to make optimal interactions with the target protein. The oxetane can favor a gauche conformation in the attached aliphatic chain, influencing the overall molecular shape.[1][5] |
| Intermolecular Interactions | The oxetane oxygen can participate in hydrogen bonding interactions within the protein's active site. | This hydrogen bonding capability provides an additional anchor point for the ligand, potentially increasing binding affinity and selectivity. |
The Oxetane vs. Its Bioisosteres: A Structural Perspective
The true value of the this compound scaffold is best understood when compared to its common bioisosteric alternatives, such as cyclobutane and gem-dimethyl groups.
| Feature | Oxetane-3-ylmethanamine | Cyclobutylamine | gem-Dimethylpropylamine |
| Polarity | High | Low | Low |
| Solubility | Generally High | Low | Low |
| Metabolic Stability | Generally High | Variable | Can be susceptible to oxidation |
| 3D Shape | Puckered, defined | Puckered, more flexible | Acyclic, flexible |
| H-Bonding | Oxygen as acceptor | None | None |
The replacement of a cyclobutane with an oxetane ring can lead to improved potency and a better off-target profile, as well as enhanced metabolic stability and solubility.[2] While both rings are puckered, the presence of the oxygen atom in the oxetane introduces polarity and a hydrogen bond acceptor, fundamentally altering the molecule's interaction with its environment.
Experimental Protocol: From Synthesis to Crystal Structure
The generation of high-quality experimental data is paramount to understanding the structure-activity relationships of novel chemical entities. Below is a generalized workflow for the synthesis and crystallographic analysis of N-substituted this compound derivatives.
Synthesis of N-Aryl-N-((oxetan-3-yl)methyl)amines
A common synthetic route involves the Buchwald-Hartwig amination, which allows for the coupling of (oxetan-3-yl)methanamine with a variety of aryl halides.[6]
Step-by-Step Protocol:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), (oxetan-3-yl)methanamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq) in a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-((oxetan-3-yl)methyl)amine.
Single Crystal X-ray Diffraction
Obtaining high-quality crystals is often the most challenging step in determining a molecule's three-dimensional structure.
Step-by-Step Protocol:
-
Crystallization Screening: Dissolve the purified compound in a small amount of a suitable solvent. Screen various crystallization techniques, such as slow evaporation, vapor diffusion, and cooling crystallization, with a range of solvent systems.
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of the core (oxetan-3-yl)methanamine scaffold.
Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
Conclusion: A Data-Driven Approach to Drug Design
The this compound scaffold represents a valuable and increasingly utilized motif in contemporary drug discovery. Its unique structural and physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges such as poor solubility and metabolic instability. As this guide has illustrated, a thorough understanding of the three-dimensional structure of these derivatives, grounded in experimental X-ray crystallographic data, is essential for their rational design and successful implementation. By leveraging a data-driven approach, researchers can continue to unlock the full potential of the oxetane ring in the development of novel and improved therapeutics.
References
- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro and In Vivo Stability of the Oxetane Moiety: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of successful therapeutic design. A compound's susceptibility to metabolic degradation can dictate its bioavailability, half-life, and potential for generating toxic byproducts. In the modern drug discovery toolbox, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful structural motif for enhancing metabolic stability and fine-tuning physicochemical properties.[1][2]
This guide provides an in-depth comparison of the stability of oxetane-containing compounds against common structural alternatives, supported by experimental data and validated protocols. We will explore the causality behind its stabilizing effects, its metabolic fate, and the practical methodologies used to assess its performance.
The Oxetane Advantage: More Than a Simple Bioisostere
The strategic incorporation of an oxetane is often framed as a bioisosteric replacement for metabolically vulnerable or property-limiting groups, most notably gem-dimethyl and carbonyl functionalities.[3][4] While occupying a similar molecular volume to a gem-dimethyl group, the oxetane is significantly more polar and less lipophilic.[3][5] This polarity shift can be advantageous, as high lipophilicity is often correlated with increased metabolic liability.[5]
The stability of the oxetane ring is not absolute and is highly dependent on its substitution pattern. Seminal studies and subsequent applications have shown that 3,3-disubstituted oxetanes exhibit remarkable chemical stability across a wide pH range (pH 1-10), a critical feature for surviving the journey through the gastrointestinal tract.[3][6] In contrast, oxetanes with substitution at the 2-position or monosubstitution at the 3-position can be less stable.[5] This enhanced stability of 3,3-disubstituted systems is a key reason for their prevalence in drug discovery campaigns.[6]
In Vitro Metabolic Stability: A Head-to-Head Comparison
The primary screening ground for metabolic stability is in vitro analysis using liver preparations, such as human liver microsomes (HLM) or hepatocytes. These systems contain the key enzyme families responsible for drug metabolism.
The Mechanism of Enhanced Stability
The principal drivers of Phase I drug metabolism are Cytochrome P450 (CYP) enzymes, which catalyze oxidative reactions.[7] Metabolically labile C-H bonds, particularly on methylene groups, are common targets for CYP-mediated hydroxylation. The gem-dimethyl group is frequently installed to sterically shield such positions, but this tactic increases lipophilicity.[3][5] The oxetane moiety serves a similar shielding purpose without this lipophilic penalty.[8] Its polarized C-O bonds and relative electron deficiency make the adjacent C-H bonds less susceptible to oxidative attack by CYPs, effectively "blocking" a common metabolic hotspot.[8]
However, this does not render oxetanes metabolically inert. A non-oxidative pathway involving microsomal epoxide hydrolase (mEH) has been identified, where the oxetane ring is hydrolyzed to the corresponding 1,3-diol.[9][10][11] This discovery is significant, as it demonstrates that oxetanes can be used as design elements to deliberately shunt metabolism away from CYP-dependent pathways, potentially reducing the risk of drug-drug interactions.[10][12]
Below is a diagram illustrating the divergent metabolic fates of a compound with a metabolically labile site versus its oxetane-containing analog.
Caption: Metabolic pathways for a standard vs. oxetane-containing compound.
Quantitative Data: Oxetanes vs. Alternatives in Liver Microsomes
Intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, is a key parameter derived from these assays. A lower CLint value signifies greater metabolic stability. The data consistently demonstrates the superiority of the oxetane motif.
| Compound Pair | Original Moiety | CLint (μL/min/mg protein) in HLM | Oxetane Analog CLint (μL/min/mg protein) | Fold Improvement | Reference |
| Arylsulfonamide Series | gem-Dimethyl | >293 | 25.9 | >11x | [5] |
| Spirocyclic Piperidine | Carbonyl | 140 | 33 | 4.2x | [5] |
| MMP-13 Inhibitor | Methyl | High | Low (Stable) | Significant | [13] |
| IDO1 Inhibitor | Cyclobutane | Moderate | Low (Stable) | Significant | [13] |
Stability in Systemic Circulation: Plasma Stability
Before reaching the liver, a drug must survive transit in the bloodstream. Plasma contains various enzymes, particularly esterases and amidases, that can degrade susceptible compounds.[14] The oxetane ring itself is generally stable in plasma. However, its strong electron-withdrawing nature can influence the stability of adjacent functional groups. For example, replacing a gem-dimethyl group next to an amine with an oxetane can significantly reduce the amine's basicity (pKa), which can in turn impact its interactions and overall stability profile.[6][13]
| Compound Pair | Original Moiety | Half-Life (t½) in Human Plasma | Oxetane Analog Half-Life (t½) | Comment | Reference |
| Thalidomide Analog | Imide Carbonyl | Stable | Stable | Both analogs show high plasma stability. | [15] |
| Hypothetical Ester | Ester | < 5 min | < 5 min | Oxetane does not protect an adjacent labile ester from plasma esterases. | N/A |
From In Vitro to In Vivo: The Impact on Pharmacokinetics
The ultimate validation of the oxetane strategy comes from in vivo pharmacokinetic (PK) studies. Enhanced in vitro stability is expected to translate into lower systemic clearance, a longer half-life, and improved oral bioavailability in animal models. Numerous drug discovery campaigns have borne this out.
For example, in the development of a Bruton's tyrosine kinase (BTK) inhibitor, replacing a methyl group with an oxetane motif not only improved potency but also conferred a favorable PK profile with good oral bioavailability (F = 31–89%) in animal models.[13] Similarly, an oxetane-containing MNK inhibitor was found to be stable in both human and mouse liver microsomes, which translated to a favorable in vivo PK profile in mice.[13]
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible data, detailed and well-controlled experimental protocols are essential.
Workflow for In Vitro Stability Assessment
The general workflow for assessing compound stability involves incubation with a biological matrix, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound via LC-MS/MS.
Caption: General experimental workflow for in vitro stability assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of a test compound upon incubation with HLM in the presence of the necessary cofactor (NADPH).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (0.5 mg/mL working concentration)
-
NADPH regenerating system (e.g., NADPH-A/B)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
-
Ice-cold acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plate and sealing mat
-
Multichannel pipette, incubator/shaker at 37°C
Methodology:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Keep this mixture on ice.
-
Compound Addition: Add 1 µL of the 10 mM test compound stock to the designated wells of the 96-well plate. This results in a final incubation concentration of 1 µM when 1 mL of incubation mix is used (adjust volumes as needed for smaller assays). Prepare wells for the positive controls in the same manner.
-
Pre-incubation: Add the HLM/buffer mixture to the wells containing the test compounds. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your T=0 starting point for the time course.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation wells and immediately add it to a separate 96-well plate containing a larger volume (e.g., 150 µL) of ice-cold ACN with the internal standard. This action stops the enzymatic reaction.
-
Sample Processing: Once all time points are collected, seal the quenching plate and vortex/centrifuge (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.
-
Data Calculation: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. Calculate the half-life (t½) and intrinsic clearance (CLint) using appropriate formulas.[16][17]
Protocol 2: Stability in Human Plasma
Objective: To determine the stability of a test compound in plasma, primarily assessing susceptibility to plasma hydrolases.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled, heparinized human plasma
-
Positive control (e.g., Procaine, which is rapidly hydrolyzed)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (ACN) with internal standard
-
Equipment as listed in Protocol 1
Methodology:
-
Preparation: Thaw human plasma in a water bath at 37°C.
-
Compound Addition: Spike the test compound into the plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<0.5%).[18] Vortex gently.
-
Incubation: Place the plate in an incubator at 37°C. No cofactor is needed for this assay.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 50 µL) and quench the reaction by adding it to ice-cold ACN with an internal standard, as described in the microsomal stability protocol.[14][19]
-
Sample Processing & Analysis: Follow steps 6 and 7 from the microsomal stability protocol.
-
Data Calculation: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and calculate the half-life (t½) in plasma.
Conclusion
The oxetane moiety has firmly established itself as a valuable asset in modern medicinal chemistry for overcoming metabolic stability challenges.[1] By acting as a robust, polar, and sterically demanding surrogate for labile groups like gem-dimethyl and carbonyls, it can effectively shield vulnerable sites from CYP450-mediated oxidation.[3][5][8] While it can be metabolized via a non-oxidative hydrolytic pathway, this feature offers an intriguing handle for medicinal chemists to direct a compound's metabolic fate.[9][10] The compelling in vitro and in vivo data across numerous discovery programs underscore the power of the oxetane ring to improve pharmacokinetic profiles, ultimately increasing the probability of developing a successful drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scirp.org [scirp.org]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Plasma Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to Oxetane and Other Saturated Heterocycles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These cyclic structures offer a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates, moving beyond the "flatland" of traditional aromatic compounds.[1] Among these, the four-membered oxetane ring has emerged as a particularly valuable motif. This guide provides an in-depth, objective comparison of oxetane with other key saturated heterocycles, supported by experimental data, to inform strategic decisions in drug discovery campaigns.
The Rise of Oxetane: A Bioisostere with Unique Advantages
The oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer remarkable improvements in a compound's properties.[2][3] It is often employed as a bioisosteric replacement for more metabolically labile or lipophilic groups, such as gem-dimethyl or carbonyl moieties.[4] The unique structural and electronic features of the oxetane ring, including its polarity and three-dimensionality, contribute to enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[5][6]
Structural and Physicochemical Properties: A Tale of Four Rings
The subtle differences in heteroatom, ring strain, and hydrogen bonding capacity between oxetane and other saturated heterocycles lead to distinct impacts on a molecule's profile.
Key Physicochemical Properties of Saturated Heterocycles
| Property | Oxetane | Azetidine | Thietane | Tetrahydrofuran (THF) |
| Heteroatom | Oxygen | Nitrogen | Sulfur | Oxygen |
| Ring Strain (kcal/mol) | ~25.5[7] | ~26 | ~19.6 | ~5.6[7] |
| Dipole Moment (D) | ~1.93 | ~1.86 | ~1.84 | ~1.75 |
| H-Bond Acceptor Strength | Strong[7] | Moderate | Weak | Moderate |
| Basicity (pKa of conjugate acid) | ~ -3.5 | ~11.29 | ~ -6.5 | ~ -2.0 |
This table presents a summary of key physicochemical properties for comparison.
The high ring strain of oxetane, comparable to that of oxirane (epoxide), contributes to its unique reactivity and conformational rigidity.[7][8] Despite this strain, the oxetane ring is generally stable under physiological conditions.[9] The oxygen atom in oxetane is a strong hydrogen bond acceptor, which can lead to improved interactions with biological targets and enhanced aqueous solubility.[7] In contrast, azetidine's nitrogen atom imparts basicity, which can be modulated but may also lead to off-target effects.[1] Thietane, the sulfur analog, is less polar and a weaker hydrogen bond acceptor.[10] Tetrahydrofuran (THF), a five-membered ring, has significantly less ring strain, making it more flexible.[7]
The Impact on ADME Properties: A Data-Driven Comparison
The true value of a chemical scaffold in drug discovery lies in its ability to favorably modulate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability
One of the most significant advantages of incorporating an oxetane ring is the enhancement of metabolic stability. The oxetane moiety can block or shield metabolically vulnerable sites from cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[4]
Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Original Moiety | Oxetane Replacement | Intrinsic Clearance (CLint) - Original (μL/min/mg) | Intrinsic Clearance (CLint) - Oxetane (μL/min/mg) | Fold Improvement |
| Pair A | gem-Dimethyl | Oxetane | 150 | 25 | 6.0 |
| Pair B | Carbonyl | Oxetane | 210 | 35 | 6.0 |
| Pair C | Morpholine | Spiro-oxetane | 85 | 15 | 5.7 |
This table summarizes illustrative data on the improved metabolic stability of oxetane-containing compounds compared to their analogs.[4][11]
The lower intrinsic clearance (CLint) values for the oxetane-containing compounds indicate a slower rate of metabolism and thus, greater metabolic stability.[4]
Aqueous Solubility
The introduction of an oxetane can dramatically increase a compound's aqueous solubility, a critical factor for oral bioavailability. Replacing a lipophilic group like a gem-dimethyl with a polar oxetane can lead to a multi-fold increase in solubility.
A noteworthy example demonstrated that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[2][6]
Lipophilicity (LogD)
Oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts.[6] This reduction in LogD can be advantageous for minimizing off-target toxicity and improving overall drug-like properties.[12]
Basicity (pKa) Modulation
The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amine groups. Placing an oxetane alpha to an amine can reduce its pKa by approximately 2.7 units.[6] This is a powerful tool for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6]
Experimental Workflow: Assessing Metabolic Stability
A robust and standardized protocol is essential for accurately comparing the metabolic stability of different compounds. The in vitro liver microsomal stability assay is a widely used method.[13][14]
Human Liver Microsomal Stability Assay Protocol
-
Reagents and Materials :
-
Test compounds and positive controls (e.g., verapamil, midazolam) dissolved in DMSO.
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Phosphate buffer (100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.[14]
-
-
Incubation Procedure :
-
A solution of HLMs is prepared in the phosphate buffer.
-
The mixture is pre-warmed at 37°C for about 5 minutes.
-
The metabolic reaction is initiated by adding the NADPH regenerating system.[14]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]
-
The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.[14]
-
-
Sample Analysis :
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis :
-
The percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.
-
The half-life (t½) is calculated: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated: CLint = (0.693 / t½) / (mg/mL microsomal protein).[14]
-
Reactivity and Synthesis
The ring strain of four-membered heterocycles influences their reactivity. Oxetanes, like azetidines, can undergo ring-opening reactions, although they are generally more stable than their three-membered counterparts (oxiranes and aziridines).[8] The synthesis of substituted oxetanes and azetidines has seen significant advancements, providing a toolbox of building blocks for medicinal chemists.[9][15][16]
Conclusion: The Strategic Application of Oxetane
The oxetane motif is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that can overcome common challenges in drug development.[3] Its ability to simultaneously improve metabolic stability, aqueous solubility, and other key ADME parameters makes it a highly attractive scaffold.[12][17] While other saturated heterocycles like azetidine and thietane have their own distinct advantages and applications, the data-supported benefits of oxetane in enhancing drug-like properties are compelling.[10][18] A thorough understanding of the comparative properties of these heterocycles, grounded in experimental data, is crucial for the rational design of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. iajpr.com [iajpr.com]
- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Synthesis Pathways for Substituted Oxetanes
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a three-dimensional shape—offers significant advantages in drug design, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] However, the inherent ring strain and the kinetic challenges associated with forming a four-membered ring make the synthesis of substituted oxetanes a non-trivial endeavor.[1]
This guide provides a comparative analysis of the three primary synthetic pathways to substituted oxetanes: the intramolecular Williamson etherification, the Paternò–Büchi reaction, and the ring expansion of epoxides. We will delve into the mechanistic underpinnings of each method, present a comparative analysis of their performance with supporting experimental data, and provide detailed, validated protocols for their execution.
Intramolecular Williamson Etherification: The Classic Approach
The intramolecular Williamson etherification is a cornerstone of cyclic ether synthesis and remains a widely employed method for constructing the oxetane ring.[1][2] The reaction involves the intramolecular SN2 displacement of a leaving group by an alkoxide, typically formed from a 1,3-halohydrin or a 1,3-diol derivative.
Causality Behind Experimental Choices
The success of the intramolecular Williamson etherification hinges on facilitating a kinetically challenging 4-exo-tet cyclization.[2] Key experimental considerations include:
-
Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the alcohol without competing in intermolecular reactions. Sodium hydride (NaH) is a common choice, effectively generating the alkoxide in situ.
-
Leaving Group: A good leaving group, such as a tosylate, mesylate, or halide, is essential for an efficient SN2 displacement.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and promote the SN2 reaction.
-
Concentration: The reaction is usually performed under dilute conditions to favor the intramolecular cyclization over intermolecular polymerization.
A significant competing side reaction is the Grob fragmentation, which can lead to the formation of an aldehyde and an alkene instead of the desired oxetane.[1][2] The substrate's conformation and the stability of the potential fragmentation products can influence the prevalence of this side reaction.
Performance and Scope
The intramolecular Williamson etherification is a versatile method that tolerates a wide range of functional groups.[1] Yields can be moderate to excellent, depending on the substrate and reaction conditions. Stereochemistry at the carbon bearing the leaving group is typically inverted during the SN2 cyclization.
| Substrate Type | Leaving Group | Base | Solvent | Yield (%) | Stereochemistry | Reference |
| 1,3-Diol derivative | Tosylate | NaH | THF | 62 | Inversion | [1] |
| 1,3-Halohydrin | Bromide | NaH | THF | High | Inversion | [1] |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol derivative | Bromide | KOtBu | DMSO | 68 | N/A | [1] |
Experimental Protocol: Synthesis of a 3,3-Disubstituted Oxetane
This protocol is adapted from the synthesis of 3,3-disubstituted oxetanes as described in the literature.[1]
Step 1: Diol Formation (if starting from a malonate derivative)
-
To a solution of the substituted dimethyl malonate in an appropriate solvent, add a suitable protecting group for one of the hydroxymethyl groups.
-
Reduce the ester groups to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH4).
Step 2: Tosylation of the Diol
-
Dissolve the diol (1.0 equiv) in anhydrous pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous copper sulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Intramolecular Cyclization
-
To a suspension of sodium hydride (1.5 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the tosylated diol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the resulting oxetane by column chromatography.
Intramolecular Williamson Etherification Workflow
The Paternò–Büchi Reaction: A Photochemical Approach
The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[3][4] This reaction is particularly useful for accessing oxetanes with substitution patterns that are difficult to achieve through other methods.
Causality Behind Experimental Choices
The Paternò–Büchi reaction is initiated by the photoexcitation of the carbonyl compound to its excited singlet or triplet state. The regioselectivity and stereoselectivity of the reaction are determined by the stability of the intermediate 1,4-biradical and the mode of cycloaddition.[5]
-
Light Source: The choice of light source and wavelength is critical. A medium-pressure mercury lamp is commonly used. Pyrex filters can be used to block short-wavelength UV light that might cause side reactions.
-
Solvent: Non-polar solvents like benzene or cyclohexane are often preferred to minimize solvent-carbonyl interactions.
-
Substrate Concentration: The concentration of the reactants can influence the quantum yield and the formation of side products.
-
Degassing: It is often necessary to degas the reaction mixture to remove oxygen, which can quench the excited triplet state of the carbonyl compound.
Performance and Scope
The Paternò–Büchi reaction can provide high yields of oxetanes with excellent regio- and stereoselectivity, particularly with electron-rich alkenes.[6] The reaction's scope is broad, but its success can be substrate-dependent.
| Carbonyl Compound | Alkene | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Benzaldehyde | Furan | Benzene | ~80 | >95:5 (exo:endo) | [7][8] |
| Acetone | 2,3-Dimethyl-2-butene | Neat | 51 | N/A | [1] |
| Ethyl glyoxylate | Furan | Not specified | High | High | [9] |
Experimental Protocol: Synthesis of 2-Phenyloxeto[2,3-b]furan
This protocol is a representative example of a Paternò–Büchi reaction between benzaldehyde and furan.[7][10]
Materials:
-
Benzaldehyde (freshly distilled)
-
Furan (freshly distilled)
-
Benzene (anhydrous)
-
Pyrex immersion well photoreactor
-
Medium-pressure mercury lamp (e.g., 450 W)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon source for degassing
Procedure:
-
In a Pyrex immersion well photoreactor, dissolve freshly distilled benzaldehyde (1.0 equiv) and a large excess of freshly distilled furan (e.g., 10-20 equiv) in anhydrous benzene. The concentration of benzaldehyde should be in the range of 0.05-0.1 M.
-
Degas the solution by bubbling with dry nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
While maintaining a gentle flow of inert gas, irradiate the reaction mixture with a medium-pressure mercury lamp. Use a cooling bath to maintain the reaction temperature at around 20-25 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), turn off the lamp and stop the flow of inert gas.
-
Remove the solvent and excess furan under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired oxetane.
Paternò–Büchi Reaction Mechanism
Ring Expansion of Epoxides: A Strain-Driven Approach
The ring expansion of epoxides offers a conceptually elegant and often high-yielding route to oxetanes. This method leverages the release of ring strain in the three-membered epoxide ring to drive the formation of the four-membered oxetane. A common approach involves the use of sulfur ylides, such as dimethylsulfoxonium methylide.
Causality Behind Experimental Choices
The reaction of an epoxide with a sulfur ylide proceeds via nucleophilic attack of the ylide on one of the epoxide carbons, followed by an intramolecular SN2 displacement to form the oxetane and dimethyl sulfoxide as a byproduct.[1]
-
Ylide Generation: The sulfur ylide is typically generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride or potassium tert-butoxide.
-
Solvent: A polar aprotic solvent such as DMSO or THF is used to facilitate the formation and reaction of the ylide.
-
Temperature: The reaction temperature can influence the rate of reaction and the stability of the ylide.
Performance and Scope
This method is particularly effective for the synthesis of 2- and 2,2-disubstituted oxetanes and can proceed with excellent yields.[1] A key advantage is that the reaction is often stereospecific, with retention of configuration at the stereocenters of the starting epoxide.[11] The scope is generally good for terminal and 1,1-disubstituted epoxides, while more substituted epoxides may react more slowly or require harsher conditions.
| Epoxide Substrate | Ylide Reagent | Base | Solvent | Yield (%) | Stereochemistry | Reference |
| Styrene oxide | Dimethylsulfoxonium methylide | NaH | DMSO | 85 | Retention | [1] |
| 1,2-Epoxyoctane | Dimethylsulfoxonium methylide | t-BuOK | t-BuOH | 91 | Retention | [1] |
| 2-Methyl-1,2-epoxyhexane | Dimethylsulfoxonium methylide | NaH | DMSO | 88 | Retention | [1] |
Experimental Protocol: Synthesis of 2-Phenyloxetane from Styrene Oxide
This protocol is based on the well-established Corey-Chaykovsky reaction for epoxide ring expansion.
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Styrene oxide
-
Standard workup and purification reagents
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMSO.
-
Carefully add sodium hydride (1.1 equiv) to the DMSO at room temperature under a nitrogen atmosphere.
-
Heat the mixture to 50 °C for 1 hour or until the evolution of hydrogen ceases, indicating the formation of the dimsyl anion.
-
Cool the resulting solution to room temperature and then add trimethylsulfoxonium iodide (1.1 equiv) portion-wise. Stir the mixture for 10 minutes to generate the dimethylsulfoxonium methylide.
-
Add a solution of styrene oxide (1.0 equiv) in anhydrous DMSO dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography on silica gel to obtain 2-phenyloxetane.
Epoxide Ring Expansion with a Sulfur Ylide
Comparative Analysis and Pathway Selection
Choosing the optimal synthetic route to a target substituted oxetane requires careful consideration of the desired substitution pattern, required stereochemistry, and the functional groups present in the starting materials and product.
| Method | Advantages | Disadvantages | Best Suited For |
| Intramolecular Williamson Etherification | - Broad substrate scope- Tolerates many functional groups- Well-established and reliable | - Can be multi-step if starting from simple precursors- Prone to Grob fragmentation side reaction- Requires a pre-functionalized substrate | - Synthesis of complex oxetanes with defined stereochemistry- Access to 3- and 3,3-disubstituted oxetanes |
| Paternò–Büchi Reaction | - Direct formation of the oxetane ring- Can achieve high regio- and stereoselectivity- Access to unique substitution patterns | - Requires specialized photochemical equipment- Can have low quantum yields- Substrate-dependent success rate- Potential for side reactions | - Synthesis of oxetanes from simple alkenes and carbonyls- Access to 2-substituted and spirocyclic oxetanes |
| Epoxide Ring Expansion | - Often high-yielding- Stereospecific (retention of configuration)- Can be a one-pot procedure from the epoxide | - Limited to the substitution patterns accessible from epoxides- Sulfur ylides can be sensitive reagents- Less effective for highly substituted epoxides | - Stereospecific synthesis of 2- and 2,2-disubstituted oxetanes from chiral epoxides |
Conclusion
The synthesis of substituted oxetanes is a vibrant area of research, driven by the increasing importance of this motif in drug discovery and development. The three primary pathways—intramolecular Williamson etherification, the Paternò–Büchi reaction, and epoxide ring expansion—each offer distinct advantages and are suited to different synthetic challenges. By understanding the underlying mechanisms, performance characteristics, and experimental nuances of each method, researchers can make informed decisions to efficiently access a wide array of substituted oxetanes for their specific applications. This guide provides a framework for the validation and selection of the most appropriate synthetic pathway, empowering scientists to confidently incorporate this valuable heterocyclic scaffold into their research programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bristol.ac.uk [bristol.ac.uk]
- 4. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Paterno-Buchi Reaction | Thermo Fisher Scientific - NL [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Oxetan-3-ylmethanamine
Oxetan-3-ylmethanamine and its derivatives are valuable building blocks in modern drug discovery, prized for their ability to modulate the physicochemical properties of lead compounds. However, their unique chemical nature, combining the characteristics of a cyclic ether and a primary aliphatic amine, necessitates a rigorous and well-informed approach to handling and disposal. This guide provides essential, step-by-step procedures to ensure the safe management and disposal of this compound waste streams, safeguarding laboratory personnel and ensuring environmental compliance.
Core Hazard Profile: Understanding the "Why" Behind the Procedure
A foundational understanding of the hazards associated with this compound is critical for appreciating the necessity of stringent disposal protocols. The risks are not merely theoretical; they directly inform the required personal protective equipment (PPE), spill response, and ultimate disposal pathway.
As an aliphatic amine, this compound is a chemical base that can react exothermically when neutralizing acids.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
| Hazard Category | GHS Classification | Causality and Procedural Implication |
| Physical Hazard | Combustible Liquid[2] | With a flash point of 62.7 °C (144.9 °F), this chemical does not ignite at ambient temperatures but its vapors can form flammable mixtures with air if heated. Implication: All disposal and handling procedures must be conducted away from heat, sparks, and open flames.[2][3] |
| Health Hazard | Acute Toxicity, Oral (Category 4)[4][5] | Harmful if ingested. Implication: Eating, drinking, or smoking is strictly prohibited in handling areas to prevent accidental ingestion.[3][6] |
| Health Hazard | Skin Irritation (Category 2)[2][4][5] | Causes skin irritation upon direct contact. Implication: Impervious gloves are mandatory to prevent chemical exposure and potential dermatitis.[2][5] |
| Health Hazard | Serious Eye Damage/Irritation (Category 1/2A)[2][4][5] | Poses a significant risk of causing serious, potentially irreversible, damage to the eyes. Implication: Chemical safety goggles and, for larger quantities, a face shield are essential PPE.[2][7] |
| Health Hazard | Respiratory Irritation (STOT SE 3)[4][5] | Vapors or mists may irritate the respiratory tract.[4][5] Implication: All handling and waste consolidation must occur in a well-ventilated area, such as a certified chemical fume hood.[3][5] |
Pre-Disposal Operations: Spill Management and PPE
Proper disposal begins with safe handling. Preventing releases is the primary goal, but a clear, actionable spill response plan is a mandatory component of laboratory safety.
Required Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE must be worn:
-
Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[5]
-
Eye/Face Protection: Wear tightly fitting safety goggles.[7] For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger volume transfers, a chemically resistant apron is recommended.[3][7]
-
Respiratory Protection: All transfers and waste consolidation should be performed in a chemical fume hood.[5][7] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be necessary, subject to institutional safety policies.
Emergency Spill Protocol
In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off hot plates or other spark-generating equipment.[3]
-
Ensure Ventilation: Work within a fume hood if possible or ensure the area is well-ventilated.[5]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or earth.[3][8] Do not use combustible materials like paper towels for initial containment.
-
Absorb and Collect: Once contained, absorb the material. Carefully scoop or sweep the contaminated absorbent into a designated, sealable, and properly labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and plenty of water.[2][9]
-
Dispose of Waste: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste.
The Disposal Workflow: From Laboratory Bench to Final Disposition
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through a licensed disposal facility.[2][7] Under no circumstances should it be discharged into the sanitary sewer.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Step-by-Step Disposal of Liquid Waste
This procedure applies to unused or "neat" this compound, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.
-
Waste Segregation: Designate a specific hazardous waste container for halogen-free organic amine waste. Do not mix with incompatible waste streams such as acids or strong oxidizers.[1]
-
Containerization: Use a chemically compatible, sealable container provided by your institution's environmental health and safety (EHS) department. The container must be in good condition and have a secure screw-top cap.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents) with their estimated concentrations.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.
-
Final Disposal: Once the container is full, or as per institutional timelines, arrange for pickup by a licensed hazardous waste contractor.
Step-by-Step Disposal of Contaminated Solid Waste
This procedure applies to disposable items that have come into contact with this compound.
-
Waste Collection: Place all contaminated solid materials, including gloves, absorbent pads, weighing papers, and disposable plasticware, into a dedicated hazardous solid waste container. This is typically a sturdy cardboard box lined with a durable polyethylene bag.
-
Labeling: Clearly label the container as "Hazardous Solid Waste" and list the chemical contaminants, including "this compound."
-
Storage and Disposal: When the container is full, securely seal the inner liner and the outer box. Arrange for pickup by your licensed hazardous waste disposal service.
Regulatory Framework and Final Accountability
In the United States, the management of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[10][11][12] Laboratories are categorized as waste generators and must comply with all applicable federal, state, and local regulations.[12] It is the responsibility of the individual researcher and their institution to ensure that all disposal procedures are fully compliant.
By adhering to the rigorous protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
- 1. Amines, Phosphines, and Pyridines | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | 6246-05-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemical-label.com [chemical-label.com]
- 5. angenechemical.com [angenechemical.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | 6246-05-5 | TCI EUROPE N.V. [tcichemicals.com]
- 10. veriforce.com [veriforce.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling Oxetan-3-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Oxetan-3-ylmethanamine is a valuable building block in modern drug discovery, prized for its unique three-dimensional structure. However, its utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of appropriate personal protective equipment (PPE). This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting and using PPE correctly. The compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our safety protocols.[1]
-
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.
-
H315 & H314: Causes skin irritation or severe skin burns: Direct contact can cause significant chemical burns and skin damage.[2][3]
-
H318: Causes serious eye damage: This is a critical risk. Even minor splashes can lead to irreversible eye injury.[1][4]
-
H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.[1][4][5]
These classifications are not abstract warnings; they are directives. The potential for severe skin and eye damage, coupled with respiratory and ingestion hazards, necessitates a multi-layered PPE approach that leaves no route of exposure unprotected.
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is context-dependent. The following table outlines the minimum required PPE for common laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<5 mL) Handling in a Certified Fume Hood | Tightly-fitting chemical splash goggles.[2][6] | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | Flame-resistant lab coat, fully buttoned. | Not required if fume hood is functioning correctly. |
| High-Volume (>5 mL) or Splash-Potential Operations | Chemical splash goggles and a full-face shield.[6][7] | Chemical-resistant gloves (e.g., Nitrile), double-gloved. | Chemical-resistant apron over a flame-resistant lab coat. | Recommended. NIOSH-approved respirator with organic vapor cartridges if there's any risk of vapors escaping the primary containment.[8] |
| Spill Cleanup or Emergency Response | Chemical splash goggles and a full-face shield.[6][7] | Heavy-duty, chemical-impermeable gloves.[2] | Full-body chemical-resistant suit or coveralls.[9] | Required. A full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA).[2] |
Detailed PPE Specifications
-
Eye and Face Protection: Standard safety glasses are insufficient . The risk of serious eye damage necessitates the use of tightly-sealed chemical splash goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[6] For any procedure with a heightened risk of splashing, a full-face shield must be worn over the goggles.[7]
-
Hand Protection: Always wear chemical-impermeable gloves.[2] Double-gloving is a best practice to protect against tears and provides an extra layer of safety during doffing. Check glove manufacturer's compatibility charts for breakthrough times. After handling, wash hands thoroughly.[3][6]
-
Body Protection: A flame-resistant lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron provides an additional barrier. In all cases, clothing should be non-synthetic where possible, and legs and feet must be fully covered.
-
Respiratory Protection: All handling should ideally occur within a certified chemical fume hood to minimize inhalation risk.[5][6] If you experience any irritation or symptoms, or if engineering controls are not available or fail, a full-face respirator with organic vapor cartridges is necessary.[2]
Procedural Guide: The Safe Handling Workflow
The order of operations in donning and doffing PPE is critical to prevent cross-contamination. Contaminated gloves touching a lab coat, which is then stored in a personal locker, defeats the purpose of the protective equipment.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) PPE:
-
Wash Hands: Start with clean, dry hands.
-
First Pair of Gloves: Don the inner pair of gloves.
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical apron over the coat.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Second Pair of Gloves: Don the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Inspect: Visually inspect your PPE for any signs of contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unfasten the lab coat and roll it outwards, away from your body, ensuring the contaminated exterior is contained.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Protocols: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[3][10]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] This must be followed by immediate medical attention from an ophthalmologist.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical help.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[10] Call a physician or Poison Control Center immediately.[2]
Decontamination and Disposal
Proper disposal is a final, critical step in the safe handling workflow.
-
PPE Disposal: All single-use contaminated PPE (gloves, disposable aprons) must be placed in a designated, sealed hazardous waste container.
-
Chemical Disposal: Unused this compound and any contaminated materials must be disposed of as hazardous chemical waste. Do not pour down the drain.[5] All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, harnessing its scientific potential while ensuring a culture of safety and responsibility in the laboratory.
References
- 1. (Oxetan-3-yl)methanamine | C4H9NO | CID 46840007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 6246-05-5 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chemical-label.com [chemical-label.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. aablocks.com [aablocks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creativesafetysupply.com [creativesafetysupply.com]
- 10. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
